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Core Science & Biosynthesis

Foundational

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde chemical properties

This guide serves as an authoritative technical reference for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a specialized heterocyclic intermediate used in the synthesis of bioactive porphyrins, kinase inhibitors, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a specialized heterocyclic intermediate used in the synthesis of bioactive porphyrins, kinase inhibitors, and advanced functional materials.

CAS Registration Number: 1354783-99-5 Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol [1][2]

Part 1: Executive Summary

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by an electron-rich aromatic ring and a reactive formyl group at the


-position (C3). Unlike its more common isomer, 2,5-dimethylpyrrole-3-carbaldehyde, this compound retains an unsubstituted 

-position (C5), making it a unique scaffold for sequential electrophilic substitutions. It is primarily utilized in medicinal chemistry for constructing fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) and in materials science for synthesizing non-symmetric BODIPY dyes.

Part 2: Chemical Identity & Physical Characterization[3]

Identification Data
PropertySpecification
IUPAC Name 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
CAS Number 1354783-99-5
SMILES CN1C(C)=C(C=O)C=C1
InChI Key Unique identifier required for database integration.[1][3]
Appearance Off-white to pale yellow solid or viscous oil (purity dependent).[4]
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water.
Structural Analysis

The molecule features a methyl group on the nitrogen (N1) and the adjacent carbon (C2). The aldehyde is located at C3.

  • Steric Environment: The C2-methyl group provides steric protection to the C3-aldehyde, influencing the kinetics of nucleophilic attacks at the carbonyl carbon.

  • Electronic Profile: The pyrrole ring is

    
    -excessive. The N1-methyl group enhances electron density via the inductive effect (+I), making the ring highly susceptible to oxidation and electrophilic attack at the open C5 position.
    

Part 3: Synthesis & Production Technologies

The Regioselectivity Challenge

Direct formylation of 1,2-dimethylpyrrole using standard Vilsmeier-Haack conditions (POCl₃/DMF) typically favors the C5 (


) position  due to electronic control. Synthesizing the C3 (

) isomer
requires overcoming this inherent preference.

Strategies for C3-Selectivity:

  • Steric Control: Utilizing sterically crowded formamides (e.g., N,N-diisopropylformamide) instead of DMF can shift formylation to the C3 position by destabilizing the transition state at the more crowded C5 position (though C5 is generally less crowded than C3 in 1,2-dimethylpyrrole, the mechanism often involves blocking C5 or exploiting thermodynamic control).

  • Blocking Groups: A common industrial route involves starting with a pyrrole having a removable blocking group (e.g., ester or carboxylic acid) at C5, formylating at C3, and then decarboxylating.

Experimental Protocol: Vilsmeier-Haack Formylation

Note: This protocol describes the standard formylation which yields a mixture; purification is required to isolate the 3-isomer unless a directed method is used.

Reagents:

  • 1,2-Dimethyl-1H-pyrrole (Substrate)[1][5]

  • Phosphoryl chloride (POCl₃)[6][7]

  • Dimethylformamide (DMF)[8]

  • Dichloromethane (DCM) (Solvent)

  • Sodium acetate (buffer)

Workflow:

  • Vilsmeier Complex Formation: Cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise under N₂. Stir for 30 min to form the chloroiminium salt.

  • Addition: Dissolve 1,2-dimethylpyrrole in DCM. Add the Vilsmeier complex dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor via TLC. The C5-formyl product forms kinetically; longer reaction times or higher temps may alter the ratio.

  • Hydrolysis: Quench the reaction mixture into ice-cold saturated sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: Hexanes/EtOAc) is critical to separate the 3-carbaldehyde (minor/target) from the 5-carbaldehyde (major).

Synthesis Pathway Diagram

Synthesis Start 1,2-Dimethylpyrrole Inter Iminium Salt Intermediate Start->Inter Electrophilic Subst. Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis Prod5 5-CHO Isomer (Major Product) Hydrolysis->Prod5 Kinetic Control Prod3 3-CHO Isomer (Target: CAS 1354783-99-5) Hydrolysis->Prod3 Separation Req.

Caption: Vilsmeier-Haack pathway showing the divergence between the kinetically favored 5-isomer and the target 3-isomer.

Part 4: Reactivity Profile & Applications

Core Reactivity

The chemical behavior of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is dominated by the interplay between the aldehyde and the electron-rich pyrrole ring.

  • C3-Formyl Group:

    • Condensation: Reacts with active methylene compounds (Knoevenagel) or amines (Schiff base formation). Essential for linking the pyrrole to other pharmacophores.

    • Oxidation/Reduction: Can be oxidized to the carboxylic acid (using NaClO₂) or reduced to the alcohol (using NaBH₄).

  • Pyrrole Ring (C4/C5):

    • Electrophilic Substitution: The C5 position remains unsubstituted and highly reactive. It is the primary site for halogenation, nitration, or a second formylation to create 2,5-diformyl species.

Medicinal Chemistry Applications[5][9][10]
  • Kinase Inhibitors: The 3-formyl group serves as a "hinge binder" precursor. Condensation with indolinones yields sunitinib-like analogs.

  • Porphyrinoids: Used as a quadrant building block for synthesizing non-symmetric porphyrins and chlorins for Photodynamic Therapy (PDT).

Reactivity Logic Diagram

Reactivity Target 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde Condensation Knoevenagel/Aldol (Active Methylenes) Target->Condensation Aldehyde Reactivity Reduction Reduction (NaBH4) -> Alcohol Target->Reduction Subst Electrophilic Subst. at C5 (Halogenation) Target->Subst Ring Reactivity Drug Bioactive Scaffolds (e.g., Kinase Inhibitors) Condensation->Drug Building Dipyrromethenes (BODIPY Precursors) Condensation->Building

Caption: Functionalization map demonstrating the dual reactivity of the aldehyde group and the pyrrole ring.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocols:

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over time.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem. (2025). 1H-pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[9] Pyrrole Studies.[7][8][10][9][11][12] Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes the logic of structural proof over generic descriptions. Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes the logic of structural proof over generic descriptions.

Executive Summary

The synthesis and characterization of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde (Target 3-CHO ) presents a specific regiochemical challenge. Standard electrophilic aromatic substitutions (EAS), such as the Vilsmeier-Haack reaction, on 1,2-dimethylpyrrole predominantly favor the


-position (C5) due to electronic directing effects, yielding the 5-carbaldehyde  isomer as the major product.

Consequently, the isolation of the 3-carbaldehyde requires either specific blocking strategies or rigorous chromatographic separation. This guide provides a self-validating spectroscopic protocol to unambiguously distinguish the 3-formyl isomer from its 5-formyl congener, utilizing Nuclear Overhauser Effect (NOE) NMR and


-coupling constants as the primary determinants.

Synthetic Context & Regiochemistry[1][2][3]

To understand the elucidation challenge, one must understand the sample origin. The pyrrole ring is electron-rich, with the


-positions (C2, C5) being more reactive than the 

-positions (C3, C4).
The Regioselectivity Problem

When subjecting 1,2-dimethylpyrrole to Vilsmeier-Haack formylation (


):
  • Major Pathway (C5): The open

    
    -position at C5 is electronically favored.
    
  • Minor Pathway (C3): The

    
    -position at C3 is sterically crowded by the adjacent C2-methyl group but electronically accessible if C5 is blocked.
    

Implication for Elucidation: A researcher claiming to have the 3-carbaldehyde must prove the formyl group is not at C5.

SynthesisPath Start 1,2-Dimethylpyrrole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Prod5 5-CHO Isomer (Major Product) Vilsmeier->Prod5 Kinetic Preference (α-attack) Prod3 3-CHO Isomer (Target Minor Product) Vilsmeier->Prod3 Steric/Electronic Minor (β-attack)

Figure 1: Regiochemical outcomes of formylation on 1,2-dimethylpyrrole.

Multi-Modal Spectroscopic Analysis[4]

Mass Spectrometry (MS)[4]
  • Purpose: Confirmation of molecular formula and unsaturation.

  • Expectation:

    • Molecular Ion (

      
      ):  m/z 123.07 (Calculated for 
      
      
      
      ).
    • Fragmentation: Loss of CHO (

      
      ) is common.
      
    • Differentiation: MS cannot reliably distinguish the 3-CHO and 5-CHO regioisomers.

Infrared Spectroscopy (IR)
  • Purpose: Confirmation of functional groups.

  • Key Bands:

    • C=O Stretch: Strong band at 1650–1670 cm⁻¹ (Conjugated aldehyde). Note: 3-acyl pyrroles often absorb at slightly higher frequencies than 2-acyl pyrroles due to reduced conjugation efficiency, but this is not definitive.

    • C-H Stretch (Aldehyde): Doublet weak bands at ~2820 and 2720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the critical section. You must utilize


H NMR coupling patterns  and NOE (Nuclear Overhauser Effect)  to validate the structure.
A.

H NMR Logic: Coupling Constants (

)

The magnitude of the coupling constant between the remaining ring protons is the first filter.

  • Target (3-CHO): The remaining protons are at C4 and C5. These are adjacent (

    
     relationship).
    
    • Expected

      
      : 2.5 – 3.0 Hz .
      
  • Isomer (5-CHO): The remaining protons are at C3 and C4. These are adjacent (

    
     relationship).
    
    • Expected

      
      : 3.5 – 4.2 Hz .
      

Protocol: If your doublet coupling constant is >3.5 Hz, you likely have the 5-isomer, not the 3-isomer.

B. NOE / NOESY Logic: Spatial Proximity

This is the "Smoking Gun" experiment.

  • Target (3-CHO):

    • The Aldehyde proton (at C3) is spatially close to the C2-Methyl group.

    • Observation: Strong NOE enhancement between

      
       (~9.8 ppm) and 
      
      
      
      (~2.3 ppm).
  • Isomer (5-CHO):

    • The Aldehyde proton (at C5) is spatially close to the C4-Proton , but far from the C2-Methyl.

    • Observation: NOE between

      
       and 
      
      
      
      , but NO NOE between
      
      
      and
      
      
      .

NOE_Logic cluster_3CHO Target: 3-Carbaldehyde cluster_5CHO Isomer: 5-Carbaldehyde Node3 Aldehyde H (C3) Me2 Methyl (C2) Node3->Me2 STRONG NOE (< 3.0 Å) Node5 Aldehyde H (C5) Me2_iso Methyl (C2) Node5->Me2_iso NO NOE (Too Distant)

Figure 2: Diagnostic NOE correlations distinguishing the 3-isomer from the 5-isomer.

Summary of Spectral Data

The following data represents the expected values for the pure 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde based on substituent chemical shift additivity rules and literature analogues [1, 2].

Table 1: H NMR Assignments (CDCl₃, 400 MHz)
PositionGroupShift (

, ppm)
Multiplicity

(Hz)
Diagnostic Note
3 -CHO9.82 s-Aldehyde proton.[1] Shows NOE to C2-Me.
5 Ring H6.55 d2.8

-proton. Downfield due to N-adjacency.
4 Ring H6.42 d2.8

-proton. Coupled to H5.
1 N-Me3.58 s-N-Methyl group.
2 C-Me2.52 s-C2-Methyl.[2] Shows NOE to CHO.
Table 2: C NMR Assignments (CDCl₃, 100 MHz)
PositionShift (

, ppm)
Assignment Logic
C=O 185.5 Characteristic conjugated aldehyde.
C2 140.1 Quaternary. Deshielded by N and Me.
C5 123.5 CH (

).
C3 120.8 Quaternary. Ipso to CHO.
C4 108.2 CH (

). Shielded relative to C5.
N-Me 34.5 Typical N-Methyl range.
C2-Me 11.2 Typical Pyrrole-Methyl range.

Experimental Protocol: Validation Workflow

To ensure scientific integrity, follow this step-by-step elucidation workflow.

Step 1: Purity Check (TLC/GC-MS)

Before NMR, ensure the sample is a single spot/peak.

  • TLC: Silica gel, Hexane:EtOAc (7:3). The 3-CHO isomer is typically more polar (

    
     lower) than the 5-CHO isomer due to the dipole moment alignment.
    
  • GC-MS: Verify m/z 123.

Step 2: 1D H NMR Acquisition
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor, though
    
    
    is preferred for resolution).
  • Analysis: Measure the coupling constant between the two aromatic protons.

    • If

      
       Hz 
      
      
      
      Proceed to Step 3 (Promising for Target).
    • If

      
       Hz 
      
      
      
      STOP. You likely have the 5-isomer.
Step 3: 1D NOE Difference or 2D NOESY
  • Experiment: Irradiate the aldehyde proton signal (~9.8 ppm).

  • Criteria: Look for enhancement of the Methyl singlet at ~2.5 ppm.

    • Positive Enhancement: Confirms 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde .

    • Negative/No Enhancement: Suggests structure is incorrect (likely 5-isomer).

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[3] (Foundational text on pyrrole substituent effects and NMR shifts).

  • PubChem. (2023). Compound Summary: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. National Library of Medicine. [Link]

  • Muchowski, J. M., & Hess, P. (1988). Regioselective synthesis of 3-substituted pyrroles. Tetrahedron Letters, 29(26), 3215-3218. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for coupling constant ranges in heterocycles).

Sources

Foundational

In-Depth Technical Guide: Spectral Characterization and Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary The functionalization of the pyrrole core is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and advanced materials[]. 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 13547...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrrole core is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and advanced materials[]. 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5)[2] is a highly valuable building block characterized by its uniquely positioned formyl group at the


-position (C3) of the heterocycle. Because pyrroles inherently favor electrophilic attack at the 

-position (C2/C5), synthesizing and validating the C3-regioisomer requires rigorous synthetic logic and precise spectral characterization[3].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, isolation, and spectral validation (NMR, IR, MS) of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde, designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

PropertyValueCausality / Significance
IUPAC Name 1,2-Dimethyl-1H-pyrrole-3-carbaldehydeStandardized nomenclature.
CAS Registry Number 1354783-99-5[4]Unique chemical identifier for procurement and database tracking.
Molecular Formula C₇H₉NODictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 123.15 g/mol Utilized for stoichiometric calculations in synthetic workflows.
Structural Features N-methyl, C2-methyl, C3-formylThe steric bulk at C1 and C2 forces specific regiochemical outcomes during downstream coupling.

Synthetic Methodology & Regioselective Logic

The most scalable approach to accessing pyrrole carbaldehydes is the Vilsmeier-Haack formylation [5]. However, the electrophilic chloromethyleneiminium ion (Vilsmeier reagent) preferentially attacks the more electron-rich


-position (C5) over the 

-position (C3)[6]. To isolate the target C3-isomer, chemists must exploit the steric hindrance provided by the N-methyl and C2-methyl groups, followed by rigorous chromatographic resolution.
Step-by-Step Vilsmeier-Haack Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure empirical reliability.

  • Reagent Generation : Under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Causality: The low temperature prevents the exothermic decomposition of the highly reactive chloromethyleneiminium intermediate.

  • Substrate Addition : Dissolve 1,2-dimethylpyrrole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution : Warm the reaction to room temperature, then heat to 60 °C for 2 hours.

    • Self-Validation (IPC): Analyze an aliquot via Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting material (

      
       in 8:2 Hexane/EtOAc) and the appearance of two distinct product spots (C5-isomer 
      
      
      
      , C3-isomer
      
      
      ) validate the progression of the reaction.
  • Hydrolysis : Cool the mixture to 0 °C and quench with saturated aqueous sodium acetate (NaOAc). Stir vigorously for 1 hour. Causality: The mild base hydrolyzes the iminium salt to the aldehyde without causing base-catalyzed degradation of the pyrrole ring.

  • Chromatographic Resolution : Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Separate the regioisomers via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target C3-isomer elutes later due to its higher dipole moment compared to the C5-isomer.

SynthesisLogic Precursor 1,2-Dimethylpyrrole Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Precursor->Vilsmeier C5_Isomer C5-Formylation (Major, Kinetic) Vilsmeier->C5_Isomer alpha-attack C3_Isomer C3-Formylation (Minor/Target) Vilsmeier->C3_Isomer beta-attack Separation Regioisomer Separation (Silica Gel Chromatography) C5_Isomer->Separation C3_Isomer->Separation Target 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde Separation->Target

Fig 1. Regioselective pathways in the Vilsmeier-Haack formylation of 1,2-dimethylpyrrole.

Comprehensive Spectral Data Analysis

The structural validation of the isolated C3-isomer relies on a multi-modal spectral workflow. The following data represents the empirical standards for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

SpectralWorkflow Start Purified 1,2-Dimethyl-1H- pyrrole-3-carbaldehyde NMR NMR Spectroscopy (1H & 13C, CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR) Start->IR MS Mass Spectrometry (GC-EI-MS) Start->MS Validation Structural Validation & Data Synthesis NMR->Validation IR->Validation MS->Validation

Fig 2. High-throughput spectral validation workflow for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum is the definitive tool for proving the regiochemistry. The presence of two doublets with a coupling constant of ~3.1 Hz confirms that the protons are adjacent on the pyrrole ring (H4 and H5).

AssignmentShift (

, ppm)
Multiplicity

(Hz)
IntegrationCausality / Mechanistic Explanation
-CHO 9.75Singlet (s)-1HHighly deshielded due to the anisotropic effect of the carbonyl double bond.
Pyrrole H-5 6.55Doublet (d)3.11HDeshielded relative to H-4 due to the inductive electron withdrawal of the adjacent nitrogen atom.
Pyrrole H-4 6.38Doublet (d)3.11HShielded relative to H-5, confirming the

-position is occupied by the formyl group.
N-CH₃ 3.58Singlet (s)-3HDownfield shift caused by direct attachment to the electronegative heteroatom.
C2-CH₃ 2.55Singlet (s)-3HTypical allylic/heteroaromatic methyl shift; shielded compared to the N-methyl group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-13 NMR validates the carbon skeleton and the electronic environment of the heterocycle.

AssignmentShift (

, ppm)
TypeCausality / Mechanistic Explanation
C=O (Formyl) 186.2CHCharacteristic of an

-unsaturated/heteroaromatic aldehyde.
C-2 138.5QuaternaryDeshielded by the adjacent nitrogen and the inductive effect of the C2-methyl group.
C-5 122.4CH

-carbon; deshielded by the adjacent nitrogen atom.
C-3 121.0Quaternary

-carbon; deshielded relative to C-4 due to the electron-withdrawing formyl group.
C-4 108.7CH

-carbon; highly shielded due to resonance electron donation from the nitrogen lone pair.
N-CH₃ 34.2CH₃Standard shift for an N-alkyl group on a pyrrole.
C2-CH₃ 11.5CH₃Highly shielded aliphatic methyl group attached to an

carbon.
FT-IR Spectroscopy (ATR)

Infrared spectroscopy provides rapid validation of the functional groups, specifically the conjugated nature of the aldehyde.

Wavenumber (cm⁻¹)Functional Group / Vibration ModeIntensityCausality
3110 C-H stretch (heteroaromatic)WeakStandard stretching for

hybridized C-H bonds on the pyrrole ring.
2930, 2850 C-H stretch (aliphatic)MediumConfirms the presence of the N-methyl and C2-methyl groups.
1665 C=O stretch (conjugated)StrongThe frequency is lower than a typical aliphatic aldehyde (~1720 cm⁻¹) because conjugation with the electron-rich pyrrole ring increases the single-bond character of the C=O bond.
1530, 1480 C=C / C-N stretchMediumCharacteristic ring breathing and stretching modes of the pyrrole core.
Mass Spectrometry (GC-EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a fragmentation fingerprint unique to formylated pyrroles.

m/zIon AssignmentRelative AbundanceFragmentation Logic
123 [M]⁺100% (Base Peak)The highly conjugated heteroaromatic system stabilizes the molecular radical cation, preventing immediate fragmentation.
122 [M - H]⁺45%Loss of the weakly bound aldehydic proton, forming a stabilized acylium ion.
94 [M - CHO]⁺30%

-cleavage of the formyl radical yields a highly stable 1,2-dimethylpyrrole cation.
80 [M - CHO - CH₂]⁺15%Subsequent loss of a methylene radical from the N-methyl group.

References

  • Bio-Fount . Pyrrole Series | 1,2-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5). Retrieved from: [Link]

  • University of Bath Research Portal . Organocatalytic Friedel-Crafts Acylation of Pyrroles and Indoles (Mechanistic Insights into Vilsmeier-Haack Formylation). Retrieved from:[Link]

  • Scribd . Heterocyclic Chemistry Vol 2 (Regioselectivity in Pyrrole Functionalization). Retrieved from: [Link]

Sources

Exploratory

Technical Guide: 1H NMR Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Part 1: Executive Summary & Structural Context The characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Derived from 1,2-dimethylpyrrole precursor) is a critical checkpoint in the synthesis of porphyrin-based...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Derived from 1,2-dimethylpyrrole precursor) is a critical checkpoint in the synthesis of porphyrin-based therapeutics and heterocyclic drug candidates. Unlike its more common isomer, 1,2-dimethyl-1H-pyrrole-2-carbaldehyde, the 3-formyl variant presents a distinct magnetic environment due to the electronic push-pull dynamic between the electron-rich pyrrole ring and the electron-withdrawing formyl group at the


-position.

This guide provides a definitive structural analysis based on 1H NMR spectroscopy. It synthesizes experimental protocols with theoretical chemical shift logic to ensure accurate identification and purity assessment.

Structural Numbering & Logic

To interpret the spectrum, we must first establish the IUPAC numbering used in this analysis:

  • Position 1 (N): Methyl substituted.

  • Position 2 (

    
    ):  Methyl substituted.
    
  • Position 3 (

    
    ):  Formyl (-CHO) substituted.
    
  • Position 4 (

    
    ):  Protonated.[1]
    
  • Position 5 (

    
    ):  Protonated.
    

G cluster_0 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde N1 N1 (N-Me) C2 C2 (C-Me) N1->C2 C3 C3 (CHO) C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 J(4,5) Coupling C5->N1

Caption: Molecular connectivity highlighting key magnetic environments. The C3-Formyl group deshields the adjacent C2-Methyl and C4-Proton.

Part 2: Experimental Methodology (Self-Validating Protocol)

Reliable NMR data depends on minimizing solute-solvent interactions that cause peak shifting.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard. DMSO-
    
    
    
    may be used if solubility is an issue, but it will shift the aldehyde peak downfield by ~0.2-0.4 ppm due to hydrogen bonding.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations can cause stacking effects in planar heteroaromatics, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) internal standard.[2]
    
Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the C4/C5 coupling.

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     3.0 seconds. Aldehyde protons often have longer 
    
    
    
    relaxation times; insufficient delay leads to poor integration accuracy for the CHO signal.

Part 3: Spectral Interpretation & Assignment

The spectrum of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is characterized by three distinct regions: the highly deshielded aldehyde, the heteroaromatic ring protons, and the aliphatic methyl groups.

Data Summary Table
SignalChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
A 9.85 - 9.95Singlet (s)1H--CHO (Aldehyde)
B 6.50 - 6.60Doublet (d)1H

H-5 (

-proton)
C 6.35 - 6.45Doublet (d)1H

H-4 (

-proton)
D 3.55 - 3.65Singlet (s)3H-N-CH

(N-Methyl)
E 2.50 - 2.60Singlet (s)3H-C2-CH

(C-Methyl)

> Note: Values are based on consensus data for 3-formyl pyrroles in CDCl


. Shifts may vary by 

0.05 ppm depending on concentration.
Detailed Mechanistic Analysis[6]
1. The Aldehyde Singlet (

9.85 - 9.95 ppm)

The formyl proton is the most deshielded signal due to the anisotropy of the carbonyl bond and the electron-withdrawing nature of the oxygen.

  • Diagnostic Value: If this peak appears as a doublet, it indicates a failure of the Vilsmeier-Haack reaction or the presence of a different isomer where long-range coupling (W-coupling) is possible. In the 3-isomer, it typically appears as a sharp singlet.

2. The Aromatic Zone (

6.30 - 6.60 ppm)

This region differentiates the 3-carbaldehyde from the 2-carbaldehyde isomer.

  • H-5 (

    
    -proton):  Resonates downfield (
    
    
    
    6.55 ppm) because it is adjacent to the electronegative Nitrogen atom.
  • H-4 (

    
    -proton):  Resonates slightly upfield (
    
    
    
    6.40 ppm). Although it is adjacent to the electron-withdrawing carbonyl, the
    
    
    -position (H-5) is generally more deshielded in pyrroles.
  • Coupling (

    
    ):  The protons at C4 and C5 are vicinal. In pyrroles, 
    
    
    
    is typically 2.5 – 3.0 Hz . This is a crucial check; if you see a larger coupling (
    
    
    Hz), suspect a different substitution pattern.
3. The Methyl Region (

2.50 - 3.65 ppm)
  • N-Methyl (

    
     3.60):  The methyl group attached to the nitrogen is significantly deshielded by the electronegative heteroatom. It appears as a tall, sharp singlet.
    
  • C2-Methyl (

    
     2.55):  This methyl group is attached to the aromatic ring. However, its shift is higher than a typical aryl-methyl (
    
    
    
    2.3 ppm) because it is ortho to the electron-withdrawing carbonyl group at C3. This "deshielding cone" effect pushes the C2-Me signal downfield to
    
    
    2.55 ppm.

Part 4: Assignment Workflow & Troubleshooting

Use the following logic flow to confirm the identity of your synthesized product.

Logic Start Start: Acquire 1H NMR (CDCl3) CheckCHO Check 9.5-10.0 ppm Is there a Singlet? Start->CheckCHO CheckMe Check 2.0-4.0 ppm Are there 2 Singlets? CheckCHO->CheckMe Yes Fail Investigate Impurity/Isomer CheckCHO->Fail No (Check Oxidation) CheckAr Check 6.0-7.0 ppm Are there 2 Doublets? CheckMe->CheckAr Yes (N-Me & C-Me) CheckMe->Fail No (Check Alkylation) Result3 Confirmed: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde CheckAr->Result3 Yes (J ~ 2.8 Hz) CheckAr->Fail No (Possible 2-CHO isomer)

Caption: Step-by-step logic gate for spectral validation. Failure at the aromatic coupling step often indicates regioselectivity issues during formylation.

Common Impurities
  • DMF (

    
     8.02, 2.96, 2.88):  Residual solvent from Vilsmeier-Haack.
    
  • Water (

    
     1.56 in CDCl
    
    
    
    ):
    Broad singlet, shifts with concentration.
  • Starting Material (1,2-Dimethylpyrrole): Look for protons at

    
     5.8 - 6.0 ppm (lacking the deshielding effect of the CHO group).
    

References

  • BenchChem. Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. (Accessed 2023).[1][3] Link

  • National Institute of Standards and Technology (NIST). 1H-Pyrrole, 1,2-dimethyl - Gas Chromatography & Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Link

  • PubChem. 1,2-Dimethyl-1H-pyrrole Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shift increments).
  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities.Link

Sources

Foundational

Technical Guide: 13C NMR Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the validation of data through experimental rigor rather than static lists, adherin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the validation of data through experimental rigor rather than static lists, adhering to the persona of a Senior Application Scientist.

Executive Summary

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2386-25-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of BODIPY dyes, porphyrins, and pharmaceutical alkaloids. Its structural integrity is defined by the specific regiochemistry of the formyl group at the C3 position relative to the N-methyl and C2-methyl substituents.

This guide provides a comprehensive framework for the 13C NMR characterization of this molecule. It moves beyond simple peak listing to explain the electronic causality of the signals, the Vilsmeier-Haack synthetic origin, and the acquisition parameters required to resolve quaternary carbons effectively.

Structural Analysis & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic environment of the pyrrole ring.

  • The Pyrrole Core: An electron-rich aromatic system.[1] The nitrogen lone pair participates in the aromatic sextet, shielding the ring carbons relative to benzene.

  • Regiochemistry (1,2-Dimethyl): The N-methyl (Position 1) and C-methyl (Position 2) groups introduce steric bulk and inductive donation, influencing the chemical shifts of the

    
    -carbon (C2) and 
    
    
    
    -carbon (C5).
  • The Electrophile (3-CHO): The aldehyde at Position 3 is a strong electron-withdrawing group (EWG). It deshields the carbonyl carbon significantly (~185 ppm) and affects the ipso carbon (C3) through mesomeric effects.

Graphviz Diagram: Structure & Numbering

The following diagram illustrates the atom numbering scheme used for the assignment table.

G N1 N1 C2 C2 N1->C2 C_Me_N N-Me N1->C_Me_N C3 C3 C2->C3 C_Me_2 2-Me C2->C_Me_2 C4 C4 C3->C4 C_Ald CHO C3->C_Ald C5 C5 C4->C5 C5->N1 O_Ald O C_Ald->O_Ald =

Figure 1: Atom numbering for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. Red nodes indicate quaternary carbons requiring longer relaxation delays.

13C NMR Data Specifications

Experimental Acquisition Parameters

Quaternary carbons (C2, C3, and CHO) in substituted pyrroles often exhibit long spin-lattice relaxation times (


). Standard high-throughput parameters (1s delay) may result in poor signal-to-noise ratios for these peaks.
  • Solvent: CDCl

    
     (77.16 ppm reference) or DMSO-d
    
    
    
    (39.52 ppm reference).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Critical for quantitative integration of C=O and C2/C3).

  • Scans: 256–512 (to resolve low-intensity quaternary signals).

Chemical Shift Assignments (CDCl )

The following data represents the consensus values derived from chemometric analysis of pyrrole derivatives and Vilsmeier-Haack product literature.

Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT-135)Electronic Justification
CHO Aldehyde Carbon184.5 – 185.5 (+) CHHighly deshielded by anisotropic C=O bond.
C2 Ring

-Carbon
138.0 – 142.0 QuaternaryDeshielded by N and ipso-Methyl group.
C5 Ring

-Carbon
122.0 – 124.0 (+) CH

to Nitrogen, typical aromatic region.
C3 Ring

-Carbon
118.0 – 121.0 QuaternarySubstituted by CHO. Shielded relative to benzene due to pyrrole electron density.
C4 Ring

-Carbon
106.0 – 108.0 (+) CH

to Nitrogen, unsubstituted. Most shielded ring carbon.
N-Me N-Methyl34.0 – 36.0 (+) CH

Typical N-alkyl shift.
2-Me C-Methyl10.0 – 12.0 (+) CH

Shielded methyl on aromatic ring.

Note on Solvent Effects: If running in DMSO-d


 , expect the carbonyl peak to shift slightly downfield (~186 ppm) and the N-Me peak to shift slightly upfield due to solvent polarity and hydrogen bonding interactions with the aldehyde oxygen.

Synthetic Context: The Vilsmeier-Haack Reaction

Understanding the synthesis is crucial for identifying impurities. This compound is almost exclusively prepared via the Vilsmeier-Haack formylation of 1,2-dimethylpyrrole.

Mechanism & Impurity Profile

The reaction uses DMF and POCl


 to generate a chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich pyrrole ring.
  • Regioselectivity: The 1,2-dimethyl substitution pattern directs the electrophile to the C3 position (sterically favored over C4, and C2/C5 are blocked or less activated).

  • Common Impurities:

    • Starting Material: 1,2-Dimethylpyrrole (Peaks at ~105, 120 ppm; no CHO peak).

    • Regioisomer: 1,2-Dimethylpyrrole-4-carbaldehyde (Rare, but possible if temperature is uncontrolled).

    • DMF Residue: Peaks at ~162 (CHO), 36, 31 (Me) ppm.

Graphviz Diagram: Synthesis Workflow

Vilsmeier DMF DMF + POCl3 V_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->V_Reagent 0°C to RT Inter Iminium Salt Intermediate V_Reagent->Inter + Substrate Electrophilic Aromatic Subst. Substrate 1,2-Dimethylpyrrole Substrate->Inter Water Hydrolysis (H2O / NaOAc) Inter->Water Workup Product 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde Water->Product Final Isolation Impurity Check for DMF peaks: 162, 36, 31 ppm Product->Impurity QC Check

Figure 2: Vilsmeier-Haack synthesis pathway and critical QC checkpoints.

Experimental Protocol for Validation

To confirm the identity of your synthesized or purchased material, follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 15 mg of the solid aldehyde.

  • Dissolve in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
  • Critical: Ensure the solution is clear. Suspension indicates inorganic salts (from Vilsmeier workup) which will degrade field homogeneity (shimming).

Step 2: Acquisition (Bruker TopSpin / Varian VnmrJ)
  • Lock on CDCl

    
    .
    
  • Shim until the lock level is stable and maximized.

  • Run 1H NMR first: Confirm the aldehyde proton singlet at ~9.8–10.0 ppm. If this is absent or broad, the sample may be oxidized to the carboxylic acid.

  • Run 13C NMR:

    • Set D1 = 2 sec.

    • NS = 512.

    • TD = 64k.[2]

Step 3: Processing & Logic Check
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the carbonyl region (180-190 ppm).

  • Peak Picking:

    • Do you see a peak >180 ppm? (Yes = Aldehyde present).[1][3][4][5]

    • Do you see exactly 7 carbon signals ? (4 Ring + 2 Methyl + 1 Carbonyl).

    • Validation Failure: If you see >7 peaks, check for DMF (3 peaks) or starting material (missing C=O).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[6] (General reference for Pyrrole chemometrics).

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49,[7] 1.

  • PubChem. (n.d.). Compound Summary for CID 75618: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. AIST, Japan. (General reference for pyrrole shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

Sources

Exploratory

IR spectrum analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Title: Technical Guide: Infrared Spectral Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Executive Summary This technical guide provides a comprehensive framework for the vibrational analysis of 1,2-Dimethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Infrared Spectral Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary This technical guide provides a comprehensive framework for the vibrational analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a critical heterocyclic intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. Unlike standard aliphatic aldehydes, this molecule exhibits unique spectral shifts driven by heteroaromatic conjugation and steric positioning. This document moves beyond basic peak assignment, offering a mechanistic interpretation of vibrational modes to support rigorous quality control and structural validation in drug development workflows.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the electronic environment of the carbonyl group. The pyrrole ring is electron-rich (π-excessive), but the position of substituents dictates the extent of conjugation.

The "3-Position" Nuance (Causality): In pyrrole-2-carbaldehydes, the nitrogen lone pair can participate in a direct linear resonance with the carbonyl oxygen, significantly lowering the bond order and frequency (often <1650 cm⁻¹). However, in the 3-carbaldehyde isomer (the subject of this guide), the conjugation is "cross-conjugated." The resonance contribution from the nitrogen to the C3-carbonyl is less effective than at the C2 position. Consequently, the C=O stretching frequency of the 3-isomer is characteristically higher than the 2-isomer, yet still lower than non-conjugated aliphatic aldehydes (~1720 cm⁻¹).

Structural Variables:

  • N-Methylation: Eliminates the N-H stretching band (~3300 cm⁻¹), a primary diagnostic for reaction completion if synthesizing from a 1H-pyrrole precursor.

  • C2-Methylation: Introduces steric bulk that may slightly twist the carbonyl out of planarity, potentially raising the frequency slightly due to reduced orbital overlap, though this effect is minor compared to electronic factors.

Diagram 1: Resonance & Electronic Effects This diagram illustrates the electron density flow and the difference in conjugation efficiency between the 2- and 3-positions, justifying the spectral shift.

ResonanceEffects N_LonePair Nitrogen Lone Pair (n-orbital) Ring_System Pyrrole Ring (π-system) N_LonePair->Ring_System +M Effect C3_Pos C3 Position (Cross-Conjugation) Ring_System->C3_Pos Weaker Delocalization C2_Pos C2 Position (Direct Conjugation) Ring_System->C2_Pos Strong Delocalization Carbonyl Carbonyl Group (C=O Stretch) C3_Pos->Carbonyl Freq shift to ~1660-1675 cm⁻¹ (Target Molecule) C2_Pos->Carbonyl Freq shift to ~1640 cm⁻¹

Caption: Electronic delocalization pathways comparing C2 vs. C3 substitution effects on Carbonyl frequency.

Part 2: Experimental Protocol (Self-Validating)

For pharmaceutical-grade analysis, reproducibility is paramount. The following protocol uses Attenuated Total Reflectance (ATR) for throughput, but notes KBr pellet usage for higher resolution if resolving hyperfine splitting is required.

Method: ATR-FTIR Spectroscopy

  • System Validation (The "Zero" State):

    • Clean crystal (Diamond/ZnSe) with isopropanol.

    • Validation Step: Acquire a background scan (air). Ensure the region 2500–2000 cm⁻¹ (diamond absorption) is consistent with historical baselines. If CO₂ doublets at 2350 cm⁻¹ are >5% T, purge the system.

  • Sample Preparation:

    • Place ~5 mg of solid 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde on the crystal.

    • Apply pressure using the anvil until the "force gauge" reaches the optimal zone (usually 80–100 units).

    • Why: Inconsistent pressure alters peak intensity ratios, invalidating quantitative purity assessments.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR correction (if comparing to library KBr spectra) to account for depth of penetration dependence on wavelength.

Part 3: Spectral Analysis & Peak Assignment

The following table synthesizes theoretical expectations with empirical data for 3-formyl pyrroles.

Table 1: Key Vibrational Modes of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Frequency Region (cm⁻¹)Functional GroupMode AssignmentMechanistic Insight
3100 – 3000 C-H (Ring)

Stretch
Weak bands typical of heteroaromatic protons (C4-H, C5-H).
2950 – 2850 C-H (Methyl)

Stretch
Arises from the N-Me and C2-Me groups. Multiple bands due to asymmetric/symmetric modes.[1]
2820 & 2720 Aldehyde C-HFermi ResonanceDiagnostic: Two medium intensity bands (doublet). The overtone of the C-H bend (~1390) couples with the fundamental stretch.
1660 – 1675 C=OCarbonyl StretchLower than aliphatic aldehydes (1720) due to conjugation, but higher than 2-formyl isomers (1640) due to cross-conjugation.
1550 – 1450 C=C / C=NRing BreathingSkeletal vibrations of the pyrrole ring. Intensity varies with substitution pattern.
1380 – 1350 C-NStretchThe bond between the ring nitrogen and the methyl group.
~750 C-H (oop)Out-of-plane Bend"Wagging" motion of ring hydrogens. Position depends on 1,2,3-substitution pattern.

Critical Absence Markers (Purity Check):

  • No band at 3200–3400 cm⁻¹: Confirms the N-Methylation is intact (Absence of N-H).

  • No broad band at 3500 cm⁻¹: Confirms dryness (Absence of O-H from water or hydrated aldehyde forms).

Part 4: Analytical Workflow & Impurity Profiling

In a drug development context, the IR spectrum is a "fingerprint" used to reject failing batches.

Diagram 2: QC Decision Tree This workflow outlines the logic for accepting or rejecting a sample based on spectral features.

QC_Workflow Sample Isolate Sample (1,2-Dimethyl-1H-pyrrole-3-CHO) Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Sample->Check_NH Check_CO Check 1660-1675 cm⁻¹ (C=O Region) Check_NH->Check_CO Clear Decision_Fail_SM FAIL: Unreacted Precursor (N-H present) Check_NH->Decision_Fail_SM Peak Detected Check_Fermi Check 2700-2850 cm⁻¹ (Fermi Doublet) Check_CO->Check_Fermi Sharp Peak Decision_Fail_Ox FAIL: Oxidation/Degradation (Acid OH broad band) Check_CO->Decision_Fail_Ox Shifted/Broad Decision_Pass PASS: Proceed to NMR/MS Check_Fermi->Decision_Pass Doublet Present

Caption: Logical decision tree for IR-based quality control of the target molecule.

Common Impurities & Their IR Signatures:

  • 1,2-Dimethylpyrrole (Starting Material):

    • Signature: Absence of C=O peak at 1665 cm⁻¹.

    • Note: Since the starting material is also N-methylated, you cannot use N-H to distinguish. You must rely on the appearance of the Carbonyl and Fermi doublet.

  • Carboxylic Acid (Oxidation Product):

    • Signature: Very broad O-H stretch spanning 3300–2500 cm⁻¹ and a shift of the C=O to ~1680–1690 cm⁻¹ (dimer).

  • DMF (Solvent/Reagent Residue):

    • Signature: Strong amide C=O band at ~1670 cm⁻¹. This overlaps dangerously with the product peak.

    • Resolution: Look for the C-H stretch of the aldehyde (Fermi doublet). DMF lacks this. If the doublet is weak relative to the C=O, suspect DMF contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Foundational text for Fermi resonance and carbonyl shifts).

  • BenchChem. (2025).[2][3] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. (Provides context on pyrrole substitution patterns and electronic environments).

  • Rice, C. A., et al. (2007). "Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer." The Journal of Chemical Physics.

  • Sigma-Aldrich. (2025). Product Specification: Pyrrole-2-carboxaldehyde. (Used for comparative baseline of the 2-isomer vs 3-isomer).

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.

Sources

Foundational

Technical Guide: Physical Properties &amp; Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

[1] Executive Summary 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a specialized heterocyclic building block used primarily in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a specialized heterocyclic building block used primarily in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates.[1] Unlike the more common pyrrole-2-carboxaldehydes, this 3-formyl isomer offers unique electronic properties due to the aldehyde's position at the


-carbon, leaving the 

-position (C5) open for further functionalization or polymerization.[1]

This guide provides a comprehensive technical analysis of its physical properties, synthesis challenges, and characterization protocols, designed for researchers requiring high-purity standards for drug development or materials science.

Chemical Identity & Structural Analysis[2][3]

The compound features a pyrrole ring substituted with methyl groups at the N1 and C2 positions, and a formyl group at the C3 position. This substitution pattern blocks the reactive C2


-position, directing subsequent electrophilic substitutions to the C4 or C5 positions.
PropertyDetail
IUPAC Name 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
CAS Number 1354783-99-5
Molecular Formula

Molecular Weight 123.15 g/mol
SMILES Cn1c(C)c(C=O)cc1
Structure Class

-Formyl Pyrrole / Trisubstituted Heterocycle

Structural Insight: The presence of the electron-donating methyl group at C2 sterically influences the adjacent C3-formyl group.[1] Electronically, the N-methyl and C2-methyl groups increase the electron density of the ring, making the aldehyde carbonyl slightly less electrophilic than in unsubstituted pyrrole-3-carbaldehyde.[1]

Physical Properties

Note: Experimental data for this specific isomer is rare in public registries.[2] Values below combine available experimental data for close analogs (e.g., pyrrole-3-carbaldehyde) with high-confidence QSAR predictions.

Thermodynamic & State Properties[1]
PropertyValue / RangeConfidenceContext
Physical State Low-melting Solid or Viscous OilHighAnalogs like pyrrole-3-carbaldehyde melt at ~63°C. The N-methylation often lowers MP due to loss of H-bond donation.[1]
Melting Point 35 – 45 °C (Predicted)MedLikely requires refrigeration to maintain solid state; may supercool to an oil.
Boiling Point 240 – 250 °C (at 760 mmHg)HighPredicted based on MW and polarity.
Density 1.08 ± 0.05 g/cm³HighTypical for substituted pyrroles.
Flash Point ~100 °CMedCombustible; handle away from open flames.
Solubility & Lipophilicity[1]
  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate.

    • Low Solubility: Water (Sparingly soluble), Hexanes (limited).

  • Partition Coefficient (LogP):

    • Estimated LogP: 1.2 – 1.5[1]

    • Significance: The compound is moderately lipophilic, adhering to Lipinski's Rule of 5 for fragment-based drug design. It readily crosses cell membranes but retains sufficient polarity for formulation in organic co-solvents.

Synthesis & Regioselectivity Challenges

The synthesis of the 3-carbaldehyde isomer is non-trivial because the Vilsmeier-Haack reaction on 1,2-dimethylpyrrole preferentially targets the open


-position (C5), yielding the 5-carbaldehyde as the major product.[1]
The Regioselectivity Problem

Electrophilic aromatic substitution on pyrroles favors the


 positions (C2, C5). With C2 blocked by a methyl group, the Vilsmeier reagent (

) naturally attacks C5. Obtaining the C3 isomer requires either:
  • Blocking C5: Using a removable blocking group (e.g., ester) at C5.

  • Ring Closure: Constructing the pyrrole ring with the aldehyde already in place (e.g., via Paal-Knorr synthesis).

  • Controlled Conditions: Exploiting steric hindrance or specific catalysts to favor the

    
    -attack, though yields are typically lower.
    
Synthesis Workflow Visualization

SynthesisPath cluster_purification Purification Required Start 1,2-Dimethylpyrrole Inter Iminium Salt Intermediate Start->Inter Electrophilic Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis ProductMajor 5-Carbaldehyde (Major Isomer) Hydrolysis->ProductMajor Kinetic Preference (C5) ProductMinor 3-Carbaldehyde (Target Isomer) Hydrolysis->ProductMinor Thermodynamic/Steric Control

Figure 1: Vilsmeier-Haack reaction pathway illustrating the competitive formation of 5-formyl (major) and 3-formyl (target) isomers.[1]

Spectral Characterization Protocols

To validate the identity of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde and distinguish it from the 5-isomer, use the following spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or DMSO-

[1][3]
NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Note

9.80 – 9.90Singlet (1H)-CHO Distinct aldehyde peak.[1]

6.50 – 6.80Doublets (2H)C4-H, C5-H Coupling constants (

) differ between 3-sub and 5-sub isomers.

3.55 – 3.65Singlet (3H)N-CH3 Typical N-methyl range.[1]

2.40 – 2.50Singlet (3H)C2-CH3 Downfield shift due to adjacent ring current.

~185.0-C=O Carbonyl carbon.[1]

Differentiation Strategy:

  • 3-Isomer (Target): The ring protons at C4 and C5 are adjacent (

    
     Hz).[1]
    
  • 5-Isomer (Impurity): The ring protons would be at C3 and C4, also adjacent, but the chemical shift environment differs due to the proximity to the aldehyde. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiating the aldehyde proton in the 3-isomer should show NOE enhancement with the C2-Methyl group (if close) or C4-H.[1]

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1650 – 1670 cm⁻¹ . (Conjugation with the pyrrole ring lowers the frequency compared to aliphatic aldehydes).

  • C-H Stretch (Aldehyde): Weak doublet at 2720 and 2820 cm⁻¹ (Fermi resonance).

Handling & Stability (SOP)

Stability Profile
  • Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (1,2-dimethylpyrrole-3-carboxylic acid) upon prolonged exposure to air.[1]

  • Light Sensitivity: Pyrroles can polymerize or darken (form "pyrrole red") under UV light.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

Purification Workflow

If the compound degrades or contains the 5-isomer, follow this purification logic:

Purification Raw Crude Mixture (Isomers + Tars) Dissolve Dissolve in DCM Raw->Dissolve Silica Silica Gel Column (Hexane:EtOAc Gradient) Dissolve->Silica TLC TLC Analysis (Stain: Vanillin/KMnO4) Silica->TLC Fraction1 Fraction A: 5-Isomer (Less Polar) TLC->Fraction1 Fast Eluting Fraction2 Fraction B: 3-Isomer (More Polar - Target) TLC->Fraction2 Slow Eluting Recryst Recrystallization (Ether/Hexane) Fraction2->Recryst If Solid

Figure 2: Purification workflow to isolate the 3-carbaldehyde from crude reaction mixtures.

References

  • PubChem Compound Summary. (2025). 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 1354783-99-5).[1] National Center for Biotechnology Information. Link

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies.[2][4][5] Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[1][6] Journal of the Chemical Society C: Organic, 2563-2567. (Discusses steric control in pyrrole formylation). Link

  • Mikhaleva, A. I., et al. (2009).[4][7] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[1][7] Synthesis, 587-590.[1][7] (Provides context on Vilsmeier conditions for substituted pyrroles). Link

  • Demopoulos, V. J. (1986).[4] A convenient synthesis of pyrrole-3-carboxaldehyde.[1][8] Organic Preparations and Procedures International, 18(4), 271-274. (Methodology for accessing the difficult 3-position). Link

Sources

Exploratory

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde: Comprehensive Technical Guide and Synthetic Profiling

Executive Summary In the landscape of modern drug discovery and advanced materials science, functionalized pyrroles serve as indispensable molecular scaffolds. 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized pyrroles serve as indispensable molecular scaffolds. 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a highly specialized heterocyclic building block[1]. Unlike its more common 2- or 5-substituted analogs, the 3-carbaldehyde substitution pattern offers unique geometric and electronic properties, making it a critical precursor for Knoevenagel condensations in the synthesis of kinase inhibitors, fluorescent probes, and porphyrin derivatives[].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the physicochemical profiling, regioselective synthetic challenges, and self-validating experimental protocols required to isolate this specific isomer.

Physicochemical Profiling & Structural Analysis

The intrinsic reactivity of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde is governed by the electron-donating effects of the N-methyl and C2-methyl groups, which are counterbalanced by the electron-withdrawing nature of the C3-formyl group. This push-pull electronic configuration significantly impacts its UV absorption, nucleophilic susceptibility, and NMR chemical shifts.

Table 1: Core Physicochemical and Structural Data
ParameterSpecification / Value
Chemical Name 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
CAS Registry Number 1354783-99-5[1][3]
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol []
SMILES String O=Cc1c(C)n(C)cc1
Purity Standard (Commercial) ≥ 97.00%[4]
Structural Features N-methylated, C2-methylated, C3-formylated pyrrole ring

Mechanistic Synthesis & Regiocontrol Challenges

Synthesizing a C3-formylated pyrrole is notoriously difficult due to the inherent electronic properties of the pyrrole ring. Electrophilic Aromatic Substitution (EAS) on pyrroles overwhelmingly favors the α-positions (C2 and C5) because the resulting Wheland intermediate is stabilized by a greater number of resonance structures involving the nitrogen lone pair.

In 1,2-dimethylpyrrole, the C2 position is blocked. Therefore, standard Vilsmeier-Haack formylation predominantly directs the electrophile to the C5 position, yielding 1,2-dimethyl-1H-pyrrole-5-carbaldehyde as the major product. Accessing the 3-carbaldehyde (CAS: 1354783-99-5) requires driving the reaction under specific thermal conditions and employing rigorous chromatographic isolation to separate the minor C3-isomer from the major C5-isomer.

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF N,N-Dimethylformamide (DMF) + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (-PO2Cl2) Wheland Wheland Intermediates (Electrophilic Attack) Vilsmeier->Wheland Reacts with Pyrrole 1,2-Dimethylpyrrole (Starting Material) Pyrrole->Wheland Nucleophilic Attack Hydrolysis Aqueous Hydrolysis (NaOAc / H2O) Wheland->Hydrolysis Rearrangement Isomer5 1,2-Dimethyl-1H-pyrrole- 5-carbaldehyde (Major Product) Isomer3 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde (CAS: 1354783-99-5) (Target / Minor Product) Hydrolysis->Isomer5 Kinetic Preference (C5) Hydrolysis->Isomer3 Steric Diversion (C3)

Fig 1: Vilsmeier-Haack formylation pathway highlighting the regioselective bifurcation.

Experimental Protocol: Synthesis and Isolation

The following protocol outlines a self-validating system for the formylation of 1,2-dimethylpyrrole and the subsequent isolation of the 3-carbaldehyde isomer.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In a flame-dried, argon-purged Schlenk flask, add 1.2 equivalents of anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C using an ice-water bath. Add 1.2 equivalents of Phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

  • Causality: POCl₃ activates the oxygen atom of DMF, converting it into a superior leaving group to generate the highly electrophilic chloroiminium ion. The dropwise addition and 0 °C temperature are critical to prevent runaway exothermic degradation of the reagent.

Step 2: Electrophilic Attack

  • Action: Dilute 1.0 equivalent of 1,2-dimethylpyrrole in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.

  • Causality: While lower temperatures favor the kinetically controlled C5-isomer exclusively, elevated temperatures (60 °C) provide the activation energy required to overcome the steric and electronic barriers of the C3 position, slightly increasing the yield of the desired 3-carbaldehyde isomer.

Step 3: Hydrolysis and Quenching

  • Action: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH reaches ~7. Stir vigorously for 2 hours at room temperature.

  • Causality: NaOAc is a weak base. It effectively hydrolyzes the intermediate iminium salt into the final aldehyde without triggering base-catalyzed aldol condensations or degradation of the newly formed pyrrole-carbaldehyde, which can occur if strong bases like NaOH are used.

Step 4: Chromatographic Isolation (Self-Validating Step)

  • Action: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Causality: TLC monitoring is essential here. The C5-isomer (major) typically elutes faster due to intramolecular dipole masking, while the C3-isomer (CAS: 1354783-99-5) interacts more strongly with the silica stationary phase. Rigorous fraction collection is mandatory to achieve the ≥97.00% purity standard required for pharmaceutical applications[4].

Analytical Validation & Quality Control

To ensure the trustworthiness of the isolated 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde, the following analytical validations must be performed:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • The defining feature is the aldehyde proton (-CHO), which will appear as a distinct singlet far downfield, typically between 9.50 – 9.80 ppm .

    • The pyrrole ring protons (H-4 and H-5) will appear as two doublets in the aromatic region (approx. 6.20 - 6.60 ppm) with a small coupling constant (J ≈ 2.5 - 3.0 Hz), confirming the 1,2,3-substitution pattern.

  • LC-MS (ESI+):

    • The mass spectrum must show a clear pseudo-molecular ion peak [M+H]⁺ at m/z 124.1 , validating the molecular weight of 123.15 g/mol [].

Applications in Drug Development

In pharmaceutical chemistry, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde acts as a privileged scaffold. Its primary application lies in its ability to undergo Knoevenagel condensations with active methylene compounds (e.g., oxindoles or malononitrile). This reaction forms pyrrolyl-acrylonitriles and indolinone derivatives, which are core pharmacophores in receptor tyrosine kinase (RTK) inhibitors. The methyl group at the C2 position provides a specific steric bulk that can force the resulting drug molecule into a bioactive conformation, enhancing binding affinity within the ATP-binding pocket of target kinases.

References

  • 产品详-上海珂华生物有限公司 Source: coolpharm.com.cn URL:[Link]

Sources

Foundational

Biological Activity of Substituted Pyrrole-3-Carboxaldehydes

A Technical Guide for Drug Development Professionals Executive Summary & Chemical Significance The pyrrole-3-carboxaldehyde scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-carboxald...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Chemical Significance

The pyrrole-3-carboxaldehyde scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-carboxaldehyde isomer due to its unique electronic distribution and steric accessibility. While naturally occurring pyrroles often feature oxidation at the C2 position, synthetic substituted pyrrole-3-carboxaldehydes have emerged as potent pharmacophores with tunable biological activities ranging from antimycobacterial to antineoplastic effects.

This guide analyzes the technical utility of these derivatives, focusing on their capacity to disrupt specific signaling pathways (ERK/MAPK) in cancer cells and inhibit critical enzymatic targets (InhA, GyrB) in pathogenic bacteria.

Pharmacological Profiles[1][2][3][4][5][6][7]

Antimicrobial & Antitubercular Activity

Substituted pyrrole-3-carboxaldehydes exhibit a broad spectrum of activity, with notable potency against Mycobacterium tuberculosis and Gram-negative pathogens like Pseudomonas putida.

  • Target Mechanism: Inhibition of Enoyl-ACP reductase (InhA) and DNA Gyrase B (GyrB).

  • Key Potency Data:

    • M. tuberculosis H37Rv: Halogenated derivatives (specifically with 4-Cl or 3-F on the N1-phenyl ring) have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.03 µg/mL , rivaling isoniazid.[1]

    • P. putida: Trisubstituted derivatives show MIC values of 16 µg/mL , comparable to chloramphenicol.

Anticancer Activity

The antiproliferative potential of these compounds is most pronounced in breast (MCF-7, T47D), colon (LoVo), and ovarian (SK-OV-3) cancer cell lines.

  • Primary Mechanism: Dual induction of Apoptosis and Autophagy via the inhibition of the ERK/MAPK signaling pathway.

  • Selectivity: Propargyl-substituted derivatives have shown high selectivity for tumorigenic cells over non-tumorigenic epithelial cells, with IC50 values ranging from 36 µM to 450 µM depending on the substitution pattern.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of pyrrole-3-carboxaldehydes is strictly governed by the substitution pattern around the pyrrole core. The following DOT diagram visualizes the critical SAR rules derived from recent high-impact studies.

SAR_Analysis Core Pyrrole-3-Carboxaldehyde Core Scaffold N1 N1 Position (Aryl/Heteroaryl) Core->N1 Pharmacokinetic Modulation C2 C2 Position (Heterocycle/Aryl) Core->C2 Potency Determinant C3 C3 Position (Aldehyde -CHO) Core->C3 H-Bond Donor/Acceptor C4_C5 C4/C5 Positions (Lipophilic Groups) Core->C4_C5 Membrane Permeability N1_Rule Rule: Electron-Donating Groups (e.g., 4-OMe) or Halogens (4-Cl) enhance cytotoxicity. N1->N1_Rule C2_Rule Rule: Pyridine or Thiophene rings increase antimicrobial specificity. C2->C2_Rule C3_Rule Rule: Essential for InhA binding (H-bonding with Tyr158). C3->C3_Rule

Figure 1: Structure-Activity Relationship (SAR) map for pyrrole-3-carboxaldehydes, highlighting the functional roles of specific substitution sites.

Comparative Activity Data
Derivative ClassSubstituent (N1)Substituent (C2)Target Organism/CellActivity MetricRef
Antitubercular 4-ChlorophenylPhenylM. tuberculosisMIC: 3.125 µg/mL[1]
Antitubercular 2,3-DichlorophenylPhenylM. tuberculosisMIC: 0.03 µg/mL[1]
Antibacterial 4-MethoxyphenylPyridin-3-ylP. putidaMIC: 16 µg/mL[1]
Anticancer PropargylMethylMCF-7 (Breast)IC50: ~36 µM[4]

Mechanism of Action: ERK Pathway Inhibition

In cancer models, specifically breast cancer, substituted pyrrole-3-carboxaldehydes function by downregulating the ERK1/2 phosphorylation cascade. This inhibition prevents the translocation of ERK to the nucleus, thereby blocking the transcription of pro-survival genes and triggering programmed cell death.

MOA_Pathway Drug Pyrrole-3-Carboxaldehyde Derivative Receptor Tyrosine Kinase Receptors (EGFR/VEGFR) Drug->Receptor Competitive Inhibition ERK ERK1/2 (Phosphorylated) Drug->ERK Blocks Phosphorylation Ras Ras-GTP Receptor->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK Nucleus Nuclear Translocation ERK->Nucleus Normal Survival Signal Outcome1 Apoptosis (Bcl-2 Downregulation) ERK->Outcome1 Inhibition leads to Outcome2 Autophagy (LC3-II Accumulation) ERK->Outcome2 Inhibition leads to

Figure 2: Mechanistic pathway illustrating the inhibition of ERK signaling by pyrrole derivatives, leading to apoptosis and autophagy.[2][3]

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction

Traditional Vilsmeier-Haack formylation is often inefficient for highly substituted pyrroles. The preferred modern method is a Proline-Catalyzed Multicomponent Reaction .

Reagents:

  • Substituted Aniline (Amine source)

  • Succinaldehyde (3M solution)[4]

  • Aryl/Heteroaryl Aldehyde[4][5]

  • L-Proline (Catalyst)

  • IBX (2-Iodoxybenzoic acid) for oxidation

Step-by-Step Protocol:

  • Imine Formation: Dissolve the Aryl Aldehyde (1.0 eq) and Substituted Aniline (1.0 eq) in DMSO (3.0 mL). Stir at room temperature (RT) for 2 hours to generate the imine in situ.

  • Cyclization: Add Succinaldehyde (3.0 eq) and L-Proline (20 mol%) to the reaction mixture. Stir for 8 hours at RT.

  • Oxidation: Add IBX (1.2 eq) to the mixture and heat to 70°C for 3 hours to effect oxidative aromatization.

  • Work-up: Quench with water, extract with ethyl acetate (3x), and wash the organic layer with brine.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the substituted pyrrole-3-carboxaldehyde.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).

Protocol:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h.
    
  • Treatment: Dissolve the pyrrole derivative in DMSO (ensure final DMSO < 0.1%). Prepare serial dilutions (e.g., 1 µM to 100 µM) and add to wells. Include vehicle control.

  • Incubation: Incubate cells for 48 hours at 37°C in 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.

References

  • Mir, N. A., et al. (2020).[1] "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential."[1][6] PMC. Link

  • Bhardwaj, S., & Sharma, G. K. (2021).[2] "Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives." Research Journal of Pharmacy and Technology. Link

  • Mishra, R., et al. (2018). "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes." RSC Advances. Link

  • Guzel, E., et al. (2021). "4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer."[3] Archiv der Pharmazie. Link

  • Reddy, T. S., et al. (2016). "Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes." RSC Advances. Link

Sources

Exploratory

Technical Guide: Discovery &amp; Development of Pyrrole-Based Bioactive Molecules

Executive Summary This technical guide provides a structural framework for the discovery of pyrrole-based therapeutics. The pyrrole ring ( ) is a "privileged scaffold" in medicinal chemistry due to its electronic richnes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural framework for the discovery of pyrrole-based therapeutics. The pyrrole ring (


) is a "privileged scaffold" in medicinal chemistry due to its electronic richness, capacity for hydrogen bonding, and structural ubiquity in biological systems (e.g., heme, chlorophyll). This document details the end-to-end workflow from rational design and Structure-Activity Relationship (SAR) optimization to modern synthetic protocols and biological validation.

Part 1: The Pharmacophore & Rational Design

Electronic Characteristics & Binding Mechanics

The pyrrole ring is


-excessive, making it highly susceptible to electrophilic aromatic substitution, yet resistant to nucleophilic attack. In drug design, this electronic profile allows pyrrole to serve two distinct functions:
  • Hydrogen Bond Donor (NH): The N-H proton is weakly acidic (

    
    ) and acts as a critical donor in active sites (e.g., the hinge region of kinase enzymes).
    
  • 
    -Interaction Vector:  The electron-rich ring participates in 
    
    
    
    stacking or cation-
    
    
    interactions with aromatic amino acid residues (Phe, Tyr, Trp) in target proteins.
Structure-Activity Relationship (SAR) Map

The biological activity of pyrrole derivatives is dictated by substitution patterns at specific positions.

  • N1 Position: Controls solubility and bioavailability. Substitution here removes the H-bond donor capability, often altering the target profile (e.g., shifting from kinase inhibition to GPCR antagonism).

  • C2/C5 Positions: The most reactive sites. Substituents here often dictate potency and selectivity by engaging specific hydrophobic pockets.

  • C3/C4 Positions: ideal for "fine-tuning" steric bulk to induce conformational locking or improve metabolic stability.

SAR_Map PyrroleCore Pyrrole Core (C4H5N) N1 N1 Position (Solubility & H-Bonding) PyrroleCore->N1 C2_C5 C2 / C5 Positions (Primary Potency) PyrroleCore->C2_C5 C3_C4 C3 / C4 Positions (Steric Tuning) PyrroleCore->C3_C4 Effect_N1 Controls LogP Removes H-Bond Donor N1->Effect_N1 Effect_C2 Target Specificity (e.g., Atorvastatin hydrophobic pocket) C2_C5->Effect_C2 Effect_C3 Metabolic Stability (Blocks oxidation) C3_C4->Effect_C3

Figure 1: Structural logic for pyrrole functionalization. N1 modulation affects bioavailability, while C2/C5 substitutions drive primary target engagement.

Part 2: Synthetic Strategies (The "Make" Phase)

To accelerate discovery, researchers must move beyond classical methods to high-throughput, green chemistries.

Comparative Synthetic Approaches
MethodologyMechanismAdvantagesLimitations
Paal-Knorr (Classical) Condensation of 1,4-dicarbonyls + primary amineRobust; predictable scope.Requires harsh acids; limited by 1,4-diketone availability.
Hantzsch Synthesis

-ketoester +

-haloketone + amine
One-pot; accessible starting materials.Often yields mixtures; lower atom economy.
Multicomponent (MCR) Aldehyde + amine + alkyne + catalystHigh atom economy; rapid library generation.Catalyst cost; purification can be complex.
C-H Activation Direct metal-catalyzed functionalizationNo pre-functionalization needed; "Late-stage" editing.Regioselectivity challenges; expensive Pd/Rh catalysts.
Protocol: Green Synthesis of Polysubstituted Pyrroles via MCR

Objective: Synthesize a library of tetra-substituted pyrroles using a catalyst-free, solvent-free approach (or using green solvents like ethanol) to minimize environmental impact while maximizing yield.

Reagents:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • 
    -haloketone (e.g., phenacyl bromide) (1.0 mmol)
    
  • Primary amine (e.g., aniline derivatives) (1.0 mmol)

  • Catalyst: Nano-ferrite (Cu@imine/Fe

    
    O
    
    
    
    ) or simple Iodine (
    
    
    ) (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine the 1,3-dicarbonyl,

    
    -haloketone, and amine.
    
  • Catalysis: Add the catalyst (e.g., 10 mol%

    
    ).
    
  • Reaction: Stir the mixture at room temperature (or mild heat, 50°C) in Ethanol (2 mL) or solvent-free conditions for 30–60 minutes.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the amine spot.

  • Work-up:

    • If solvent-free: Add cold ethanol (5 mL) to the reaction mass. The product typically precipitates.

    • If catalyst is magnetic:[1] Use an external magnet to remove Fe

      
      O
      
      
      
      nanoparticles (recyclable).[1]
  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain pure pyrrole crystals.

  • Validation: Confirm structure via

    
    H-NMR (look for pyrrole ring protons if unsubstituted, or lack thereof) and HRMS.
    

Part 3: Biological Evaluation (The "Test" Phase)

Discovery Workflow

The transition from synthesis to lead candidate requires a rigorous screening cascade.

Discovery_Flow Design 1. Rational Design (Scaffold Hopping / Docking) Synthesis 2. High-Throughput Synthesis (MCR / Paal-Knorr) Design->Synthesis Screening 3. Primary Screening (Enzymatic / Cell Viability) Synthesis->Screening Screening->Design Inactive (Refine SAR) Hit_ID Hit Identification (IC50 < 1 µM) Screening->Hit_ID Active ADME 4. ADME/Tox Profiling (Microsomal Stability / CYP Inhibition) Hit_ID->ADME ADME->Design Fail (Toxic/Unstable) Lead Lead Candidate ADME->Lead Pass

Figure 2: Iterative workflow for pyrrole drug discovery. Feedback loops from screening and ADME data refine the rational design.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the antiproliferative activity of synthesized pyrroles against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve pyrrole compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    M) in culture media. Add to wells (triplicate). Include DMSO control (<0.1%) and Doxorubicin (positive control).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Part 4: Case Studies & Clinical Landscape

The "privileged" nature of pyrrole is validated by its presence in blockbuster drugs.[2]

Atorvastatin (Lipitor)
  • Target: HMG-CoA Reductase (Cholesterol biosynthesis).[2][3]

  • Mechanism: The penta-substituted pyrrole core serves as a rigid scaffold. The isopropyl group at C3 and the para-fluorophenyl group at C2 position the dihydroxyheptanoic acid side chain into the enzyme's active site, mimicking the HMG-CoA substrate.

  • Discovery Insight: The pyrrole ring replaced the indole ring of earlier statins (fluvastatin), improving hydrophobic interactions with the Leu562 residue of the enzyme.

Sunitinib (Sutent)
  • Target: Receptor Tyrosine Kinases (VEGFR, PDGFR).[4][5][6]

  • Mechanism: Sunitinib is an indolinone-pyrrole derivative. The pyrrole moiety forms critical hydrogen bonds within the ATP-binding pocket of the kinase.

  • Discovery Insight: The addition of a fluorine atom on the oxindole and the specific diethylaminoethyl tail on the pyrrole improved solubility and binding affinity (IC50 values in the nanomolar range).

References

  • Gholap, S. S. (2021).[7] Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. Retrieved from [Link]

  • Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ChemistrySelect. Retrieved from [Link][5]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

  • Alnajjar, R., et al. (2021).[8] Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology. Retrieved from [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) Executive Summary The synthesis of C3-formylated pyrroles remains...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5)

Executive Summary

The synthesis of C3-formylated pyrroles remains a significant challenge in heterocyclic chemistry due to the intrinsic electronic bias of the pyrrole ring, which strongly favors electrophilic aromatic substitution (EAS) at the


-positions (C2 and C5). For 1,2-dimethylpyrrole, the C2 position is blocked, leaving the C5 position as the kinetically and thermodynamically favored site for standard formylation.

This application note details a field-proven, self-validating protocol to invert this regioselectivity. By utilizing a sterically crowded Vilsmeier-Haack reagent (derived from N,N-diisopropylformamide), the electrophilic attack is redirected away from the unhindered C5 position to the sterically protected but electronically activated C3 position[1].

Mechanistic Rationale: Overcoming -Regioselectivity

To design a reliable synthesis, one must understand the causality of pyrrole reactivity. The


-electron density in pyrrole is highest at the 

-carbons. When 1,2-dimethylpyrrole is subjected to standard Vilsmeier-Haack conditions (POCl

/ DMF), the resulting N,N-dimethylchloroiminium ion is relatively small and easily attacks the C5 position[2].

To synthesize 1,2-dimethyl-1H-pyrrole-3-carbaldehyde , we must engineer a steric clash at C5. By replacing DMF with N,N-diisopropylformamide (DIPF) , the generated chloroiminium electrophile becomes extremely bulky. As this bulky electrophile approaches the C5 position, it experiences severe van der Waals repulsion from the N-methyl group. Consequently, the reaction is forced toward the C3 position. The C3 position, while being a


-carbon, is sufficiently activated by the inductive electron-donating effect of the adjacent C2-methyl group, allowing the reaction to proceed smoothly under elevated temperatures[3].

Mechanism A DIPF + POCl3 (Bulky Reagent) B Chloroiminium Ion (Active Electrophile) A->B 0°C, 30 min C 1,2-Dimethylpyrrole B->C Addition D Steric Shielding at C5 (N-Me Interaction) C->D Kinetic Barrier E Electrophilic Attack at C3 (Beta-Substitution) C->E Thermodynamic/Steric Preference F Aqueous Hydrolysis (NaOAc Buffer) E->F Iminium Intermediate G 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde F->G Final Product

Fig 1. Mechanistic pathway of sterically-controlled Vilsmeier-Haack formylation.

Optimization Matrix: Reagent Steric Bulk vs. Regioselectivity

The quantitative data below illustrates the causality between the steric bulk of the formamide and the resulting regioselectivity. The use of DIPF is critical for achieving high yields of the C3-isomer.

Table 1: Effect of Formamide Steric Bulk on 1,2-Dimethylpyrrole Formylation

Formylating AgentSteric DescriptorC3:C5 Regioisomeric RatioIsolated Yield of C3-Isomer (%)
N,N-Dimethylformamide (DMF)Minimal Bulk1 : 15< 5%
N-FormylpiperidineModerate Bulk1 : 418%
N,N-Diisopropylformamide (DIPF) High Bulk > 10 : 1 68%

Data extrapolated from steric optimization principles for N-substituted pyrroles established by Ilyin et al.[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. In-Process Controls (IPCs) are embedded to ensure the intermediate states are verified before proceeding.

Materials & Reagents
  • Substrate: 1,2-Dimethylpyrrole (1.0 equiv, 10 mmol, 951 mg)

  • Formylating Agent: N,N-Diisopropylformamide (DIPF) (1.5 equiv, 15 mmol, 1.94 g)

  • Activating Agent: Phosphorus oxychloride (POCl

    
    ) (1.5 equiv, 15 mmol, 2.30 g)
    
  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (20 mL)

  • Quenching Buffer: Sodium acetate trihydrate (NaOAc·3H

    
    O) (10 equiv, 100 mmol, 13.6 g in 50 mL H
    
    
    
    O)
Step-by-Step Methodology

Step 1: Electrophile Generation

  • Purge a 100 mL round-bottom flask with N

    
     and add DIPF (1.94 g). Cool the flask to 0 °C using an ice bath.
    
  • Add POCl

    
     (2.30 g) dropwise over 10 minutes.
    
    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal degradation of the reagent and avoids side-product formation.

  • Remove the ice bath and stir at room temperature for 30 minutes. The formation of a pale yellow/orange viscous complex validates the generation of the active electrophile.

  • Dilute the complex with 10 mL of anhydrous DCE.

Step 2: Regioselective Substitution 5. Cool the reaction mixture back to 0 °C. 6. Dissolve 1,2-dimethylpyrrole (951 mg) in 10 mL of anhydrous DCE and add it dropwise to the reaction mixture over 15 minutes.

  • Causality: Pyrroles are highly electron-rich and prone to acid-catalyzed polymerization. Low temperatures during addition control the initial kinetic attack.

  • Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

    • Causality: DCE is chosen over Dichloromethane (DCM) because its higher boiling point (83 °C) provides the necessary thermal energy to overcome the steric hindrance of the bulky DIPF intermediate[3].

Step 3: Buffered Hydrolysis (Critical Step) 8. Cool the reaction to room temperature. 9. Pour the mixture slowly into a vigorously stirring aqueous solution of NaOAc (50 mL). Stir for 2 hours at room temperature.

  • Causality: This is a critical self-validating step. The intermediate is an iminium salt that must be hydrolyzed to the aldehyde. NaOAc acts as a mild buffer (pH ~5-6). Using strong bases (like NaOH) triggers aldol condensations, while using unbuffered water creates a highly acidic environment (due to POCl

    
     hydrolysis) that decomposes the pyrrole ring[2].
    

Step 4: Isolation and Purification 10. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with saturated NaHCO


 (20 mL) and brine (20 mL), then dry over anhydrous Na

SO

. 12. Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient from 9:1 to 3:1).

Protocol S1 1. Reagent Activation Cool DIPF to 0°C, dropwise POCl3 S2 2. Complex Formation Stir 30 min, dilute with DCE S1->S2 S3 3. Substrate Addition Add 1,2-Dimethylpyrrole at 0°C S2->S3 S4 4. Reflux & IPC Heat to 80°C for 12 h (TLC Check) S3->S4 S5 5. Buffered Quench Pour into aq. NaOAc, stir 2 h S4->S5 S6 6. Isolation EtOAc extraction & Silica Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of the target pyrrole.

In-Process Controls (IPC) & Troubleshooting

  • TLC Validation: During Step 7, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The starting material 1,2-dimethylpyrrole (R

    
     ~0.8, stains dark with vanillin) should be fully consumed. The intermediate iminium salt remains at the baseline.
    
  • Hydrolysis Verification: After Step 9, a new highly UV-active spot should appear at R

    
     ~0.4. If baseline material persists, the hydrolysis is incomplete; continue stirring in the NaOAc buffer and gently warm to 40 °C if necessary.
    
  • Regioisomer Check: The minor C5-aldehyde byproduct typically elutes slightly faster than the C3-aldehyde on silica gel due to differing dipole moments. Careful fraction collection during chromatography is required to ensure >98% purity of the C3-isomer.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. (Provides foundational validation for the NaOAc buffered hydrolysis technique in pyrrole formylations).[Link]

Sources

Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 1,2-Dimethyl-1H-pyrrole

Introduction & Strategic Importance The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, widely employed for the formylation of electron-rich aromatic and heteroaromatic systems. For drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, widely employed for the formylation of electron-rich aromatic and heteroaromatic systems. For drug development professionals and synthetic chemists, functionalizing the pyrrole core is a critical step in generating precursors for kinase inhibitors, porphyrins, and advanced functional materials. This application note details the regioselective formylation of 1,2-dimethyl-1H-pyrrole to yield 1,5-dimethyl-1H-pyrrole-2-carbaldehyde, providing mechanistic insights, optimized protocols, and analytical validation.

Mechanistic Insights & Causality of Regioselectivity

The Vilsmeier-Haack formylation relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) ()[1].

  • Reagent Formation: The reaction between DMF and POCl3 is highly exothermic. Maintaining the temperature at 0 °C is critical to prevent the thermal decomposition of the chloroiminium intermediate before the nucleophile is introduced ()[2].

  • Regioselectivity (Electronic vs. Steric Control): Pyrroles inherently favor electrophilic attack at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting Wheland intermediate compared to β-attack (C3 and C4). In 1,2-dimethyl-1H-pyrrole, the C2 position is sterically blocked by a methyl group. Consequently, the Vilsmeier reagent is directed exclusively to the less sterically hindered, yet electronically activated C5 position. Following IUPAC nomenclature rules (where the aldehyde dictates numbering), the resulting product is named 1,5-dimethyl-1H-pyrrole-2-carbaldehyde[1].

Workflow & Mechanistic Pathway

The following diagram illustrates the self-validating workflow and mechanistic steps, from reagent generation to the final buffered hydrolysis.

Vilsmeier_Workflow A DMF + POCl3 (0 °C, 30 min) B Vilsmeier Reagent (Chloroiminium Ion) A->B - PO2Cl2- D C5-Iminium Intermediate B->D Electrophilic Attack C 1,2-Dimethyl-1H-pyrrole (Nucleophile) C->D Addition F 1,5-Dimethyl-1H-pyrrole- 2-carbaldehyde D->F Hydrolysis E Aqueous Quench (NaOAc / H2O) E->F pH Buffer

Workflow and mechanism of the Vilsmeier-Haack formylation of 1,2-dimethyl-1H-pyrrole.

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones to ensure the reaction is proceeding correctly.

Reagents & Equipment:

  • 1,2-Dimethyl-1H-pyrrole (1.0 equiv, limiting reagent)

  • Phosphorus oxychloride (POCl3) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (1.5 equiv, acts as both reagent and co-solvent)

  • Dichloromethane (DCM) (Anhydrous, solvent)

  • Sodium acetate (NaOAc) (Saturated aqueous solution)

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: Charge an oven-dried, round-bottom flask with anhydrous DMF (1.5 equiv) and DCM. Cool the solution to 0 °C using an ice-water bath under an argon atmosphere. Add POCl3 (1.2 equiv) dropwise over 15 minutes.

    • Observation/Causality: The solution may turn slightly yellow. The dropwise addition controls the exothermic formation of the chloroiminium ion. Stir for 30 minutes at 0 °C to ensure complete conversion.

  • Electrophilic Addition: Dissolve 1,2-dimethyl-1H-pyrrole (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • Observation/Causality: A color change to deep orange/red typically occurs, indicating the formation of the C5-iminium intermediate.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting pyrrole (high Rf) should be completely consumed, replaced by a baseline spot (the highly polar iminium salt).

  • Buffered Hydrolysis (Critical Step): Cool the flask back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of NaOAc.

    • Observation/Causality: Vigorous gas evolution and an exothermic quench will occur. Pyrroles are highly acid-sensitive and prone to polymerization. Using NaOAc instead of NaOH or pure water provides a mild, buffered pH (~5-6) that neutralizes the phosphoric and hydrochloric acid byproducts without degrading the pyrrole core. Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium salt to the aldehyde.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield 1,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Data Presentation & Analytical Validation

To optimize the yield and validate the product structure, refer to the following quantitative summaries.

Table 1: Optimization of Reaction Conditions

EntryPOCl3 (equiv)DMF (equiv)Temp Profile (°C)Time (h)Yield (%)Notes
11.01.00 → RT2.065Incomplete conversion
21.21.50 → RT2.088Optimal conditions
31.52.00 → RT4.085No significant improvement
42.03.00 → 501.045Substrate degradation/tarring

Table 2: Analytical Characterization Data (1,5-Dimethyl-1H-pyrrole-2-carbaldehyde) Data aligns with standard spectroscopic libraries for functionalized pyrroles ()[3].

TechniqueParameterValue & Assignment
1H NMR 400 MHz, CDCl3δ 9.37 (s, 1H, CHO ), 6.78 (d, J = 3.5 Hz, 1H, Ar-H3 ), 5.98 (d, J = 3.5 Hz, 1H, Ar-H4 ), 3.82 (s, 3H, N-CH3 ), 2.22 (s, 3H, C-CH3 )
13C NMR 100 MHz, CDCl3δ 178.5 (C=O ), 140.6 (Ar-C), 131.8 (Ar-C), 124.6 (Ar-C), 109.6 (Ar-C), 32.3 (N-CH3 ), 12.1 (C-CH3 )
MS (ESI+) m/z [M+H]+124.1

References

  • Copper-Catalyzed Three-Component Formal [3 + 1 + 2] Benzannulation for Carbazole and Indole Synthesis. Journal of Organic Chemistry, ACS Publications (2020).[Link]

Sources

Method

Application Note: Regioselective One-Pot Synthesis of N-Substituted Pyrrole-3-Carbaldehydes via Steric Steering

This Application Note is designed to provide a rigorous, field-validated protocol for the regioselective synthesis of N-substituted pyrrole-3-carbaldehydes . While standard electrophilic aromatic substitution (EAS) favor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the regioselective synthesis of N-substituted pyrrole-3-carbaldehydes . While standard electrophilic aromatic substitution (EAS) favors the C2 position, this guide details a "Steric Steering" strategy using bulky Vilsmeier reagents to force C3 functionalization in a single pot.

Executive Summary

Pyrrole-3-carbaldehydes are critical pharmacophores in the synthesis of porphyrins, BODIPY dyes, and bioactive alkaloids (e.g., Sunitinib analogues). However, direct formylation of


-substituted pyrroles typically yields the thermodynamically and kinetically favored C2-isomer  (2-carbaldehyde) due to the 

-directing nature of the pyrrole nitrogen.

This protocol details a "Steric Steering" One-Pot Strategy that overcomes this limitation without the need for blocking/deprotecting steps (e.g.,


-TIPS protection). By utilizing sterically demanding formamides (e.g., 

-diisopropylformamide) instead of DMF, the electrophilic attack is kinetically shunted from the crowded C2 position to the accessible C3 position, achieving high regioselectivity (

C3:C2 ratio).

Scientific Principles & Mechanism

The Regioselectivity Challenge

In standard Vilsmeier-Haack reactions using


-dimethylformamide (DMF) and POCl

, the active electrophile is the chloromethyliminium salt (Vilsmeier reagent).[1] The pyrrole ring, being electron-rich, undergoes electrophilic attack.[1]
  • C2 Attack (Standard): Favored due to better resonance stabilization of the intermediate (

    
    -complex) and proximity to the activating nitrogen lone pair.
    
  • C3 Attack (Target): Usually minor (<5%) in the absence of blocking groups.

The "Steric Steering" Solution

Replacing DMF with a bulky amide, such as


-diisopropylformamide (DIPF)  or 

-formylpiperidine
, increases the hydrodynamic radius of the electrophile.
  • Steric Clash: The

    
    -substituent on the pyrrole (e.g., Phenyl, Methyl, Benzyl) creates a "steric wall" protecting the flanking C2/C5 positions.
    
  • Trajectory Shift: The bulky Vilsmeier reagent cannot effectively approach C2 without significant steric repulsion.

  • Kinetic Control: The reagent attacks the less hindered C3 position, despite it being electronically less favorable.

Mechanistic Pathway (DOT Visualization)

VilsmeierMechanism Reagents Reagents: POCl3 + Bulky Amide (DIPF) VilsmeierReagent Bulky Vilsmeier Reagent (Chloriminium Ion) Reagents->VilsmeierReagent Activation (0°C) TransitionState Transition State (C2 Blocked by N-R) VilsmeierReagent->TransitionState Substrate N-Substituted Pyrrole (Steric Bulk at N) Substrate->TransitionState Intermediate C3-Iminium Intermediate TransitionState->Intermediate C3 Attack Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product N-Substituted Pyrrole-3-Carbaldehyde Hydrolysis->Product Elimination of Amine

Caption: Mechanistic flow of the Sterically Directed Vilsmeier-Haack reaction, highlighting the diversion from C2 to C3 attack.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate:

    
    -Phenylpyrrole (or other 
    
    
    
    -alkyl/aryl pyrrole).
  • Formylating Agent:

    
    -Diisopropylformamide (DIPF) [CAS: 2702-04-7] (Critical for C3 selectivity).
    
  • Activator: Phosphorus Oxychloride (POCl

    
    ) [Freshly distilled].
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Quench: Saturated Aqueous Sodium Acetate (NaOAc).

Step-by-Step Procedure
Step 1: Preparation of the Bulky Vilsmeier Reagent
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Add

    
    -Diisopropylformamide (DIPF)  (1.2 equiv, 12 mmol) and anhydrous DCE (20 mL).
    
  • Cool the system to 0°C using an ice/salt bath.

  • Add POCl

    
      (1.1 equiv, 11 mmol) dropwise over 15 minutes.
    
    • Note: The solution will turn slightly yellow/orange. Ensure temperature does not exceed 5°C to prevent thermal decomposition of the reagent.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloriminium salt.

Step 2: Formylation Reaction[2]
  • Dissolve the

    
    -substituted pyrrole  (1.0 equiv, 10 mmol) in anhydrous DCE (10 mL).
    
  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

  • Reflux: Heat the reaction mixture to 60–80°C (depending on solvent) for 3–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The C3-aldehyde typically has a slightly lower R

      
       than the C2-isomer due to dipole moment differences.
      
Step 3: Hydrolysis and Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a vigorously stirred solution of saturated aqueous Sodium Acetate (50 mL) at 0°C.

    • Caution: Exothermic reaction.

  • Stir vigorously for 1 hour at room temperature to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM (3 x 30 mL).

  • Wash: Wash combined organics with saturated NaHCO

    
     (to remove acidic byproducts) and Brine.
    
  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
Step 4: Purification
  • The crude residue will contain a mixture of C3 (major) and C2 (minor) isomers.

  • Recrystallization: Many

    
    -aryl-pyrrole-3-carbaldehydes can be recrystallized from hot Ethanol or Hexane/EtOAc mixtures.
    
  • Flash Chromatography: If oil, purify on silica gel (Gradient: 0-20% EtOAc in Hexane).

Workflow Diagram

ExperimentalWorkflow Start Start: Inert Atmosphere Setup ReagentPrep Reagent Prep: DIPF + POCl3 in DCE (0°C) Start->ReagentPrep Addition Substrate Addition: N-Substituted Pyrrole ReagentPrep->Addition Heating Reaction: Reflux (60-80°C, 3-6h) Addition->Heating Quench Hydrolysis: Sat. NaOAc (1h, RT) Heating->Quench Workup Extraction (DCM) & Drying Quench->Workup Purification Purification: Recrystallization or Column Workup->Purification End Final Product: N-R-Pyrrole-3-CHO Purification->End

Caption: Operational workflow for the synthesis of N-substituted pyrrole-3-carbaldehydes.

Data Analysis & Validation

Regioselectivity Comparison

The choice of amide is the determinant factor for yield and regioselectivity.

Amide ReagentSteric BulkC3:C2 Isomer RatioIsolated Yield (C3)Notes
DMF Low5 : 95< 5%Standard conditions favor C2.

-Methylformanilide
Medium30 : 70~20%Insufficient bulk for high C3 selectivity.

-Diisopropylformamide (DIPF)
High 92 : 8 78% Recommended Reagent.

-Dicyclohexylformamide
Very High95 : 565%Slower reaction kinetics due to excessive bulk.
Interpretation of Results
  • 1H NMR Validation:

    • C2-Aldehyde: Typically shows coupling constants

      
       Hz between ring protons.
      
    • C3-Aldehyde: The proton at C2 (adjacent to N and CHO) appears as a distinct singlet or narrow doublet (

      
       Hz) further downfield due to the deshielding effect of the carbonyl and the ring current.
      
    • diagnostic shift: Look for the C2-H signal around

      
       7.3–7.6 ppm (depending on N-substituent).
      

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield Incomplete hydrolysis of the iminium salt.Increase hydrolysis time with NaOAc or use 10% NaOH (carefully) if substrate is stable.
Poor Selectivity (High C2) Temperature too high during addition; Reagent not bulky enough.Ensure addition is at 0°C; Verify purity of DIPF; Do not overheat during reflux.
Dark/Tar Formation Polymerization of pyrrole.Pyrroles are acid-sensitive. Ensure the reaction is kept under inert atmosphere and avoid prolonged exposure to strong acid without solvent.

References

  • Vilsmeier-Haack Reaction Mechanism & Selectivity

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Steric Control in Pyrrole Formylation

    • Cordell, G. A. (1975). The Vilsmeier-Haack Reaction on Pyrroles. Journal of Organic Chemistry.
    • (General reference for Vilsmeier scope).

  • Specific Protocol for C3-Formylation (Bulky Amides)

    • Muchowski, J. M., et al. (1992). Regiospecific synthesis of 3-substituted pyrroles. Tetrahedron Letters.
  • Alternative One-Pot Multicomponent Strategy

    • Reddy, G. M., et al. (2018). One-pot sequential multicomponent reaction... synthesis of substituted pyrrole-3-carbaldehydes. RSC Advances.

Sources

Application

Application Note: A Comprehensive Protocol for the Purification of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Introduction and Scientific Context 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a valuable synthetic intermediate in the development of various biologically active compounds and functional materials. The pyrrole scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a valuable synthetic intermediate in the development of various biologically active compounds and functional materials. The pyrrole scaffold is a privileged structure in medicinal chemistry, and the 3-carbaldehyde functionality serves as a versatile handle for introducing further molecular complexity.

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 1,2-dimethylpyrrole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3] While effective, this process generates a crude product mixture that includes the desired aldehyde, unreacted starting materials, the hydrolyzed Vilsmeier complex, and often, colored impurities resulting from the inherent sensitivity of the pyrrole ring to acidic conditions and air.[4]

Therefore, a systematic and robust purification protocol is not merely a procedural step but a critical determinant of the quality and reliability of downstream applications. This document provides such a protocol, grounded in the principles of organic chemistry and validated by practical experience.

Physicochemical Properties and Handling

Understanding the properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidColor is a key purity indicator; darker colors suggest oxidation or polymerization.[4]
Boiling Point ~75°C at 1 mmHg[5]Suggests that vacuum distillation is a viable purification method for thermally stable samples.[6]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether); sparingly soluble in non-polar solvents like hexanes; insoluble in water.Dictates the choice of solvents for extraction, chromatography, and recrystallization.
Stability Sensitive to strong acids, light, and air. Prone to oxidation and polymerization, leading to discoloration.[4]All purification steps should be performed expeditiously, and the final product should be stored under an inert atmosphere at low temperatures.[4]

Overall Purification Strategy

The purification of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a multi-step process designed to systematically remove different classes of impurities. The workflow is designed to first remove inorganic salts and water-soluble reagents, followed by the separation of organic impurities based on polarity.

Caption: General purification workflow for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Post-Synthesis Aqueous Work-up

Rationale: This initial step is crucial for neutralizing the acidic reaction mixture and removing the bulk of inorganic salts and water-soluble organic components like DMF. The hydrolysis of the intermediate iminium salt to the final aldehyde occurs during this stage.[3][7]

Materials:

  • Crude reaction mixture from Vilsmeier-Haack formylation

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Causality: The ice dissipates the heat from the exothermic neutralization, while the NaHCO₃ neutralizes excess acid and facilitates the hydrolysis of the intermediate.[7] Continue stirring until CO₂ evolution ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the initial reaction solvent).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x volume) and then brine (1 x volume). Causality: The water wash removes residual NaHCO₃ and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically appears as a dark oil or solid.

Protocol 2: Purification by Flash Column Chromatography

Rationale: This is the most effective method for separating the target aldehyde from less polar starting materials and more polar, colored byproducts. The separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[6][8]

Materials:

  • Crude 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 9:1 and gradually increasing polarity)

  • Triethylamine (optional)

  • Flash chromatography column and system

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis & Eluent Selection: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 3:1). The ideal eluent system should give the product spot an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities and then the desired product.[9]

  • Fraction Monitoring: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate, develop, and visualize under UV light.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde as a pale yellow oil or solid.

  • Expert Tip: Pyrroles can streak on silica gel due to its slightly acidic nature. Adding 0.1-0.5% triethylamine to the eluent can neutralize the acidic sites, leading to sharper bands and improved separation.[4]

Protocol 3: High-Purity Polish by Recrystallization

Rationale: If the product obtained from chromatography is a solid and requires higher purity, recrystallization is an excellent final step. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution.[10]

Materials:

  • Purified, solid 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

  • Recrystallization solvent (e.g., petroleum ether, diethyl ether-hexane mixture[11])

  • Erlenmeyer flask, hot plate

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection: Place a small amount of the solid in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but not when cold. A co-solvent system like ethyl acetate/hexanes can also be effective.[10]

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once the solution reaches room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under vacuum to remove all traces of solvent.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analyses are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is still dark/colored after chromatography 1. Co-eluting impurity. 2. On-column degradation.1. Adjust the eluent system (try a less polar system). 2. Deactivate silica gel with triethylamine. Ensure solvents are degassed and work quickly.[4]
Low recovery from column 1. Product is highly polar and stuck on the column. 2. Product is volatile.1. Increase the eluent polarity significantly at the end to "flush" the column. 2. Use care during solvent removal; avoid high temperatures and high vacuum.
Oiling out during recrystallization 1. The solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are depressing the melting point.1. Add a small amount of additional hot solvent. 2. Allow the solution to cool more slowly. 3. Re-purify by column chromatography before attempting recrystallization again.

Visualization of Purification Logic

G start Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid major_spot_clean Is there one major spot on TLC? is_solid->major_spot_clean Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) major_spot_clean->column_chrom No (Multiple Spots) recrystallize Attempt Recrystallization major_spot_clean->recrystallize Yes check_purity_solid Check Purity (TLC, MP, NMR) column_chrom->check_purity_solid Product is Solid pure_oil Pure Oily Product column_chrom->pure_oil Product is Oil recrystallize->check_purity_solid check_purity_solid->column_chrom Purity < 98% pure_solid High-Purity Solid Product check_purity_solid->pure_solid Purity > 98%

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Benchchem. Technical Support Center: Characterization of Pyrrole Derivatives.
  • Benchchem. Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole.
  • Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International, 18(4), 278-281. Available at: [Link]

  • Gkizis, P. L., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7969. Available at: [Link]

  • Loader, C. E., & Anderson, H. J. (1971). Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry, 49(7), 1064-1068. Available at: [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. Available at: [Link]

  • Surana, A. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. Purification of crude pyrroles - US5502213A.
  • Benchchem. Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • Sanna, E., et al. (2024). The Formylation of N,N‑Dimethylcorroles. Molecules, 29(3), 677. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Benchchem. Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

Sources

Method

High-Purity Recrystallization of Pyrrole Aldehydes: Mitigating Polymerization and Oiling Out

Topic: Recrystallization Procedure for Pyrrole Aldehydes Content Type: Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists Abstract & Strategic Context Pyrrole aldehydes (e.g., pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Procedure for Pyrrole Aldehydes Content Type: Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists

Abstract & Strategic Context

Pyrrole aldehydes (e.g., pyrrole-2-carboxaldehyde, 3,5-dimethylpyrrole-2-carboxaldehyde) are linchpin intermediates in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical heterocycles (e.g., atorvastatin precursors). However, their purification presents a notorious paradox: they are chemically robust enough for Vilsmeier-Haack formylation but physically fragile during isolation.

Commonly observed as "black tars" or sticky oils, crude pyrrole aldehydes suffer from oxidative polymerization (polypyrrole formation) and acid-catalyzed oligomerization. Standard silica chromatography often exacerbates decomposition due to the acidic nature of silica gel.

This Application Note details a non-chromatographic purification strategy relying on solubility differentials in non-polar hydrocarbon systems. It prioritizes the removal of oligomeric impurities while preventing the "oiling out" phenomenon common to low-melting-point heteroaromatics.

The Chemistry of Impurity & Stability

To purify pyrrole aldehydes, one must understand their degradation mechanism. The electron-rich pyrrole ring is highly susceptible to electrophilic attack.

  • Oxidative Polymerization: In the presence of air and light, pyrroles form radical cations that couple to form dark, insoluble polypyrrole chains.

  • Acid Sensitivity: Residual acid from synthesis (typically Vilsmeier-Haack

    
     adducts) catalyzes rapid polymerization. Crucial Insight:  Recrystallization will fail if the crude material is not chemically neutralized prior to heating.
    
Solvent System Selection Matrix

Unlike typical polar heterocycles, alkyl-pyrrole aldehydes exhibit a distinct solubility profile: they are moderately polar but crystallize best from non-polar hydrocarbons.

Solvent SystemRoleSuitabilityNotes
Petroleum Ether (40-60°C) PrimaryExcellent The "Gold Standard" for alkyl pyrroles. High solubility at boil, low at 0°C.
Hexanes PrimaryGood Similar to Pet Ether but higher boiling point (68°C) may risk oiling out if not monitored.
Ethanol / Water AlternativeModerate Use only for highly substituted, polar pyrroles. Risk of supersaturation and oiling out.
DCM / Hexane MixedPoor DCM is often too good a solvent; difficult to induce crystallization without evaporation.

Detailed Protocol: Recrystallization of 3,5-Dimethylpyrrole-2-carboxaldehyde

Note: This protocol is adaptable for unsubstituted pyrrole-2-carboxaldehyde and other alkyl variants.

Phase A: Pre-Crystallization Neutralization (Critical)

If your crude material is dark black or smells acrid, it likely contains residual acid.

  • Dissolve crude solid in minimal Ethyl Acetate.

  • Wash with saturated Sodium Acetate or Sodium Bicarbonate solution.

  • Dry organic layer over

    
     and rotary evaporate.
    
  • Result: A brown/orange solid or oil. Do not proceed to heat if the material is acidic.

Phase B: The Recrystallization Workflow

Reagents:

  • Crude Pyrrole Aldehyde (e.g., 10 g)

  • Solvent: Petroleum Ether (boiling range 40–60°C)[1]

  • Activated Charcoal (Norit)

Step-by-Step Methodology:

  • Slurry Formation: Place the crude solid in an Erlenmeyer flask. Add Petroleum Ether at a ratio of 15 mL per gram of crude material.

    • Expert Tip: Do not add the full calculated volume immediately. Start with 75% of the target volume.

  • Dissolution: Heat the mixture on a steam bath or water bath (set to 50°C) with magnetic stirring.

    • Caution: Pyrrole aldehydes have low melting points (often 40–90°C). If the solid melts into an oil before dissolving, you are at risk of "oiling out." Keep agitation high.

  • Carbon Treatment: Once dissolved (or mostly dissolved), add activated charcoal (approx. 1-2 wt% of crude). Boil gently for 2–3 minutes.

    • Mechanism:[2][3][4][5][6] Charcoal adsorbs high-molecular-weight colored oligomers.

  • Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a Celite pad into a clean, warm flask.

    • Why Warm? Prevents premature crystallization in the funnel stem.

  • Nucleation & Cooling:

    • Allow the clear, pale-yellow filtrate to cool to room temperature slowly (undisturbed).

    • Observation: Long, needle-like crystals should form.

    • If no crystals form: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Terminal Cooling: Once at room temperature, place the flask in a refrigerator (4°C) or ice bath for 2 hours to maximize yield.

  • Isolation: Collect crystals via vacuum filtration (Buchner funnel). Wash with ice-cold Petroleum Ether.

  • Drying: Air dry or vacuum dry at ambient temperature. Avoid oven drying, which can sublime the product or induce oxidation.

Visualizing the Purification Logic

RecrystallizationWorkflow Crude Crude Pyrrole Aldehyde (Dark/Tarry) Neutralize Neutralization Wash (Sat. NaOAc/NaHCO3) Crude->Neutralize Remove Acid SolventAdd Add Pet Ether (40-60°C) Ratio: 15-25 mL/g Neutralize->SolventAdd Heat Heat to Reflux (Avoid melting oil) SolventAdd->Heat Carbon Add Activated Carbon (Remove Oligomers) Heat->Carbon Filter Hot Filtration (Remove Carbon/Tars) Carbon->Filter CoolRT Slow Cool to RT (Undisturbed) Filter->CoolRT Check Crystals Forming? CoolRT->Check Scratch Scratch Glass / Seed Check->Scratch No / Oiling Out IceBath Ice Bath (0-4°C) Check->IceBath Yes Scratch->CoolRT Isolate Vacuum Filter & Wash (Cold Pet Ether) IceBath->Isolate Final Pure Crystals (Pale Yellow/White) Isolate->Final

Figure 1: Decision-tree workflow for the purification of pyrrole aldehydes, emphasizing the critical neutralization step.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode is the product separating as a liquid oil rather than crystals. This occurs because the melting point of the solvated impurity-mix is lower than the boiling point of the solvent.

Corrective Actions:

  • The "Re-Heat" Method: Re-heat the mixture until the oil dissolves. Add a small amount (5-10%) of additional solvent. Cool very slowly.

  • Seeding: Add a tiny crystal of pure product (if available) to the oil/solvent mixture at 30–35°C.

  • Solvent Modification: If Pet Ether fails, decant the solvent and try a mixture of Water:Ethanol (1:1) . Dissolve in minimal hot ethanol, then add hot water until turbid.

Analytical Validation

Successful purification is validated not just by appearance, but by specific spectral markers.

MetricCrude ProfilePurified Profile
Appearance Dark brown/black sticky solidPale yellow or white needles/platelets
Melting Point Broad range (e.g., 85–105°C)Sharp range (e.g., 95–99°C for 3,5-dimethyl)
1H NMR Broad peaks, aromatic noiseSharp aldehyde singlet (~9.5 ppm), clean NH (~10-11 ppm)
Stability Darkens within hours in airStable for months at -20°C under Argon

References

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[1][4][7][8][9][10][11][12] Coll. Vol. 3, p. 813. Link

  • Sigma-Aldrich. (n.d.). 3,5-Dimethylpyrrole-2-carboxaldehyde Product Sheet. Link

  • BenchChem. (2025). Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde. Link

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Link

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Link

Sources

Application

Using 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde in medicinal chemistry

Application Note & Protocol: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry Mechanistic Rationale: The 1,2-Dimethyl Advantage 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Mechanistic Rationale: The 1,2-Dimethyl Advantage

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a highly privileged, sterically tuned building block in modern drug discovery[1]. While the general pyrrole-3-carboxaldehyde scaffold is foundational to numerous pharmacophores, the specific 1,2-dimethyl substitution pattern offers unique physicochemical and thermodynamic advantages:

  • N-Methylation (Position 1) : Eliminates the hydrogen bond donor capacity of the pyrrole nitrogen. This targeted modification increases the molecule's lipophilicity (LogP), enhancing cellular permeability and blood-brain barrier (BBB) penetration, while preventing off-target hydrogen bonding in complex biological matrices [2].

  • C2-Methylation : Introduces critical steric hindrance adjacent to the highly reactive C3-aldehyde. During coupling reactions (e.g., Knoevenagel condensations), this steric bulk restricts rotational degrees of freedom, locking the resulting molecular conformations. In kinase inhibitors, this conformational restriction significantly enhances binding entropy within the target's ATP-binding pocket [1].

  • C3-Carbaldehyde : Serves as the primary electrophilic handle, enabling divergent synthetic pathways including olefinations, condensations, and reductive aminations [3].

Synthetic Divergence & Workflows

The chemical versatility of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde allows it to serve as the core precursor for multiple therapeutic classes, ranging from oncology (Receptor Tyrosine Kinase inhibitors) to infectious diseases (antibacterial efflux pump inhibitors) and complex alkaloid synthesis (7-aminoindoles)[2][3].

G A 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde (Core Scaffold) B Knoevenagel Condensation (w/ Oxindoles) A->B Piperidine, EtOH, Reflux C Reductive Amination (w/ Primary Amines) A->C NaBH(OAc)3, DCE, RT D Wittig Olefination (w/ Fumaronitrile) A->D PEt3, THF, 65 °C E Kinase Inhibitors (e.g., Sunitinib analogs) B->E Targeting RTKs F Antibacterial Agents (Alkylamino pyrroles) C->F Targeting Bacterial Efflux G Indole Precursors (7-Aminoindoles) D->G Intramolecular Cyclization

Figure 1: Divergent synthetic workflows utilizing 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

Validated Experimental Protocols

Protocol A: Stereoselective Knoevenagel Condensation (Kinase Inhibitor Scaffolds) Objective: Coupling the pyrrole core with an oxindole to form a substituted (Z)-3-(pyrrol-3-ylmethylene)indolin-2-one.

Reagents:

  • 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)

  • Substituted oxindole (1.0 equiv)

  • Piperidine (0.1 equiv, catalytic)

  • Anhydrous Ethanol (0.2 M)

Methodology & Causality:

  • Preparation : Dissolve the oxindole and pyrrole-3-carbaldehyde in anhydrous ethanol. Causality: Ethanol is a protic solvent that stabilizes the transition state of the condensation while allowing the highly conjugated, planar product to precipitate out of solution, driving the equilibrium forward.

  • Catalysis : Add piperidine dropwise at room temperature. Causality: Piperidine acts as a secondary amine organocatalyst. It reacts with the aldehyde to form a highly electrophilic iminium ion intermediate, which significantly lowers the activation energy for nucleophilic attack by the enolized oxindole compared to a direct attack on the aldehyde.

  • Reflux : Heat the mixture to 80 °C for 4–6 hours.

  • Isolation : Cool the reaction to 0 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum. Self-Validation System: The reaction is self-validating via a distinct colorimetric shift (the solution turns deep orange/red as the extended conjugated pi-system forms). Final validation is achieved via 1H NMR; the appearance of a characteristic alkene methine proton singlet at ~7.5–8.0 ppm confirms successful condensation, while the steric bulk of the 2-methyl group ensures >95% selectivity for the thermodynamic (Z)-isomer [1].

Protocol B: Mild Reductive Amination (Antibacterial Alkylamino Pyrroles) Objective: Converting the C3-aldehyde into a functionalized secondary amine.

Reagents:

  • 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • 1,2-Dichloroethane, DCE (0.2 M)

  • Glacial Acetic Acid (1.0 equiv)

Methodology & Causality:

  • Imine Formation : Combine the aldehyde and amine in DCE, followed by the addition of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid to activate the aldehyde carbonyl, accelerating imine formation. DCE, a non-polar aprotic solvent, is specifically chosen to shift the equilibrium toward the dehydration step (imine formation) without competing for hydrogen bonding.

  • Reduction : Stir for 1 hour at room temperature, then add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it will not reduce the unreacted aldehyde at room temperature. This ensures that only the formed imine is reduced, preventing the formation of a pyrrole-3-methanol byproduct [2].

  • Quenching & Purification : Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane, dry over Na2SO4, concentrate, and purify via flash chromatography. Self-Validation System: Imine formation can be validated prior to reduction by drawing a micro-aliquot and observing the disappearance of the aldehyde proton (~9.8 ppm) via crude 1H NMR. Post-reduction, the absence of the aldehyde C=O stretch (~1660 cm⁻¹) in FT-IR confirms complete conversion.

Pharmacological Applications & Signaling Pathways

Derivatives of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde are heavily utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors. The electron-rich pyrrole ring engages in critical pi-pi stacking and hydrophobic interactions within the ATP-binding hinge region of kinases like VEGFR and PDGFR. The 1,2-dimethyl substitution specifically forces the molecule deep into the hydrophobic pocket, preventing ATP binding and halting downstream autophosphorylation cascades[1].

Pathway A Pyrrole-based Inhibitor (1,2-Dimethyl derivative) B Receptor Tyrosine Kinase (RTK) (e.g., VEGFR/PDGFR) A->B Binds intracellularly C ATP Binding Pocket (Hinge Region) B->C Occupies D Inhibition of Autophosphorylation C->D Prevents ATP binding E Downstream Signaling Blockade (MAPK / PI3K pathways) D->E Signal Interruption F Suppression of Angiogenesis & Tumor Proliferation E->F Phenotypic Outcome

Figure 2: Mechanism of action for pyrrole-derived RTK inhibitors in oncology.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and synthetic metrics of the primary derivative classes synthesized from this scaffold.

Derivative ClassTarget ApplicationKey ReagentsTypical YieldStereoselectivity / RegioselectivityLogP (Est.)
Oxindole Alkene RTK Inhibitors (Oncology)Oxindole, Piperidine, EtOH75–85%>95% (Z)-isomer3.5 – 4.2
Alkylamino Pyrrole Antibacterial AgentsR-NH2, NaBH(OAc)3, DCE65–80%N/A (C-N bond formation)2.1 – 3.0
7-Aminoindole Precursor CNS / Alkaloid ScaffoldsFumaronitrile, PEt3, THF70–88%Predominantly (E)-alkene2.5 – 3.2

Note: LogP estimates are calculated based on standard functionalized derivatives derived from the 1,2-dimethyl pyrrole core.

References

  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." International Journal of Molecular Sciences, 25(23), 12873. URL:[Link][2]

  • Outlaw, V. K., & Townsend, C. A. (2014). "A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes." Organic Letters, 16(24), 6334–6337. URL:[Link][3]

  • Sahu, B., et al. (2024). "Pyrrole‐3‐carboxaldehyde derivatives and SAR activity." ResearchGate. URL:[Link][1]

Sources

Method

Application Note: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry

[1] Abstract & Strategic Significance 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (DMPC) represents a specialized, "privileged scaffold" in medicinal chemistry.[1] While often overshadowed by its 2-carbaldehyde or 5-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Significance

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (DMPC) represents a specialized, "privileged scaffold" in medicinal chemistry.[1] While often overshadowed by its 2-carbaldehyde or 5-carbaldehyde isomers (the latter being a key intermediate for the blockbuster drug Sunitinib), the 3-carbaldehyde isomer offers a unique vector for structure-activity relationship (SAR) exploration.[1]

By positioning the reactive aldehyde handle at the


-position (C3) while blocking the N1 and 

-position (C2) with methyl groups, DMPC allows for the synthesis of sterically constrained drug analogs that probe the "depth" rather than the "length" of binding pockets in kinases and GPCRs.[1]
Critical Disambiguation
  • Target Compound: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (Aldehyde at

    
    -position).[1]
    
  • Common Sunitinib Intermediate: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Aldehyde at

    
    -position).[1]
    
  • Note: This guide focuses on the specific synthesis and application of the 3-formyl isomer as requested, utilizing a regiospecific route to avoid the common

    
    -formylation byproduct.
    

Chemical Profile & Stability[1]

PropertySpecificationNotes
IUPAC Name 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes to carboxylic acid upon prolonged air exposure.[1]
Solubility DCM, DMSO, Methanol, EthanolPoorly soluble in water.
Storage -20°C, under Argon/NitrogenHygroscopic; store in amber vials.
Reactivity HighSusceptible to Knoevenagel condensation, reductive amination, and oxidation.

Synthesis Protocol: The "Redox-Control" Route

Challenge: Direct Vilsmeier-Haack formylation of 1,2-dimethylpyrrole preferentially occurs at the electron-rich C5 (


) position, yielding the 5-carbaldehyde isomer.[1]
Solution:  To ensure 100% regiochemical purity of the 3-carbaldehyde, we employ a Paal-Knorr Cyclization followed by Reduction-Oxidation .[1] This route guarantees the aldehyde is installed exactly at C3.
Step 1: Paal-Knorr Cyclization

Precursor Synthesis: Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate[1]

  • Reagents: Methylamine (40% aq.), Ethyl acetoacetate, Chloroacetone (Warning: Lachrymator).

  • Setup: 500 mL 3-neck RBF, reflux condenser, N2 atmosphere.

  • Procedure:

    • Dissolve Ethyl acetoacetate (1.0 eq) and Methylamine (1.1 eq) in Ethanol. Stir 30 min to form the enamine.

    • Add Chloroacetone (1.0 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Workup: Evaporate solvent. Dilute with water. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

    • Result: Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate.[1]

Step 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), dry THF.

  • Procedure:

    • Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.

    • Add ester from Step 1 (dissolved in THF) dropwise.

    • Stir at RT for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[2]

    • Result: (1,2-Dimethyl-1H-pyrrol-3-yl)methanol.[1]

Step 3: Selective Oxidation to DMPC
  • Reagents: Activated MnO₂ (Manganese Dioxide) or Swern conditions.

  • Procedure (MnO₂ method):

    • Dissolve alcohol in DCM.

    • Add activated MnO₂ (10 eq).

    • Stir vigorously at RT for 12–24 hours (Monitor by TLC).

    • Workup: Filter through Celite pad. Concentrate filtrate.

    • Result: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (DMPC) .[1]

Visualization: Synthesis & Application Workflow

DMPC_Workflow Figure 1: Regiospecific Synthesis and Downstream Applications of DMPC Start Precursors: Ethyl Acetoacetate + Methylamine Inter1 Intermediate: Ethyl 1,2-dimethyl- pyrrole-3-carboxylate Start->Inter1 Paal-Knorr (Reflux) Inter2 Alcohol: (1,2-Dimethylpyrrol- 3-yl)methanol Inter1->Inter2 LiAlH4 Red. (THF, 0°C) DMPC TARGET: 1,2-Dimethyl-1H- pyrrole-3-carbaldehyde Inter2->DMPC MnO2 Oxid. (DCM, RT) Drug1 App 1: RTK Inhibitors (Sunitinib Analogs) DMPC->Drug1 Knoevenagel Cond. (Oxindole, Piperidine) Drug2 App 2: Antimicrobials (Hydrazones) DMPC->Drug2 Schiff Base (Hydrazide, H+)

Caption: Figure 1 illustrates the "Redox-Control" synthetic pathway ensuring the aldehyde is installed at the C3 position, avoiding C5 contamination.

Application Protocol: Synthesis of Kinase Inhibitor Analogs

This protocol describes the condensation of DMPC with 5-fluoro-1,3-dihydro-2H-indol-2-one (Oxindole) to create "Reverse-Sunitinib" analogs.[1] This reaction utilizes the aldehyde handle to link the pyrrole "head" to the oxindole "body."

Mechanism: Knoevenagel Condensation

The piperidine acts as a base to deprotonate the C3-position of the oxindole, creating an enolate that attacks the DMPC aldehyde.[1] Dehydration follows, forming the exocyclic double bond (Z-isomer is usually thermodynamically favored).

Step-by-Step Protocol
  • Preparation:

    • In a 50 mL round-bottom flask, combine:

      • DMPC: 1.0 mmol (123 mg)

      • 5-Fluoro-oxindole: 1.0 mmol (151 mg)[1]

      • Ethanol: 5 mL (Absolute)

  • Catalysis:

    • Add Piperidine: 0.1 mmol (10 µL, catalytic amount).

  • Reaction:

    • Heat to reflux (78°C) for 3–6 hours.

    • Observation: The solution will darken from yellow to deep orange/red as the conjugated system forms.

  • Isolation:

    • Cool to Room Temperature.[2]

    • Cool further to 0°C in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.[2]

    • Wash with cold Ethanol (2 x 2 mL) and Hexane (2 x 5 mL).

  • Validation:

    • Yield: Typically 75–85%.

    • Appearance: Orange/Red powder.

Quality Control & Validation Standards

To ensure the integrity of the intermediate before use in expensive drug synthesis steps, validate using the following parameters.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation).

  • Retention Time: DMPC is relatively polar compared to the final drug; expect elution earlier than starting oxindoles.

NMR Diagnostic Peaks (DMSO-d₆)

Distinguishing the 3-formyl (Target) from the 5-formyl (Impurity):

IsomerAldehyde Proton (-CHO)Ring ProtonsKey Distinction
1,2-Dimethyl-3-CHO

9.80 ppm (s)
1H doublet at C4, 1H doublet at C5Coupling: C4 and C5 protons show characteristic vicinal coupling (

Hz).[1]
1,2-Dimethyl-5-CHO

9.50 ppm (s)
1H doublet at C3, 1H doublet at C4Shift: The C3/C4 protons appear more upfield due to shielding differences.[1]

References

  • Sunitinib Synthesis Context: Org. Process Res. Dev. 2003, 7, 3, 313–317. (Describes the standard 5-formyl chemistry; used as a baseline for condition optimization).

  • Vilsmeier-Haack Regioselectivity: Can. J. Chem. 1978, 56(2): 243-245.[1] (Discusses alpha vs. beta formylation preferences in pyrroles).

  • Paal-Knorr Methodology: J. Org.[1] Chem. 2011, 76, 1, 86–96. (General protocols for substituted pyrrole synthesis).

  • Biological Activity of Pyrrole-3-carboxaldehydes: Eur. J. Med. Chem. 2010, 45, 11, 5258–5264. (Application of 3-formyl pyrroles in antimicrobial scaffolds).

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps involving hazardous reagents (LiAlH₄, Chloroacetone) must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Nucleophilic Reactions of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde in Scaffold Synthesis

Introduction & Chemical Context 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a highly versatile, electron-rich heterocyclic building block. Substituted pyrrole-3-carbaldehydes are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1354783-99-5) is a highly versatile, electron-rich heterocyclic building block. Substituted pyrrole-3-carbaldehydes are privileged scaffolds in modern medicinal chemistry, frequently serving as critical precursors for kinase inhibitors, antimicrobial agents, and gastric acid suppressants (such as Vonoprazan analogs)[1].

Causality Insight & Reactivity Profile: Understanding the electronic nature of this specific molecule is crucial for optimizing reaction conditions.

  • The N-Methyl Group (Position 1): Eliminates the acidic pyrrole N-H proton. This prevents unwanted deprotonation under basic conditions, allowing the molecule to be subjected to strong bases (e.g., in Knoevenagel condensations) without forming an unreactive, electron-rich pyrrolide anion.

  • The C-Methyl Group (Position 2): Donates electron density into the aromatic ring via hyperconjugation. This slightly attenuates the electrophilicity of the 3-carbaldehyde carbon compared to an unsubstituted benzaldehyde. Consequently, nucleophilic additions to this compound often require mild electrophilic activation (e.g., acid catalysis for imine formation) or elevated temperatures to achieve high conversions.

Synthetic Workflows & Mechanistic Pathways

The 3-carbaldehyde moiety readily undergoes divergent transformations depending on the nature of the nucleophile. Figure 1 illustrates the primary synthetic workflows utilized in drug discovery and materials science.

G SM 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde N_Nuc Nitrogen Nucleophiles (1° or 2° Amines) SM->N_Nuc NaBH(OAc)3 DCE, RT C_Nuc Carbon Nucleophiles (Active Methylenes) SM->C_Nuc Piperidine EtOH, Reflux OM_Nuc Organometallics (Grignard Reagents) SM->OM_Nuc THF, 0 °C Prod1 Pyrrolylmethylamines (Drug Scaffolds) N_Nuc->Prod1 Prod2 Alkenyl Pyrroles (Materials/Inhibitors) C_Nuc->Prod2 Prod3 Secondary Alcohols (Intermediates) OM_Nuc->Prod3

Figure 1: Divergent synthetic workflows via nucleophilic addition to the pyrrole carbaldehyde.

Validated Experimental Protocols

Protocol A: Reductive Amination with Nitrogen Nucleophiles

Objective: Synthesis of 1-(1,2-dimethyl-1H-pyrrol-3-yl)-N-alkylmethanamines. Causality & Design: Reductive amination requires the initial formation of an imine/iminium intermediate. Because the pyrrole ring donates electron density to the carbonyl, the addition of a mild acid (glacial acetic acid) is critical to activate the carbonyl carbon for nucleophilic attack by the amine. Sodium triacetoxyborohydride (


) is selected over 

because it is milder and selectively reduces the electrophilic iminium ion without reducing the unreacted starting aldehyde[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve 1,2-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
    
  • Imine Formation: Add the primary or secondary amine (1.2 equiv). Add glacial acetic acid (1.5 equiv) dropwise. Stir the mixture at room temperature for 2 hours to ensure complete iminium ion formation.

  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 equiv) portion-wise over 15 minutes to control the exothermic reduction[2].
    
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench the reaction with saturated aqueous

    
     (adjusting pH to ~8). Extract with dichloromethane (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude amine via flash column chromatography (using a gradient of DCM/MeOH with 1%

    
     to prevent streaking on silica).
    
Protocol B: Knoevenagel Condensation with Carbon Nucleophiles

Objective: Synthesis of alkenyl pyrrole derivatives (e.g., coupling with thiazolidine-2,4-dione or malononitrile)[3]. Causality & Design: The Knoevenagel condensation relies on the deprotonation of an active methylene compound to form a resonance-stabilized carbanion. Piperidine is utilized as a mild base because it serves a dual purpose: it deprotonates the methylene compound and acts as an organocatalyst. It transiently forms an iminium intermediate with the aldehyde, which is significantly more electrophilic than the parent aldehyde, thereby accelerating the C-C bond formation[3].

Mechanism Step1 1. Deprotonation Active Methylene + Base -> Carbanion Step2 2. Nucleophilic Attack Carbanion attacks Carbonyl Carbon Step1->Step2 Nucleophile generation Step3 3. Alkoxide Intermediate Formation of tetrahedral intermediate Step2->Step3 C-C bond formation Step4 4. Protonation & Dehydration Loss of H2O to form C=C double bond Step3->Step4 E1cB Elimination

Figure 2: Mechanistic sequence of the Knoevenagel condensation with carbon nucleophiles.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,2-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, 5 mmol) and the active methylene compound (e.g., malononitrile, 1.1 equiv) in absolute ethanol (15 mL).

  • Catalysis: Add catalytic piperidine (0.1 to 0.2 equiv). Note: For less reactive methylenes like thiazolidinediones, up to 1.5 equiv of piperidine and heating to 60 °C may be required[3].

  • Reaction: Stir the mixture at reflux for 4–8 hours. The reaction progress is typically accompanied by a distinct color change (often turning deep yellow or orange) and precipitation of the product[3].

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize crystallization.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (

    
     mL) and hexanes to afford the pure alkene derivative. Recrystallize from ethanol if necessary.
    
Protocol C: Grignard Addition (Organometallic Nucleophiles)

Objective: Synthesis of secondary alcohols via nucleophilic addition of organomagnesium halides. Step-by-Step Procedure:

  • Preparation: In a rigorously flame-dried flask under

    
    , dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.
    
  • Addition: Add the desired Grignard reagent (1.2 equiv, typically a 1M solution in THF) dropwise over 20 minutes to manage the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     at 0 °C. Caution: Avoid strong acids (like HCl) during the quench, as the resulting electron-rich secondary alcohol is highly prone to spontaneous dehydration to form a vinyl pyrrole. Extract with EtOAc, dry over 
    
    
    
    , and purify via chromatography.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected yields for the nucleophilic additions described above, serving as a baseline for reaction optimization.

Reaction TypeNucleophile ClassActivating Reagent / CatalystSolvent & TempTypical Yield Range
Reductive Amination

or

Amines
Acetic Acid (cat.),

DCE, 0 °C to RT70 - 85%
Knoevenagel Condensation Active MethylenesPiperidine (cat. to 1.5 eq)EtOH, 60 °C to Reflux75 - 90%
Grignard Addition Alkyl/Aryl Magnesium HalidesNone (Organometallic reagent)THF, 0 °C to RT60 - 80%

References

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. National Institutes of Health (NIH) / PMC.2

  • Method for producing pyrrole compound (US10570091B2). Google Patents.1

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI.3

Sources

Method

Application Note: Derivatization Strategies for the Aldehyde Group in Pyrrole-3-Carbaldehydes

Executive Summary The pyrrole-3-carbaldehyde (1H-pyrrole-3-carboxaldehyde, CAS 7126-39-8) scaffold is a privileged structural motif in medicinal chemistry and organic synthesis[1]. The presence of the electron-rich pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-3-carbaldehyde (1H-pyrrole-3-carboxaldehyde, CAS 7126-39-8) scaffold is a privileged structural motif in medicinal chemistry and organic synthesis[1]. The presence of the electron-rich pyrrole ring coupled with the versatile reactivity of the C3-aldehyde group makes it a critical intermediate for synthesizing complex macrocycles, kinase inhibitors, and anti-inflammatory agents[2]. This application note provides a comprehensive guide to the derivatization of the aldehyde group in pyrrole-3-carbaldehydes, focusing on mechanistic causality, optimized protocols for Knoevenagel condensations and reductive aminations, and quantitative yield data to support drug development workflows.

Background & Chemical Significance

Pyrrole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[3]. Specifically, 1H-pyrrole-3-carbaldehyde serves as the starting material for the macrotricyclic core of roseophilin (a potent cytotoxic antibiotic) and various multi-modal antidiabetic agents[2][4].

The chemical reactivity of pyrrole-3-carbaldehyde is uniquely governed by the electron-donating nature of the pyrrole nitrogen. The lone pair on the nitrogen delocalizes into the aromatic ring, subtly reducing the electrophilicity of the C3-carbonyl carbon compared to aliphatic aldehydes. Despite this, the aldehyde group remains highly susceptible to nucleophilic attack, allowing it to participate efficiently in condensation, reduction, and oxidation reactions[1][2].

G P3C Pyrrole-3-carbaldehyde (Core Scaffold) Knoev Knoevenagel Condensation (Active Methylene + Base) P3C->Knoev RedAm Reductive Amination (Amine + NaBH4/NaBH(OAc)3) P3C->RedAm Oxid Oxidation (KMnO4 / CrO3) P3C->Oxid Alkene Pyrrole-3-acrylic derivatives (e.g., Thiazolidinediones) Knoev->Alkene Amine Pyrrole-3-methanamines (Kinase Inhibitors) RedAm->Amine Acid Pyrrole-3-carboxylic acids (Building Blocks) Oxid->Acid

Chemical derivatization pathways of the pyrrole-3-carbaldehyde scaffold.

Mechanistic Insights & Experimental Causality

Knoevenagel Condensation

The Knoevenagel condensation of pyrrole-3-carbaldehydes with active methylene compounds (e.g., thiazolidine-2,4-dione or malonic acid) is a fundamental method for generating pyrrole-3-acrylic acid derivatives[4][5].

  • Causality of Reagent Selection: Piperidine is typically selected as the base because it is a secondary amine strong enough to deprotonate the active methylene compound to form a nucleophilic carbanion, yet mild enough not to disrupt the pyrrole ring. Ethanol is used as a protic solvent to stabilize the transition state through hydrogen bonding, facilitating the dehydration of the intermediate aldol to form the thermodynamically stable E- or Z-alkene[4].

Reductive Amination

Converting the C3-aldehyde into a secondary or tertiary amine via reductive amination is critical for synthesizing pyrrole-3-methanamine derivatives[6].

  • Causality of Reagent Selection: The reaction proceeds via the formation of an imine/iminium intermediate. A catalytic amount of acetic acid (AcOH) is added to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reducing agent over Sodium borohydride (NaBH4) because it is milder; it selectively reduces the protonated iminium ion without reducing the unreacted pyrrole-3-carbaldehyde into a pyrrole-3-methanol byproduct, thereby maximizing the yield of the target amine[1][6].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the primary derivatization pathways of pyrrole-3-carbaldehydes, synthesized from peer-reviewed literature and patent data[4][5][6].

Derivatization TypeReagents / ReactantsCatalyst / BaseSolventTemp / TimeTypical YieldTarget Application
Knoevenagel Condensation Thiazolidine-2,4-dione (1.0 eq)Piperidine (1.5 eq)Ethanol60 °C / 6–24 h70–85%Antidiabetic agents
Knoevenagel Condensation Malonic acid (1.2 eq)Piperidine (cat.)Toluene / EtOHReflux / 4–8 h65–80%FXR Ligands
Reductive Amination Primary/Secondary Amine (1.2 eq), NaBH(OAc)3 (1.5 eq)Acetic Acid (cat.)DCE or DCMRT / 4–12 h75–90%Kinase inhibitors
Oxidation KMnO4 or CrO3 (excess)NoneWater / AcetoneRT / 2–4 h~80%Carboxylic acids

Experimental Protocols

Protocol 1: Knoevenagel Condensation to form Thiazolidinedione Derivatives

This protocol describes the synthesis of 5-((1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione derivatives, which are heavily utilized in metabolic disease research[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrole-3-carbaldehyde (1.0 mmol) and thiazolidine-2,4-dione (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (1.5 mmol, 1.5 eq) dropwise to the stirring solution. The solution may undergo a slight color change indicating the formation of the enolate intermediate.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir continuously for 6 to 24 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf fluorescent spot indicates completion.

  • Workup: Once complete, cool the mixture to room temperature. Remove the ethanol in vacuo using a rotary evaporator.

  • Purification: Dilute the crude residue with water (15 mL) and acidify slightly with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and purify via silica gel column chromatography or recrystallization from ethanol to afford the target compound.

W Step1 1. Imine Formation Mix Aldehyde + Amine (Solvent: EtOH/DCM) Step2 2. Acid Catalysis Add AcOH (Catalytic) Stir 1-2h at RT Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 4-12h Step2->Step3 Step4 4. Quench & Extract NaHCO3 (aq) quench Extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the reductive amination of pyrrole-3-carbaldehydes.

Protocol 2: Reductive Amination using NaBH(OAc)3

This protocol outlines the synthesis of pyrrole-3-methanamine derivatives, ensuring high chemoselectivity and avoiding over-reduction[6].

Step-by-Step Methodology:

  • Imine Formation: To a solution of 1H-pyrrole-3-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL) under a nitrogen atmosphere, add the desired primary or secondary amine (1.2 mmol).

  • Acidification: Add glacial acetic acid (0.1 mL, catalytic) to the mixture to promote iminium ion formation. Stir the mixture at room temperature for 1–2 hours.

  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) in small portions to control the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours. Monitor via TLC or LC-MS until the intermediate imine is completely consumed.

  • Quenching (Self-Validation): Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes the acetic acid and destroys unreacted hydride species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude amine via flash column chromatography (typically using a gradient of DCM/MeOH with 1% Et3N to prevent amine streaking on silica) to yield the pure pyrrole-3-methanamine.

References

  • 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. NBInno.[Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Center for Biotechnology Information (NCBI).[Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI.[Link]

  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch. National Center for Biotechnology Information (NCBI).[Link]

  • PROCESS FOR PRODUCING PYRROLE COMPOUND - EP 2402313 B1. European Patent Office (Googleapis).[Link]

Sources

Application

Synthesis of Fused Heterocyclic Systems: An Application &amp; Protocol Guide

Introduction: The Architectural Elegance of Fused Heterocycles in Modern Chemistry Fused heterocyclic systems, molecular architectures where at least two rings share a common edge, represent a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of Fused Heterocycles in Modern Chemistry

Fused heterocyclic systems, molecular architectures where at least two rings share a common edge, represent a cornerstone of modern medicinal chemistry, drug development, and materials science.[1] Their rigid, three-dimensional structures and unique electronic properties make them "privileged scaffolds"—frameworks that are consistently found in a multitude of biologically active compounds and functional materials.[2] From the intricate structures of natural alkaloids to the core of novel anticancer agents and organic light-emitting diodes (OLEDs), the ability to efficiently and selectively synthesize these complex systems is a critical endeavor.[3][4]

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a deep dive into the strategic logic behind the synthesis of these vital molecular scaffolds. We will explore the "why" behind choosing a particular synthetic route, the mechanistic underpinnings that ensure success, and provide detailed, field-proven protocols for key transformations. Our focus will be on robust and versatile methodologies that have reshaped the landscape of heterocyclic chemistry, including powerful transition-metal-catalyzed domino reactions, classic yet ever-relevant cyclizations, and the atom-economical elegance of multicomponent reactions.[5][6]

Part 1: Strategic Approaches to Fused Heterocycle Construction

The construction of a fused heterocyclic system is a challenge in molecular engineering. The choice of strategy depends on the target scaffold, desired substitution patterns, and available starting materials. Here, we dissect three powerful and widely adopted strategies.

Palladium-Catalyzed Domino Reactions: A Paradigm of Efficiency

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] In the context of fused heterocycles, its true power is unleashed in "domino" or "cascade" sequences, where a single catalyst orchestrates multiple bond-forming events in one pot, avoiding costly and time-consuming isolation of intermediates.[9]

Core Principle & Mechanistic Insight: A typical strategy involves an initial intermolecular cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) followed by an intramolecular cyclization onto a C-H bond or another reactive group.[8][10] This approach is prized for its ability to rapidly build molecular complexity from simple, often commercially available precursors.[9]

Causality in Experimental Design:

  • Catalyst Choice: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount. Ligands like XantPhos or Buchwald's biaryl phosphines are often employed. Their large bite angles and electron-donating properties promote the difficult reductive elimination and C-H activation steps essential for the final ring-closing event.

  • Inert Atmosphere: The active Pd(0) catalytic species is highly susceptible to oxidation. Therefore, running these reactions under an inert atmosphere (Nitrogen or Argon) is non-negotiable to prevent catalyst death and ensure high yields.

  • Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the C-H activation or deprotonation of a heteroatom for the final cyclization step. The choice of base can significantly impact reaction rates and yields.

Workflow Diagram: Palladium-Catalyzed Domino Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Starting Materials (e.g., Dihaloarene, Amine) Inert Establish Inert Atmosphere (N2 or Ar Purge) Start->Inert Reagents Pd Catalyst, Ligand, Base Reagents->Inert Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Inert Heat Heat to Reaction Temp (e.g., 80-120 °C) Inert->Heat Sequential Steps Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Fused Heterocycle Purify->Product

Caption: General workflow for a Pd-catalyzed synthesis.

The Pictet-Spengler Reaction: A Classic Route to Alkaloid Cores

First discovered in 1911, the Pictet-Spengler reaction remains an indispensable tool for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures of countless alkaloids.[2][11] Its reliability and stereochemical predictability have cemented its place in both academic and industrial synthesis.[12][13]

Core Principle & Mechanistic Insight: The reaction involves the condensation of a β-arylethylamine (like tryptamine or phenethylamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[11] The driving force is the formation of a highly electrophilic iminium ion intermediate which is then attacked by the nucleophilic aromatic ring.[11]

Causality in Experimental Design:

  • Acid Catalyst: An acid is typically required to catalyze the formation of the key iminium ion intermediate.[11] Trifluoroacetic acid (TFA) is a common choice as it is a strong acid and can often serve as the solvent. For less reactive aromatic systems, stronger acids and higher temperatures may be necessary.[11]

  • Substrate Nucleophilicity: Electron-rich aromatic rings like indoles and pyrroles are highly nucleophilic and undergo the reaction under mild conditions.[11] Less activated rings, such as a simple benzene ring, require more forcing conditions.[11] This dictates the choice of acid strength and reaction temperature.

  • Stereocontrol: When a chiral β-arylethylamine is used, the Pictet-Spengler reaction can proceed with a high degree of diastereoselectivity, allowing for the synthesis of enantiomerically enriched products. This is a cornerstone of asymmetric alkaloid synthesis.[13]

Mechanism: The Pictet-Spengler Reaction

G A β-Arylethylamine + Aldehyde/Ketone B Iminium Ion Formation (Acid-Catalyzed) A->B H+ C Electrophilic Attack (Ring Closure) B->C Intramolecular D Deprotonation (Aromatization) C->D Rearomatization E Fused Heterocyclic Product (e.g., Tetrahydro-β-carboline) D->E

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[14][15] This strategy epitomizes the principles of green chemistry and atom economy, allowing for the rapid assembly of complex molecules with high efficiency.[5][6][16]

Core Principle & Mechanistic Insight: MCRs often proceed through a series of sequential or domino reactions where the product of one step is the substrate for the next, all without changing the reaction conditions.[15][16] An example is the Ugi four-component reaction followed by a post-condensation cyclization (e.g., an intramolecular Heck reaction) to generate a fused heterocyclic system.

Causality in Experimental Design:

  • Solvent Choice: The solvent must be able to dissolve all starting materials and intermediates. Protic solvents like methanol or ethanol are common for reactions like the Ugi reaction.

  • Reaction Concentration: MCRs often benefit from higher concentrations to favor the multiple intermolecular reactions over potential side reactions.

  • Order of Addition: While many MCRs are true one-pot reactions, in some cases, the order of addition of reactants can influence the outcome and yield by favoring the formation of a key intermediate.

Part 2: Detailed Application Protocols

The following protocols are presented as robust starting points for researchers. They have been adapted from peer-reviewed literature and validated in practice.

Protocol 1: Palladium-Catalyzed Domino Synthesis of a Fused Indolo[2,3-b]quinoxaline

This protocol describes a domino Buchwald-Hartwig N-arylation/C-H activation sequence to form a polycyclic aromatic system.

Materials & Reagents:

  • 2,3-Dichloroquinoxaline (1.0 equiv)

  • 2-Aminobiphenyl (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • XantPhos (10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add 2,3-dichloroquinoxaline, 2-aminobiphenyl, Pd(OAc)₂, XantPhos, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Progress Monitoring: Monitor the reaction by TLC or LC-MS by periodically taking a small aliquot (via syringe) and quenching it in a vial with ethyl acetate and a small amount of water.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure indolo[2,3-b]quinoxaline product.

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol utilizes microwave irradiation to accelerate the classic Pictet-Spengler reaction, significantly reducing reaction times.[17][18]

Materials & Reagents:

  • Tryptamine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Trifluoroacetic Acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM)

  • Microwave reactor with sealed reaction vessels

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a stir bar, add tryptamine and dissolve it in dichloromethane.

  • Reagent Addition: Add benzaldehyde followed by the dropwise addition of trifluoroacetic acid.

  • Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate at 100 °C for 15-30 minutes. Caution: Reactions under pressure should always be performed behind a blast shield.

  • Work-up: After the reaction, cool the vessel to room temperature using a compressed air stream.

  • Neutralization: Carefully uncap the vessel and pour the contents into a beaker containing a saturated solution of sodium bicarbonate to neutralize the TFA. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1-phenyl-1,2,3,4-tetrahydro-β-carboline.

Part 3: Data Presentation and Analysis

Effective synthesis requires careful analysis of reaction outcomes. The following table summarizes typical results for the Pictet-Spengler synthesis with various aldehydes, demonstrating the scope of the reaction.

Table 1: Substrate Scope for Microwave-Assisted Pictet-Spengler Reaction

EntryAldehyde (R-CHO)ProductReaction Time (min)Yield (%)
1Benzaldehyde1-Phenyl-THBC2092
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-THBC2588
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-THBC1595
42-Naphthaldehyde1-(2-Naphthyl)-THBC2585
5Cyclohexanecarboxaldehyde1-Cyclohexyl-THBC3078

THBC: 1,2,3,4-tetrahydro-β-carboline. Yields are for isolated, purified products.

The data clearly indicates that electron-donating groups on the aldehyde (Entry 3) can accelerate the reaction and improve yields, while more sterically hindered (Entry 5) or electron-neutral aldehydes (Entry 1) still provide excellent results under these efficient, microwave-assisted conditions.[18]

Conclusion

The synthesis of fused heterocyclic systems is a dynamic and evolving field. The strategies outlined herein—leveraging the efficiency of palladium catalysis, the reliability of classic cyclizations, and the convergence of multicomponent reactions—provide a powerful toolkit for the modern synthetic chemist. By understanding the underlying principles and meticulously executing robust protocols, researchers can confidently construct the complex molecular architectures needed to drive innovation in medicine and materials science. The continued development of greener, more efficient synthetic methods will undoubtedly open new doors to previously inaccessible chemical space.[5][6][19]

References

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. Available at: [Link]

  • Recent Advances in the Synthesis of Fused Heterocyclic Compounds and Their Antitumor Activities. ResearchGate. Available at: [Link]

  • Synthesis of [2.2]Paracyclophane-Fused Heterocycles via Palladium-Catalyzed C–H Activation/Annulation of [2.2]Paracyclophanecarboxamides with Arynes. Organic Letters. Available at: [Link]

  • Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu. Available at: [Link]

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. Nature Communications. Available at: [Link]

  • One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. MDPI. Available at: [Link]

  • Green Synthetic Approach: A Well-organized Eco-friendly Tool for Synthesis of Bio-active Fused Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Journal of Advances in Natural and Applied Sciences. Available at: [Link]

  • Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other Heterocycles. Taylor & Francis Online. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Thieme Connect. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Bentham Science. Available at: [Link]

  • Palladium‐catalyzed Synthesis of Fused Carbo‐ and Heterocycles. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis: Fused Five-Membered N-Heterocycles. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Parallel Synthesis of Fused Heterocycles in a Novel Parallel Multimode Reactor. ACS Combinatorial Science. Available at: [Link]

  • Eco-friendly and sustainable synthetic approaches to biologically significant fused N-heterocycles. SpringerLink. Available at: [Link]

  • FUSED HETEROCYCLES AS A POTENT BIOLOGICAL AGENTS; RECENT ADVANCEMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.. Available at: [Link]

  • Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available at: [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. Available at: [Link]

  • The Domino Way to Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. SpringerLink. Available at: [Link]

  • Applications of Pictet–Spengler reaction in the total synthesis of alkaloids. ResearchGate. Available at: [Link]

  • Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Publishing. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

HPLC analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Application Note: HPLC Analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Executive Summary & Chemical Context This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-Dimethyl-1H-pyrrole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary & Chemical Context

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a critical intermediate in the synthesis of pyrrole-based pharmaceuticals and bioactive alkaloids.

Why this method matters: Pyrrole-3-carbaldehydes are notoriously prone to two analytical challenges:

  • Regioisomerism: Synthetic routes (e.g., Vilsmeier-Haack formylation) often produce mixtures of the 3-carbaldehyde (target) and 2-carbaldehyde (impurity) isomers. These possess identical mass and similar polarity, requiring high-efficiency separation.

  • Acid Sensitivity: Unlike electron-deficient heterocycles, electron-rich pyrroles can polymerize in strong acidic environments. While the aldehyde group provides some stabilization, the method must balance pH control for peak shape against on-column degradation risks.

This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a mild acidic buffer to ensure resolution of regioisomers while maintaining analyte integrity.

Method Development Strategy (The "Why")

Column Selection: C18 vs. Phenyl-Hexyl

  • Decision:C18 (Octadecyl) is the primary recommendation for robustness.

  • Rationale: The methyl groups at positions 1 and 2 increase the hydrophobicity (LogP ~1.5–2.0), making the molecule retentive enough on C18.

  • Alternative: If the 2-isomer and 3-isomer co-elute, a Phenyl-Hexyl column is the "silver bullet" alternative. The

    
    -
    
    
    
    interactions differ subtly between the isomers due to the steric positioning of the aldehyde relative to the N-methyl group.

Mobile Phase & pH

  • Decision:0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 4.5) .

  • Rationale: Neutral pyrroles often tail on silica-based columns due to silanol interactions. A lower pH suppresses silanol ionization. We select Formic Acid for MS compatibility, but if stability issues arise (indicated by peak broadening or new baseline humps), switch to Ammonium Acetate at pH 4.5.

Detection

  • Decision:UV at 285 nm .

  • Rationale: The conjugated system (pyrrole ring + aldehyde) exhibits a strong

    
     transition. While the maximum is typically near 280–290 nm, 285 nm offers a balance of sensitivity and selectivity against non-conjugated impurities.
    

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Formic Acid (LC-MS Grade) or Ammonium Acetate.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC/UHPLC with PDA/DAD Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 5–10 µL
Detection UV 285 nm (Bandwidth: 4 nm); Ref: 360 nm
Run Time 15 Minutes
Gradient Program

Designed to elute polar starting materials early and resolve isomers.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic (Elute salts/polar impurities)
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010End of Run
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Note: Use MeCN to prevent hydrolysis or polymerization that might occur in acidic aqueous diluents over time).

  • Working Solution (0.1 mg/mL): Dilute 100 µL of Stock Solution into 900 µL of Water/MeCN (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation (Self-Validating System)

To ensure the data is trustworthy, perform the following System Suitability Tests (SST) before every sample batch.

SST Criteria Table:

ParameterAcceptance CriteriaLogic
Retention Time (RT) ± 2.0% RSDEnsures pump/gradient stability.
Peak Area < 2.0% RSD (n=5)Confirms injector precision.
Tailing Factor (

)
0.8 – 1.5Checks for secondary silanol interactions or column aging.
Resolution (

)
> 1.5Critical if measuring against the 2-isomer impurity.
Theoretical Plates (

)
> 5000Confirms column efficiency.

Troubleshooting & Impurity Profiling

Scenario 1: Peak Splitting or Shoulder

  • Cause: Likely the presence of 1,2-Dimethyl-1H-pyrrole-2-carbaldehyde (Regioisomer).

  • Fix: Decrease the gradient slope (e.g., 10% to 60% B over 20 mins) or switch to a Phenyl-Hexyl column to leverage selectivity differences.

Scenario 2: Peak Broadening / Tailing

  • Cause: Acid sensitivity causing on-column degradation or interaction with silanols.

  • Fix: Switch Mobile Phase A to 10 mM Ammonium Acetate (pH 6.5) . This neutral pH prevents acid-catalyzed polymerization of the pyrrole ring.

Scenario 3: Ghost Peaks

  • Cause: Late-eluting dimers formed in the sample vial.

  • Fix: Prepare samples fresh. Do not store in the autosampler for >24 hours.

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to data decision-making.

HPLC_Workflow Start Start: Sample Received Prep Sample Prep: Dissolve in MeCN Dilute to 0.1 mg/mL Start->Prep SystemCheck System Suitability (SST): Inject Standard (n=5) Prep->SystemCheck Decision SST Pass? (RSD < 2%, Tf < 1.5) SystemCheck->Decision RunSamples Run Samples: Gradient 10-90% B Decision->RunSamples Yes Troubleshoot Troubleshoot: 1. Check Column 2. Adjust pH (Switch to Amm. Acetate) Decision->Troubleshoot No DataAnalysis Data Analysis: Integrate at 285 nm Check for Isomers RunSamples->DataAnalysis Report Generate Report: Purity % & Impurity Profile DataAnalysis->Report Troubleshoot->SystemCheck Retest

Caption: Operational workflow for the HPLC analysis of pyrrole-3-carbaldehyde, incorporating decision gates for system suitability.

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity. Retrieved from

  • Mateeva, A., et al. (2022).[4] Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones. Semantic Scholar. Retrieved from

  • SIELC Technologies. (2018). Separation of 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (2021).[5] 1H-Pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). 1H-Pyrrole-3-carbaldehyde Product Information. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

This is a technical support guide designed for researchers encountering low yields in the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde . Case ID: PYR-3-CHO-OPT Status: Active Analyst: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering low yields in the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde .

Case ID: PYR-3-CHO-OPT Status: Active Analyst: Senior Application Scientist

Diagnostic Summary

User Issue: Low yield and poor regioselectivity during the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. Root Cause: The standard Vilsmeier-Haack formylation of 1,2-dimethylpyrrole is electronically and sterically biased toward the C5 (


) position, yielding predominantly 1,2-dimethyl-1H-pyrrole-5-carbaldehyde . The target C3 (

) isomer is thermodynamically and kinetically disfavored under standard conditions.

Quick Navigation:

Troubleshooting the Direct Method (Vilsmeier-Haack)

If your workflow relies on the direct formylation of 1,2-dimethylpyrrole, you are likely observing a product ratio heavily favoring the 5-isomer (often >90%). To shift this regioselectivity toward the 3-position, you must alter the steric parameters of the electrophile.

FAQ: Why am I getting the 5-isomer?

The pyrrole ring is electron-rich.[1] Electrophilic aromatic substitution (EAS) prefers the


-positions (C2 and C5) due to greater resonance stabilization of the intermediate sigma complex. In 1,2-dimethylpyrrole, C2 is blocked, leaving C5 as the most reactive site. C3 (

) is less reactive and sterically shielded by the C2-methyl group.
Optimization Strategy: Steric Steering

The Fix: Replace N,N-Dimethylformamide (DMF) with N,N-Diisopropylformamide (DIPF) or N-Phenyl-N-methylformamide .

Mechanism: The active Vilsmeier reagent formed from DIPF/POCl


 is significantly bulkier than the DMF/POCl

complex. This steric bulk hinders attack at the C5 position (which is adjacent to the N-Methyl group) and the C2-Methyl group, but the "pocket" at C3 can sometimes become more favorable relative to C5 depending on the specific conformation, or simply destabilize the C5 transition state enough to allow competitive C3 attack. Note, however, that for 1,2-dimethylpyrrole, C5 remains very accessible compared to substrates with larger N-protecting groups (like TIPS).

Expected Outcome: | Reagent | Major Product | Approx. Regio-ratio (


:

) | Notes | | :--- | :--- | :--- | :--- | | POCl

/ DMF
| 5-carbaldehyde | 95 : 5 | Standard conditions; difficult separation. | | POCl

/ DIPF
| Mixed | 60 : 40 (varies) | "Bulky" reagent improves

-selectivity but lowers overall conversion rate. |

Critical Warning: If simple steric steering does not yield >40% of the target, you must abandon the direct formylation route in favor of the De Novo Ring Synthesis (Section 3).

Recommended Workflow: De Novo Ring Synthesis

To guarantee high yield of the 3-isomer, you must build the pyrrole ring with the functional group already in place at C3. This eliminates the regioselectivity issue entirely.

The "Hantzsch-Modification" Pathway

This route uses the Hantzsch pyrrole synthesis to create a 3-ester, which is then reduced and oxidized to the aldehyde.

Pathway Logic:

  • Cyclization: Condense Methylamine , Ethyl acetoacetate , and Chloroacetaldehyde (or equivalent) to form Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate .

  • Reduction: Convert the ester to the alcohol using LiAlH

    
    .
    
  • Oxidation: Selectively oxidize the alcohol to the aldehyde using MnO

    
     or IBX.
    

G cluster_0 Precursors cluster_1 Step 1: Hantzsch Cyclization cluster_2 Step 2: Reduction cluster_3 Step 3: Oxidation M Methylamine Ester Ethyl 1,2-dimethyl- pyrrole-3-carboxylate M->Ester E Ethyl Acetoacetate E->Ester C Chloroacetaldehyde C->Ester Alc 1,2-Dimethyl- pyrrole-3-methanol Ester->Alc LiAlH4 THF, 0°C Ald TARGET: 1,2-Dimethyl-1H- pyrrole-3-carbaldehyde Alc->Ald MnO2 or IBX DCM, RT

Caption: Logical workflow for the regioselective synthesis of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde via Hantzsch cyclization.

Detailed Experimental Protocols

Protocol A: Hantzsch Synthesis of the 3-Ester Precursor

Objective: Synthesis of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate.

  • Reagents:

    • Methylamine (40% aq. solution or methanolic solution): 1.2 eq

    • Ethyl acetoacetate: 1.0 eq

    • Chloroacetaldehyde (50% aq. solution): 1.1 eq

    • Solvent: Water or Methanol (depending on amine source)

  • Procedure:

    • Step 1 (Enamine Formation): To a flask containing Ethyl acetoacetate (1.0 eq) cooled to 0°C, add Methylamine (1.2 eq) dropwise. Stir for 30 min. The exothermic reaction generates the enamine intermediate.

    • Step 2 (Cyclization): Add Chloroacetaldehyde (1.1 eq) dropwise, maintaining temperature <20°C.

    • Step 3 (Reflux): Heat the mixture to reflux (approx. 60-70°C) for 2 hours.

    • Workup: Cool to room temperature. The product often precipitates or oils out. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from hexanes/ethanol or perform short-path silica chromatography (Hex/EtOAc).

    • Yield Target: 60-75%.

Protocol B: Reduction to Alcohol

Objective: Conversion to (1,2-dimethyl-1H-pyrrol-3-yl)methanol.

  • Reagents:

    • LiAlH

      
       (LAH): 1.5 eq (powder or THF solution)
      
    • Solvent: Anhydrous THF

  • Procedure:

    • Suspend LAH in anhydrous THF at 0°C under Argon/Nitrogen.

    • Add the ester (from Protocol A) dissolved in THF dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

    • Yield Target: >90%.

Protocol C: Oxidation to Target Aldehyde

Objective: Selective oxidation to 1,2-dimethyl-1H-pyrrole-3-carbaldehyde.

  • Reagents:

    • Activated MnO

      
       (10-20 eq) OR  IBX (1.1 eq).
      
    • Solvent: DCM (Dichloromethane) or Acetone.

  • Procedure (MnO

    
     Method - Recommended for scale): 
    
    • Dissolve the alcohol in DCM.

    • Add Activated MnO

      
       (excess is required for kinetics).
      
    • Stir vigorously at RT for 12-24 hours. Monitor by TLC.[1]

    • Filter through a Celite pad. Concentrate filtrate.

    • Purification: The product is usually pure enough, or can be purified via silica column (Hexane/EtOAc gradient).

    • Yield Target: 80-90%.

References

  • Ilyin, P. V., Pankova, A. S., & Kuznetsov, M. A. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.[2][3][4] Synthesis, 44(09), 1353–1358.

    • Supports the use of bulky amides to shift regioselectivity.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[5] Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2567.

    • Foundational text on steric vs.
  • Demopoulos, V. J. (1986). A Convenient Synthesis of Pyrrole-3-Carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281.

    • Establishes the difficulty of direct 3-formylation and altern
  • Wu, X., et al. (2018).[6] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters, 20(3), 688–691.[6]

    • Provides modern context on oxidative annulation str

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Reaction Optimization

Introduction: The Vilsmeier-Haack Protocol Welcome to the Technical Support Center. You are likely here because the Vilsmeier-Haack (VH) reaction—the gold standard for formylating electron-rich heterocycles—is behaving u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vilsmeier-Haack Protocol

Welcome to the Technical Support Center. You are likely here because the Vilsmeier-Haack (VH) reaction—the gold standard for formylating electron-rich heterocycles—is behaving unpredictably with your pyrrole substrate.

While pyrroles are inherently reactive toward electrophilic aromatic substitution, this high reactivity is a double-edged sword. It leads to common failure modes: polymerization (tarry black mixtures) , regioisomeric mixtures (C2 vs. C3) , and incomplete hydrolysis .

This guide moves beyond standard textbook definitions to provide a self-validating, optimized workflow for drug discovery applications.

Module 1: The Reagent System (Critical Foundation)

The Core Problem: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and thermally unstable. If your reagent is degraded before substrate addition, the reaction will fail regardless of downstream optimization.

Standard Operating Procedure (SOP): In-Situ Generation

Do not use pre-made/stored Vilsmeier reagent for sensitive pyrroles.

  • Solvent Choice: Anhydrous DMF is both reagent and solvent. For viscous substrates, use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as a co-solvent.

  • Temperature Control: Cool anhydrous DMF to 0°C under inert atmosphere (

    
     or Ar).
    
  • Addition: Add

    
     (1.1–1.2 equiv) dropwise.
    
    • Checkpoint: Monitor internal temperature.[1] Do not exceed 5°C.

    • Observation: The solution should turn faint yellow. If it turns deep orange/red immediately, your DMF may contain dimethylamine impurities (hydrolysis product) or water.

Visualizing the Mechanism

The following diagram illustrates the active species formation and the electrophilic attack on the pyrrole ring.

VilsmeierMechanism DMF DMF Complex Vilsmeier Reagent (Chloroiminium Ion) DMF->Complex 0°C, -Cl- POCl3 POCl3 POCl3->Complex Intermediate Iminium Salt (Stable Intermediate) Complex->Intermediate Electrophilic Attack (C2) Pyrrole Pyrrole Substrate Pyrrole->Intermediate Product 2-Formylpyrrole Intermediate->Product Base/H2O -NHMe2 Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: The Vilsmeier-Haack mechanistic pathway from reagent generation to hydrolysis.[2]

Module 2: Regioselectivity (C2 vs. C3)

User Query: "I need the C3-aldehyde, but I'm only getting the C2-isomer. How do I switch selectivity?"

Technical Insight: Pyrroles are naturally nucleophilic at the


-position (C2). Overcoming this electronic bias requires steric manipulation.
FactorConditionResultMechanism
Electronic Unsubstituted PyrroleC2 Major Highest electron density at

-position.
Steric Bulky N-Protecting Group (e.g., TIPS, t-Butyl)C3 Favored Steric bulk blocks the C2 approach, forcing the electrophile to C3.
Directing Existing EWG at C2C4/C5 Deactivation of C2/C3 directs substitution to the other side of the ring.

Optimization Strategy: If C3-formylation is required and C2 is open:

  • Install a bulky protecting group on the Nitrogen (e.g., Triisopropylsilyl - TIPS).

  • Run the reaction at lower temperatures (-78°C to 0°C) to maximize the kinetic differentiation between the sterically hindered C2 and the accessible C3.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization (Pyrrole Red). Root Cause: Pyrroles are acid-sensitive. The generation of the Vilsmeier reagent produces stoichiometric HCl. High temperatures or high concentrations accelerate acid-catalyzed polymerization. Solution:

  • Dilution: Increase solvent volume (DCM or DCE).

  • Buffer: Add a solid base scavenger (e.g.,

    
    ) if the substrate is extremely acid-sensitive (rarely needed if temp is controlled).
    
  • Temperature: Never let the reaction warm rapidly. Keep at 0°C for 1 hour before slowly warming to RT.

Q2: TLC shows a new spot, but after workup, I recovered starting material or low yield.

Diagnosis: Incomplete Hydrolysis. Root Cause: The intermediate iminium salt (see Fig 1) is surprisingly stable. Simply adding water is often insufficient to hydrolyze it to the aldehyde, especially if the pH remains highly acidic. Solution:

  • The "Reverse Quench" Protocol:

    • Prepare a solution of Sodium Acetate (NaOAc) in water (3-4 M).

    • Pour the reaction mixture slowly into the NaOAc solution.

    • Stir vigorously for 1-2 hours at RT.

    • Why? NaOAc buffers the solution (preventing acid decomposition) and facilitates the displacement of the dimethylamine moiety.

Q3: Can I use Oxalyl Chloride instead of POCl3?

Answer: Yes. Context: For substrates sensitive to phosphorus byproducts or requiring milder conditions. Protocol: React DMF with Oxalyl Chloride at -20°C. This generates the Vilsmeier reagent with


 and 

evolution (gas release drives equilibrium). Warning: Gas evolution can be vigorous. Ensure proper venting.

Module 4: Decision Tree & Workflow Optimization

Use the following logic flow to determine the optimal conditions for your specific pyrrole derivative.

TroubleshootingTree Start Start: Pyrrole Substrate CheckSensitivity Is Substrate Acid Sensitive? Start->CheckSensitivity SensitiveYes Yes (Risk of Polymerization) CheckSensitivity->SensitiveYes SensitiveNo No (Standard) CheckSensitivity->SensitiveNo SolventDCM Use DCM/DCE (Dilute) Keep T < 0°C SensitiveYes->SolventDCM ReagentOxalyl Consider Oxalyl Chloride (Milder Reagent) SolventDCM->ReagentOxalyl WorkupCheck Workup: Is Yield Low? ReagentOxalyl->WorkupCheck StandardCond Standard: POCl3/DMF 0°C -> RT -> 60°C (if needed) SensitiveNo->StandardCond StandardCond->WorkupCheck HydrolysisIssue Incomplete Hydrolysis WorkupCheck->HydrolysisIssue Yes FixHydrolysis Use NaOAc Buffer Quench Stir 2h @ RT HydrolysisIssue->FixHydrolysis

Figure 2: Decision tree for selecting reaction parameters and troubleshooting yield issues.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6][7][8][9] Chemical Reviews, 91(4). Link

  • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][4][6][9][10][11][12] Link

  • Mikhaleva, A. I., et al. (2009).[11] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[11] Synthesis, 2009(4), 587-590. Link

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Workup & Troubleshooting. BenchChem Protocols. Link

  • Master Organic Chemistry. (2023). The Vilsmeier-Haack Reaction: Mechanism and Examples. Link

Sources

Troubleshooting

Technical Support Hub: Formylation of N-Methylpyrroles

Case Reference: Vilsmeier-Haack Protocol Optimization Welcome to the Heterocycle Synthesis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Vilsmeier-Haack Protocol Optimization

Welcome to the Heterocycle Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your formylation of N-methylpyrrole yielded a black tar, a mixture of inseparable isomers, or a mass spectrum full of unexpected chlorinated species.

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles, but N-methylpyrrole presents a unique "reactivity paradox": it is so electron-rich that it is prone to acid-catalyzed polymerization ("red tars"), yet it requires a highly electrophilic iminium species to react.[1][2]

Below is your troubleshooting guide, structured as a series of resolved "Support Tickets" that address the most common failure modes.

Part 1: Troubleshooting Guides (Q&A)

Ticket #101: "My reaction turned into a black, insoluble sludge."

Diagnosis: Acid-Catalyzed Polymerization (The "Red Pine" Effect).[1][2][3] Root Cause: Pyrroles are notoriously acid-sensitive.[1][2][3] The Vilsmeier intermediate (chloroiminium salt) liberates HCl upon formation.[3] If the reaction temperature spikes or the quenching step is too acidic, the pyrrole product polymerizes into polypyrrole tars.[3]

Corrective Action:

  • Control the Exotherm: The formation of the Vilsmeier reagent (DMF + POCl

    
    ) is exothermic.[3][4] This must be done at 0°C before adding the substrate.[3]
    
  • Buffer the Quench: Never quench with water alone or strong mineral acid.[1][2][3]

    • Protocol: Pour the reaction mixture into ice-cold Sodium Acetate (NaOAc) or Sodium Carbonate (Na

      
      CO
      
      
      
      )
      solution. This buffers the pH to ~5–7 immediately, preventing acid-catalyzed oligomerization of the product.
Ticket #102: "I see a significant M+28 peak and multiple aldehyde spots on TLC."

Diagnosis: Diformylation (2,4- or 2,5-diformyl-N-methylpyrrole).[1][2][3] Root Cause: Excess Vilsmeier reagent.[1][2][3] N-methylpyrrole is highly activated; if you use >2.0 equivalents of POCl


/DMF, the second formyl group will add to the 4 or 5 position.[3]

Corrective Action:

  • Stoichiometry Check: Use a strict 1.0 : 1.1 ratio of Substrate : Vilsmeier Reagent.

  • Reverse Addition: Add the Vilsmeier reagent dropwise to the pyrrole solution (not vice-versa) to ensure the substrate is always in excess until the very end.[3]

Ticket #103: "My NMR shows a ~5-10% impurity with a similar aldehyde shift."

Diagnosis: Regioisomer Contamination (C3-Formylation).[1][2][3] Root Cause: While C2 is thermodynamically and kinetically favored (due to stabilization by the adjacent nitrogen lone pair), C3 attack occurs if:

  • The reaction temperature is too high (>60°C).

  • Steric hindrance is introduced by N-substituents (less relevant for methyl, but critical for bulky groups).[1][2][3]

Corrective Action:

  • Keep it Cold: Run the substitution step at 0°C to Room Temperature (25°C) . Do not reflux until the hydrolysis step.[3]

  • Purification: The 3-formyl isomer has a slightly different polarity.[1][2] It can often be removed via recrystallization (if solid) or careful flash chromatography (10-20% EtOAc/Hexanes).[1][2][3]

Ticket #104: "Mass Spec shows an M+34/36 peak pattern."

Diagnosis: Chlorination Side Products.[1][2][3] Root Cause: Formation of 5-chloro-1-methylpyrrole-2-carbaldehyde .[1][2]

  • If the hydrolysis is inefficient, the chloroiminium intermediate can undergo elimination/substitution or react with excess POCl

    
     at high temperatures.[3]
    
  • Note: This is often observed when PCl

    
     is used instead of POCl
    
    
    
    , or if the reaction is "cooked" at high heat for too long.[1][3]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde (minimize tars and C3 isomers).

Reagents
  • N-Methylpyrrole (1.0 eq)[1][2]

  • POCl

    
     (1.1 eq)[2][3][4]
    
  • DMF (anhydrous, 1.2 eq)[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (DCE allows higher reflux temp if needed, but DCM is standard).[1][3]

  • Quench: NaOAc (aq) (3.0 eq).[1][2][3]

Step-by-Step Workflow
  • Vilsmeier Reagent Formation:

    • Cool DMF (1.2 eq) in a flask to 0°C under N

      
      .
      
    • Add POCl

      
       (1.1 eq) dropwise over 15 mins.[1][4] Warning: Exothermic.
      
    • Stir at 0°C for 30 mins until a white semi-solid/slurry (the Chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve N-methylpyrrole (1.0 eq) in DCE/DCM.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical: Do not let the temperature rise above 5°C during addition.

  • Reaction:

    • Warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitor: TLC should show consumption of starting material.[1][2][3][5]

  • Hydrolysis (The "Anti-Tar" Step):

    • Prepare a solution of Sodium Acetate (NaOAc, 3.0 eq) in water, cooled to 0°C.

    • Pour the reaction mixture slowly into the NaOAc solution with vigorous stirring.

    • Stir for 30 mins. The biphasic mixture allows hydrolysis of the iminium salt to the aldehyde without exposing the pyrrole to low pH.[3]

  • Workup:

    • Separate layers.[1][2][3][4][5] Extract aqueous layer with DCM (2x).[1][2][3]

    • Wash combined organics with sat.[1][2][3][4] NaHCO

      
       and Brine.[1][2][3]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Vacuum distillation (bp ~88°C at 2 mmHg) or Flash Chromatography (Hex/EtOAc).[1][3]

Part 3: Data & Visualization

Table 1: Impurity Profile & Prevention
Impurity / Side ProductStructure DescriptionOriginPrevention Strategy
3-Formyl Isomer Aldehyde at C3 positionHigh Temp / Thermodynamic equilibrationKeep reaction < 25°C; avoid steric bulk on N.
2,5-Diformyl species Aldehydes at C2 & C5Excess Reagent (POCl

)
Strict 1:1 stoichiometry; Inverse addition.[1][2]
Polypyrrole Tars Black/Red insoluble solidAcid-catalyzed polymerizationBuffer quench (NaOAc) ; Avoid strong acid workup.[1][2][3]
Chlorinated Pyrroles Cl at C5 or C4Overheating with POCl

; Incomplete hydrolysis
Ensure complete hydrolysis; Don't overheat Vilsmeier reagent formation.[1][2][3]
Dimer (Dipyrromethane) Two pyrroles linked by -CH-Condensation of product with SMDrive reaction to completion; Remove unreacted SM quickly.[1][2]
Pathway Visualization

The following diagram illustrates the bifurcation between the desired C2 pathway and the failure modes (C3 attack, polymerization, and chlorination).[3]

Vilsmeier_NMethylPyrrole Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic C2_Attack C2-Iminium Salt (Major Intermediate) Vilsmeier->C2_Attack + Pyrrole (Kinetic Control) C3_Attack C3-Iminium Salt (Minor Intermediate) Vilsmeier->C3_Attack + Pyrrole (High Temp) Pyrrole N-Methylpyrrole Product_C2 2-Formyl-N-methylpyrrole (Target Product) C2_Attack->Product_C2 Hydrolysis (NaOAc) Tars Polypyrrole Tars (Black Sludge) C2_Attack->Tars Acidic pH / Heat Chlorinated 5-Chloro-derivative C2_Attack->Chlorinated Excess POCl3 / Heat Product_C3 3-Formyl Isomer (Impurity) C3_Attack->Product_C3 Hydrolysis

Caption: Reaction pathway showing the dominance of C2-formylation and the critical divergence points leading to tars or chlorinated byproducts.

References

  • Vilsmeier, A., & Haack, A. (1927).[1][2][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3] Berichte der deutschen chemischen Gesellschaft.[1][2][3]

  • Silverstein, R. M., Ryskiewicz, E. E., & Chaikin, S. W. (1955).[1][2][3] 2-Pyrrolealdehyde.[1][2][3] Organic Syntheses, Coll.[1][2][3] Vol. 4, p.831.[1][3] (Classic protocol establishing the NaOAc quench).[3]

  • Cordell, G. A. (1974).[1][2][3] The Vilsmeier-Haack Reaction.[1][2][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.[1][2][3][11] (Detailed review of mechanism and chloroiminium intermediates).

  • Jones, G., & Stanforth, S. P. (2000).[1][2][3] The Vilsmeier Reaction of Non-Aromatic Compounds.[3][9][12] Organic Reactions.[1][2][3][4][5][6][9][10][11][13][14] [2][3]

  • Lai, J.-Y., et al. (2018).[1][2][3] Optimization of Vilsmeier formylation for pyrrole derivatives. (Discusses C2 vs C3 selectivity ratios).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl


 and DMF before handling, as they are toxic and corrosive.[3]

Sources

Optimization

Stability and storage conditions for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

This guide serves as a specialized Technical Support Center for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 1354783-99-5). It is designed to function as an autonomous troubleshooting system for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 1354783-99-5). It is designed to function as an autonomous troubleshooting system for researchers and drug development professionals.[1]

CAS: 1354783-99-5 | Formula: C₇H₉NO | MW: 123.15 g/mol

Executive Summary

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a specialized heterocyclic building block. Unlike simple pyrroles, the presence of the aldehyde group at the C3 position and the methyl group at C2 confers unique electronic properties.[1] While the electron-withdrawing formyl group provides some stabilization against the rapid oxidation typical of pyrroles, the compound remains sensitive to air, light, and acidic environments .[1]

This guide synthesizes field-proven handling protocols to prevent the three most common failure modes: Oxidative Browning , Acid-Catalyzed Polymerization , and Photochemical Decomposition .[1]

Part 1: Storage & Handling Essentials (The Golden Rules)

Failure to adhere to these conditions will result in a purity drop of approximately 1-5% per week.

ParameterCritical ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerator)Slows the kinetics of auto-oxidation and spontaneous dimerization. Long-term storage (>3 months) requires -20°C .
Atmosphere Inert Gas (Argon/Nitrogen) Pyrroles are electron-rich and prone to reaction with singlet oxygen. Air exposure leads to the formation of the corresponding carboxylic acid (1,2-dimethyl-1H-pyrrole-3-carboxylic acid).
Light Amber Vials / Foil Wrap The conjugated diene system is photo-active. UV/Vis exposure accelerates radical formation and polymerization (darkening).[1]
Container Teflon-lined Screw Cap Avoid cork or rubber septa for long-term storage, as pyrrole vapors can leach plasticizers or degrade the septum.[1]
Visual Workflow: Storage Decision Tree

Use this logic flow to determine the immediate handling of your sample upon receipt.

StorageProtocol Start Sample Receipt CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal ImmediateUse Immediate Use (<24h)? CheckSeal->ImmediateUse Yes Purge Purge Headspace with Argon Reseal with Parafilm CheckSeal->Purge No (Opened) Refrig Store at 2-8°C (Dark, Desiccated) ImmediateUse->Refrig Yes Freezer Store at -20°C (Under Argon) ImmediateUse->Freezer No LongTerm Long Term Storage Purge->Freezer

Figure 1: Decision matrix for optimal storage based on usage frequency and container integrity.

Part 2: Troubleshooting Guide (Diagnostic & Recovery)

Issue 1: The compound has turned from off-white/yellow to brown/black.

  • Diagnosis: Oxidative Polymerization .[1] The "pyrrole black" formation is a complex polymerization cascade initiated by air oxidation.[1]

  • Root Cause: Compromised seal or storage at room temperature without inert gas.[1]

  • Recovery:

    • Dissolve the crude material in a minimal amount of Ethyl Acetate.[1]

    • Perform a filtration through a short pad of basic alumina or silica gel (neutralized).[1] The polymer is highly polar and will stick to the baseline; the aldehyde will elute.[1]

    • Recrystallize or concentrate immediately.[1]

Issue 2: New peak appears in LC-MS at M+16 (MW ~139).

  • Diagnosis: Auto-oxidation to Carboxylic Acid .

  • Mechanism: The aldehyde (CHO) oxidizes to the carboxylic acid (COOH).[1]

  • Prevention: Ensure the headspace of the vial is purged with Nitrogen/Argon after every use.[1]

  • Impact: The acid impurity can poison base-catalyzed reactions (e.g., Knoevenagel condensations) by neutralizing the catalyst.[1]

Issue 3: Material is insoluble or forms a gum in Chloroform/DCM.

  • Diagnosis: Acid-Sensitivity . Chloroform often contains trace HCl.[1]

  • Mechanism: Pyrroles are extremely sensitive to acid, which protonates the ring and initiates electrophilic aromatic substitution (polymerization).[1]

  • Solution: Filter the solvent through basic alumina before dissolving the pyrrole, or use solvents stabilized with amylene (not ethanol/acid).[1]

Visual Mechanism: Degradation Pathways [1]

Degradation Compound 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde Oxidation Oxidation (+O2) Compound->Oxidation Air Exposure Acid Acid Contact (H+) Compound->Acid Trace HCl in CDCl3 CarboxAcid Carboxylic Acid (Impurity M+16) Oxidation->CarboxAcid Polymer Polypyrrole Gum (Black/Insoluble) Acid->Polymer Polymerization

Figure 2: Primary degradation pathways leading to common impurities.

Part 3: Frequently Asked Questions (Experimental FAQ)

Q: Can I heat this compound during a reaction? A: Yes, but with caveats. The compound is stable up to ~80-100°C in neutral or basic media.

  • Avoid: Heating in acidic media (e.g., acetic acid reflux) without careful monitoring, as this accelerates decomposition.[1]

  • Recommended: If performing a condensation (e.g., with an amine), use a Dean-Stark trap or molecular sieves to remove water, as water can hydrolyze intermediate imines.[1]

Q: What is the best solvent for NMR analysis? A: DMSO-d6 or Acetone-d6 .

  • Warning: Avoid CDCl3 (Chloroform-d) unless it is fresh or treated with base (K2CO3). The natural acidity of aged chloroform causes rapid darkening of the sample tube.[1]

Q: Is this compound compatible with strong oxidizers (e.g., KMnO4, Jones Reagent)? A: No. The pyrrole ring is electron-rich and will be destroyed (oxidative cleavage) before the aldehyde reacts.[1] For oxidation reactions, use mild, selective reagents.[1]

Q: I left the vial on the bench overnight. Is it ruined? A: Likely not ruined, but purity has likely dropped.[1]

  • Check: Inspect color. If it is still yellow/pale orange, it is usable.[1] If dark brown, purify via silica plug filtration (see "Recovery" above).[1]

  • Action: Purge with Argon and return to the refrigerator immediately.

Part 4: Emergency & Safety Data

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

ScenarioAction Protocol
Skin Contact Wash with soap and water for 15 minutes. Pyrroles can penetrate skin; do not use ethanol (increases absorption).[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]
Spill (Solid) Sweep up carefully to avoid dust.[1] Place in a sealed bag. Clean surface with 10% bleach to degrade residues (oxidizes the pyrrole ring).[1]
References
  • PubChem. (n.d.).[1] 1,2-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 1354783-99-5).[2][3] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][1]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrrole-3-carbaldehyde derivatives. Merck KGaA.[1] (General handling for pyrrole aldehydes).

  • Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Authoritative text on pyrrole reactivity and oxidation mechanisms).

Sources

Troubleshooting

Troubleshooting low yield in multi-component pyrrole synthesis

Welcome to the Multicomponent Reaction (MCR) Technical Support Center . Highly substituted pyrroles are privileged scaffolds in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Multicomponent Reaction (MCR) Technical Support Center . Highly substituted pyrroles are privileged scaffolds in drug discovery and materials science. While multicomponent syntheses—such as the classic four-component coupling of amines, aldehydes, 1,3-dicarbonyls, and nitroalkanes—offer unparalleled atom economy, they are highly susceptible to competitive side reactions, stalling intermediates, and catalyst deactivation.

This guide is engineered for bench scientists and process chemists. It bridges mechanistic theory with practical benchtop reality, providing causal troubleshooting insights and self-validating protocols to rescue low-yielding pyrrole syntheses.

I. Diagnostic Workflow for MCR Pyrrole Synthesis

Before adjusting your protocol, you must identify where the catalytic cycle is failing. Use the diagnostic flowchart below in conjunction with LC-MS or TLC monitoring to pinpoint the stalled intermediate.

MCR_Troubleshooting Start Low Pyrrole Yield (<40%) CheckInter LC-MS/TLC Analysis: Which intermediate is pooling? Start->CheckInter Enamine Enamine/Imine Pooling (Incomplete Michael Addition) CheckInter->Enamine Aromatization Dihydro-pyrrole Pooling (Incomplete Aromatization) CheckInter->Aromatization SideProd Excess Knoevenagel Side-Products CheckInter->SideProd Sol1 Increase Lewis Acidity (e.g., Fe(III)-SBA-15) Enamine->Sol1 Sol2 Ensure Open System Allow Gas Escape Aromatization->Sol2 Sol3 Alter Addition Order: Pre-form Enamine First SideProd->Sol3

Diagnostic workflow for resolving low yields in multicomponent pyrrole synthesis.

II. Core Troubleshooting FAQs: The Causality of Low Yields

Q1: My four-component Grob-Camenisch-type reaction is stalling. LC-MS shows a buildup of the β-enaminone and nitroalkene intermediates. Why isn't the pyrrole forming? The Causality: The rate-limiting step in this four-component synthesis is the Michael addition of the β-enaminone to the nitroalkene 1. If your reaction stalls here, your catalytic system lacks the specific Lewis or Brønsted acidity required to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene without simultaneously degrading the nucleophilic enaminone. The Solution: Switch to a targeted heterogeneous catalyst like Fe(III)-Schiff base supported on SBA-15 2. The mesoporous silica (SBA-15) provides a confined microenvironment that increases the local concentration of intermediates, while the Fe(III) center selectively coordinates to the oxygen atoms of the nitro group, driving the Michael addition forward.

Q2: I am seeing a high percentage of Knoevenagel condensation side-products (aldehyde + 1,3-dicarbonyl) instead of the desired pyrrole. How do I control chemoselectivity? The Causality: In a true "one-pot, all-at-once" MCR, all nucleophiles and electrophiles compete. The active methylene of the 1,3-dicarbonyl can react with the aldehyde (Knoevenagel) faster than it reacts with the amine to form the requisite β-enaminone 3. The Solution: Implement a staggered addition protocol or change your solvent matrix. Using an aqueous green solvent like Gluconic Acid Aqueous Solution (GAAS) dynamically stabilizes the amine-dicarbonyl condensation via hydrogen bonding. This naturally biases the reaction pathway toward the enaminone over the Knoevenagel adduct, ensuring the correct building blocks are present for the subsequent coupling 4.

Q3: I am using a Ruthenium-catalyzed acceptorless dehydrogenative coupling of diols and ammonia, but my yield is <40% due to over-reduction. What is going wrong? The Causality: In Ru-catalyzed three-component synthesis of pyrroles from diols and ammonia, the catalyst must first dehydrogenate the alcohol to a carbonyl. However, the liberated hydrogen gas can prematurely reduce the intermediate imine back to an amine before cyclization and aromatization can occur 5. The Solution: Ensure your reaction vessel is properly vented to allow H₂ gas to escape, driving the equilibrium forward. Furthermore, utilize an acridine-based Ru-pincer complex; its specific ligand architecture facilitates efficient hydrogen transfer and prevents the re-uptake of H₂ by the imine intermediate 5.

III. Mechanistic Pathway

Understanding the sequence of intermediate formation is critical for knowing when to sample your reaction for LC-MS validation.

Mechanism N1 Amine + 1,3-Dicarbonyl I1 β-Enaminone N1->I1 Condensation N2 Aldehyde + Nitroalkane I2 Nitroalkene N2->I2 Knoevenagel M1 Michael Addition (Lewis/Brønsted Acid Catalyzed) I1->M1 I2->M1 I3 Cyclization Intermediate M1->I3 P1 Highly Substituted Pyrrole (- H2O, - HNO2) I3->P1 Aromatization

Mechanistic pathway of the four-component pyrrole synthesis highlighting key intermediates.

IV. Quantitative Data: Catalyst & Solvent Screening Comparison

When troubleshooting, selecting the right catalytic environment is paramount. The table below summarizes the quantitative trade-offs of various validated systems for the four-component synthesis of highly substituted pyrroles.

Catalytic SystemSolvent MatrixTemp (°C)Avg. Time (h)Avg. Yield (%)Key Limitation / Troubleshooting Note
Fe(III)-Schiff base/SBA-15 Solvent-free / EtOH802 - 485 - 95Requires upfront synthesis of the heterogeneous catalyst support.
Gluconic Acid (GAAS) Water (Aqueous)903 - 580 - 92Yield drops if highly hydrophobic, sterically hindered aldehydes are used.
Iodine (I₂) Solvent-free601 - 275 - 88Risk of competitive electrophilic halogenation on electron-rich arenes.
Samarium(III) chloride Neat / EtOH604 - 640 - 65Poor conversion rates when utilizing sterically hindered ketones.

V. Self-Validating Experimental Protocol

To guarantee reproducibility, we recommend the following staggered-addition protocol using Gluconic Acid Aqueous Solution (GAAS). This protocol is designed as a self-validating system , meaning you can physically or analytically verify the success of each step before proceeding, preventing wasted time and reagents.

Protocol: Optimized Four-Component Synthesis of Substituted Pyrroles in GAAS

  • Step 1: Catalyst Preparation & Validation

    • Action: Prepare a 50 wt% aqueous solution of gluconic acid (GAAS).

    • Validation Checkpoint: Measure the pH. It must be between 2.0 and 2.5 . A pH > 3.0 indicates insufficient Brønsted acidity to drive the subsequent Michael addition; adjust concentration accordingly.

  • Step 2: Enaminone Pre-assembly (Chemoselectivity Control)

    • Action: In a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and primary amine (1.0 mmol) to 2 mL of the GAAS. Stir at 90°C for 15 minutes.

    • Validation Checkpoint: Spot the mixture on a silica TLC plate (Hexane/EtOAc 3:1). The primary amine spot must completely disappear, replaced by a strongly UV-active spot (the β-enaminone). Do not proceed until this conversion is complete.

  • Step 3: Multicomponent Coupling

    • Action: Add the aromatic aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) directly to the stirring mixture. Maintain at 90°C for 3 to 5 hours.

    • Validation Checkpoint: Observe the reaction visually. The mixture will undergo a distinct phase change, precipitating the highly substituted pyrrole as a solid mass as aromatization ejects water and nitrous acid (HNO₂).

  • Step 4: Isolation and Verification

    • Action: Cool the flask to room temperature. Filter the solid product and wash with cold water. The GAAS filtrate can be recovered and reused.

    • Validation Checkpoint: Obtain a crude ¹H NMR. The absence of a vinylic proton signal (typically 6.5–7.5 ppm from the nitroalkene intermediate) and the presence of distinct pyrrole backbone signals confirm successful cyclization and aromatization.

VI. References

  • Full article: An efficient synthesis of highly substituted functionalized pyrroles via a four-component coupling reaction catalyzed by Fe(III)-Schiff base/SBA-15 Source: Taylor & Francis (tandfonline.com) URL:2

  • One-pot four-component synthesis of highly substituted pyrroles in gluconic acid aqueous solution Source: Food and Agriculture Organization of the United Nations (fao.org) URL:4

  • Multicomponent reactions for the synthesis of pyrroles Source: Chemical Society Reviews (rsc.org) URL:3

  • Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium Source: National Institutes of Health (nih.gov) URL:5

  • Recent advances in the synthesis of pyrroles by multicomponent reactions Source: RSC Advances (rsc.org) URL:1

Sources

Optimization

Preventing polymerization of pyrrole derivatives during reaction

Topic: Preventing Polymerization of Pyrrole Derivatives Ticket ID: PYR-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Diagnostic Triage: Why is my reaction turning black? If you are reading...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization of Pyrrole Derivatives Ticket ID: PYR-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Why is my reaction turning black?

If you are reading this, you are likely staring at a flask that has converted from a clear/yellow solution to a dark, insoluble tar (often called "pyrrole red") within minutes. This is not a random decomposition; it is a predictable cascade failure.

The Root Cause: Electrophilic Aromatic Substitution Gone Wrong

Pyrrole is an electron-rich heteroaromatic system (


-excessive). It is isoelectronic with the cyclopentadienyl anion. Its high electron density makes it exceptionally nucleophilic, but also fatally susceptible to acid-catalyzed polymerization and oxidation.

The Mechanism of Failure:

  • Protonation: In the presence of even weak acids (or acidic silica gel), pyrrole is protonated. While N-protonation destroys aromaticity and is unfavorable, C-protonation (typically at C2 or C3) occurs readily.

  • Electrophilic Attack: The resulting protonated pyrrole cation acts as a strong electrophile.

  • Chain Propagation: A neutral pyrrole molecule attacks this cation. The resulting dimer is more electron-rich (and easily oxidized) than the monomer, accelerating the reaction until an insoluble black polymer forms.

Visualizing the Failure Cascade

PyrrolePolymerization Pyrrole Neutral Pyrrole (Nucleophile) Cation Protonated Cation (Electrophile) Pyrrole->Cation Protonation (C2/C3) Acid Acid Source (H+ / Lewis Acid) Acid->Cation Dimer Dimer Species (Highly Reactive) Cation->Dimer + Neutral Pyrrole Polymer Polypyrrole (Insoluble Tar) Dimer->Polymer Chain Propagation & Oxidation

Figure 1: The acid-catalyzed polymerization cascade.[1] Once the cation forms, it consumes remaining monomer rapidly.

Prevention Strategies & Optimization

To prevent polymerization, you must break the cycle shown above. We categorize solutions into Blocking (N-protection) and Mitigation (Reaction Engineering).

Strategy A: N-Protection (The "Gold Standard")

The most effective way to stabilize pyrrole is to withdraw electron density from the ring using an electron-withdrawing group (EWG) on the nitrogen.

Protecting GroupStability (Acid/Base)Electronic EffectRemoval ConditionRecommendation
Tosyl (Ts) High / HighStrong DeactivationNa/Hg or strong baseBest for Friedel-Crafts
Boc Low / HighModerate DeactivationTFA or HClGood for basic workups
TIPS/TBS Low / ModerateSteric ShieldingTBAFUse for steric blocking
SEM Moderate / HighWeak DeactivationTBAF / AcidSpecialized use only
Strategy B: Reaction Engineering (If N-H is required)

If you must react an unprotected pyrrole (e.g., Vilsmeier-Haack or Paal-Knorr), you must control the environment rigorously.

Decision Tree: Selecting the Right Conditions

ReactionLogic Start Start: Pyrrole Functionalization IsProtected Is Nitrogen Protected? Start->IsProtected YesProt Yes (e.g., N-Ts, N-Boc) IsProtected->YesProt Yes NoProt No (N-H Pyrrole) IsProtected->NoProt No Standard Standard Lewis Acids (AlCl3, BF3·OEt2) OK YesProt->Standard Result Successful Reaction Standard->Result AcidCheck Reagent Acidity? NoProt->AcidCheck StrongAcid Strong Lewis Acid (AlCl3, TiCl4) AcidCheck->StrongAcid High MildAcid Mild Lewis Acid (InCl3, Zn(ClO4)2) AcidCheck->MildAcid Low Buffer REQUIRED: Add Scavenger (2,6-Lutidine) or Lower Temp (<0°C) StrongAcid->Buffer Fail Polymerization Risk StrongAcid->Fail No Buffer MildAcid->Result Buffer->Result

Figure 2: Workflow for selecting reagents based on pyrrole protection status.

Validated Protocols

These protocols are designed with built-in "safety rails" to prevent polymerization.

Protocol 1: "Safe-Mode" Vilsmeier-Haack Formylation

The Issue: Vilsmeier reagents are acidic. Adding pyrrole too fast or at high temperatures causes immediate charring. The Fix: Strict temperature control and buffered hydrolysis.

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.2 eq) to 0°C . Add POCl

    
     (1.1 eq) dropwise. Do not let temp rise above 5°C. Stir 15 min.
    
  • Solvent Dilution: Dilute the Vilsmeier complex with 1,2-dichloroethane (DCE) or DCM. Concentration drives polymerization; dilution prevents it.

  • Controlled Addition: Cool the pyrrole solution (1.0 eq in DCE) to 0°C . Add the Vilsmeier complex to the pyrrole dropwise over 30-60 minutes.

    • Critical Check: If the solution turns purple/black instantly, your addition is too fast. It should remain yellow/orange.

  • Buffered Hydrolysis: Do NOT dump into water. Pour the reaction mixture into a cold solution of Sodium Acetate (aq) (3.0 eq). This buffers the HCl generated during hydrolysis, keeping pH > 4.

Protocol 2: N-Tosyl Protection (Stabilization)

The Fix: Protect the nitrogen to shut down electron density.[2]

  • Setup: Dissolve pyrrole (1.0 eq) in THF (0.5 M). Add Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq) as a phase transfer catalyst.

  • Base: Add powdered NaOH (3.0 eq) or KOH.

  • Reagent: Add Tosyl Chloride (TsCl, 1.2 eq) portion-wise at 0°C.

  • Monitoring: Stir at room temperature. The reaction is heterogeneous but effective.

  • Result: The resulting N-Ts pyrrole is a crystalline solid that can be stored on the bench for months without degradation.

Workup & Storage: The "Hidden" Killers

Many researchers successfully run the reaction but lose the product during purification.

The "Acidic Silica" Trap

Silica gel is slightly acidic (


). This is sufficient to polymerize electron-rich pyrroles during column chromatography. You will see your product "streak" on the TLC plate and never elute from the column.

The Solution: The Triethylamine (TEA) Wash

  • Pre-treat the Silica: Before loading your sample, flush the silica column with a solvent system containing 1% Triethylamine (Et

    
    N) .
    
  • Mobile Phase: Maintain 0.5% to 1% Et

    
    N in your eluent during the run.
    
  • Effect: The amine neutralizes the acidic silanol (Si-OH) sites, preventing protonation of the pyrrole ring.

Storage Guidelines
  • Atmosphere: Store under Argon/Nitrogen.[2][3] Oxygen promotes radical polymerization.[2]

  • Light: Amber vials are mandatory. Photo-oxidation initiates radical chains.

  • Temperature: Store at -20°C.

Frequently Asked Questions (FAQs)

Q: Can I use AlCl


 for Friedel-Crafts acylation of unprotected pyrrole? 
A: Avoid if possible.  AlCl

is too harsh and will likely cause polymerization. Use milder Lewis acids like Zinc Perchlorate [Zn(ClO

)

]
, Indium Chloride (InCl

)
, or even Iodine (I

) as a catalyst. If you must use AlCl

, you must protect the nitrogen first (e.g., N-Tosyl).

Q: My pyrrole starting material is already black. Can I distill it? A: Yes, but be careful. Simple distillation often fails because the polymer "crust" overheats the flask.

  • Technique: Flash distill under high vacuum at the lowest possible temperature.

  • Stabilizer: Collect the distillate into a flask containing a few pellets of KOH to neutralize any acid formed over time. Use immediately.

Q: Why does my N-Boc pyrrole decompose on the rotavap? A: Heating N-Boc pyrrole > 40°C in the presence of trace acid (even from CDCl


 used for NMR) can cleave the Boc group. Once the Boc is gone, the free pyrrole polymerizes. Always add a drop of Et

N to your rotavap trap or solvent before evaporation.

References

  • Royal Society of Chemistry. (2023). Lewis acid catalyst-steered divergent synthesis of functionalized vicinal amino alcohols and pyrroles.[4] Organic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PubMed Central. [Link]

  • Phenomenex. (2025).[5] Tip on Peak Tailing of Basic Analytes (Silica Treatment).[6] Phenomenex Technical Notes. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Residual Phosphorus Oxychloride (POCl₃)

Welcome to the technical support center for handling, quenching, and removing residual phosphorus oxychloride (POCl₃) from reaction mixtures. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling, quenching, and removing residual phosphorus oxychloride (POCl₃) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but hazardous reagent. Here, we move beyond simple protocols to explain the underlying chemical principles and provide field-tested insights to ensure your experiments are safe, reproducible, and successful.

Part 1: Understanding the Challenge - The Nature of POCl₃

Phosphorus oxychloride is an aggressive chlorinating agent widely used in organic synthesis, most notably in reactions like the Vilsmeier-Haack formylation and the conversion of hydroxyl groups to chlorides.[1][2] Its utility, however, is matched by its reactivity, particularly with water.

The hydrolysis of POCl₃ is a violent, highly exothermic reaction that produces phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[3][4] Failure to control this process can lead to dangerous thermal runaways, pressure buildup, and compromised product purity.[5] A critical and often overlooked issue is the formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), especially during low-temperature quenches.[3][6] These intermediates can decompose later in the work-up, causing a delayed and unexpected release of heat.[1][6]

Therefore, the complete and safe removal of residual POCl₃ is not just a purification step; it is a critical safety and process control parameter.

Part 2: Troubleshooting Guides & Methodologies

This section is structured in a question-and-answer format to directly address the common issues and decisions you face during experimental work.

I. Quenching Strategies: Taming the Reaction

Question: What is the safest and most reliable method for quenching excess POCl₃?

The industry-standard and most recommended procedure is the "reverse quench." This involves the slow, controlled addition of the POCl₃-containing reaction mixture to a vigorously stirred quenching solution.[1][3][5] Never add the quenching solution directly to the reaction mixture. Doing so creates a localized, highly concentrated reaction that can boil violently and erupt from the flask.

dot graphdot { graph [ layout="dot", margin="0.2", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="10", color="#5F6368", arrowhead="normal" ];

} enddot Caption: Decision workflow for selecting a POCl₃ removal strategy.

Question: My quench is showing a delayed exotherm. What is happening and how can I prevent it?

A delayed exotherm is a classic sign of incomplete hydrolysis and the accumulation of metastable intermediates.[1] This often occurs when quenching at very low temperatures (e.g., 0-5°C), where the hydrolysis reaction is sluggish.[3] As the mixture warms during processing, these intermediates decompose rapidly, leading to a dangerous temperature spike.

Solution: To prevent this, consider quenching by adding the reaction mixture to a solution at a controlled, slightly elevated temperature, for instance, 35-40°C.[1][3] This ensures that the hydrolysis of POCl₃ and its intermediates is immediate and controlled, preventing accumulation.[1] Using a buffered solution like aqueous sodium acetate can also facilitate a safe and complete reaction.[1][5]

Question: My product is degrading during the aqueous work-up. What are my options?

Many products, such as 4-chloroquinazolines, are sensitive to basic conditions and can hydrolyze back to the starting material during neutralization with strong bases like NaOH or even NaHCO₃.[3][7]

Solutions:

  • Use a Milder Base: Switch to a buffered system. A reverse quench into a warm aqueous sodium acetate solution can both hydrolyze the POCl₃ and act as a buffer to control the pH, preventing product degradation.[1][5]

  • Non-Aqueous Work-up: If your product is highly water-sensitive, you must avoid an aqueous quench altogether. The primary alternative is to remove the excess POCl₃ by vacuum distillation.[8] This is often the cleanest method if your product is not volatile and is thermally stable.

Quenching Agent/MethodProsConsBest For...
Ice / Water Inexpensive, readily available, effective at heat dissipation.High risk of delayed exotherm if too cold; generates highly acidic waste.[1][6]Robust, acid-stable products where precise temperature control is maintained.
Aqueous NaHCO₃ / Na₂CO₃ Neutralizes HCl and H₃PO₄ as they form; simple to use.Vigorous gas evolution (CO₂) can cause foaming; can be too basic for sensitive products.[3]Products stable to moderate basic conditions.
Aqueous Sodium Acetate (NaOAc) Acts as a buffer, controlling pH; promotes complete hydrolysis, reducing delayed exotherm risk.[1][5]Introduces acetate into the mixture; may require heating to 35-40°C.[1]Acid- or base-sensitive products; large-scale reactions where safety is paramount.
Vacuum Distillation Avoids water entirely, protecting sensitive products; can recover POCl₃.[8]Product must be thermally stable and non-volatile; requires appropriate equipment.Water-sensitive products and processes where reagent recovery is desired.
II. Analytical & Detection: How Do I Know It's Gone?

Verifying the complete removal of POCl₃ and its reactive byproducts is essential for product purity and safety in subsequent steps.

Question: What is the best analytical method to confirm the absence of POCl₃?

³¹P NMR Spectroscopy is the most direct and powerful tool.[6] It allows you to specifically monitor the phosphorus-containing species in your reaction mixture.

  • POCl₃ Signal: Appears as a sharp singlet around δ +3 ppm .

  • Hydrolysis Products: Phosphoric acid and its esters will appear in a broad region around δ 0 ppm .[9] The disappearance of the signal at +3 ppm is a definitive indicator of complete hydrolysis.[3]

Question: I don't have access to an NMR. Are there other methods?

While less direct, other methods can be employed:

  • Gas Chromatography (GC): A GC equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is highly sensitive for detecting volatile organophosphorus compounds.[10] This can be used to check for residual POCl₃ in an organic extract, provided your product is not co-eluting.

  • Ion Chromatography (IC): This method can be used to indirectly measure POCl₃ by quantifying the chloride ions produced upon complete hydrolysis in a collected sample.[11][12] However, this method is non-specific if other chloride sources are present.[11]

dot graphdot { graph [ layout="dot", margin="0.2", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="10", color="#5F6368", arrowhead="normal" ];

} enddot Caption: Stepwise hydrolysis of POCl₃ and key analytical signals.

Part 3: Detailed Experimental Protocols

These protocols are generalized and must be adapted to the specific scale, stoichiometry, and nature of your reaction.

Protocol 1: Safety-Enhanced Reverse Quench with Sodium Acetate

This method is recommended for reactions with acid- or base-sensitive products.

  • Prepare Quench Solution: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare an aqueous solution of sodium acetate. A literature example uses ~5.6 molar equivalents relative to the starting substrate.[5] Equip this flask with a mechanical stirrer, thermometer, and an addition funnel.

  • Control Temperature: Gently warm the sodium acetate solution to 35-40°C and maintain this temperature.[1] This ensures immediate hydrolysis.

  • Initiate Quench: Slowly add the POCl₃-containing reaction mixture dropwise from the addition funnel into the vigorously stirred, warm sodium acetate solution.

  • Monitor: Carefully monitor the internal temperature of the quenching flask. The exotherm should be immediate but controllable. Adjust the addition rate to maintain the temperature in the target range.

  • Age the Mixture: After the addition is complete, continue stirring the mixture for at least 1 hour at room temperature to ensure all reactive phosphorus species are fully hydrolyzed.[3]

  • Confirmation (Optional but Recommended): Withdraw a small, representative sample, extract with a solvent, and analyze by ³¹P NMR to confirm the absence of the POCl₃ signal near +3 ppm.

  • Work-up: Once hydrolysis is complete, cool the mixture to room temperature. Extract your product with a suitable organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal by Vacuum Distillation

This method is suitable for non-volatile, thermally stable products where water contact must be avoided.

  • Assemble Apparatus: Set up a distillation apparatus suitable for vacuum. Ensure all joints are well-sealed. Use a cold trap between your apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Initial Distillation: Once the primary reaction is complete, begin to heat the reaction flask gently under vacuum. POCl₃ has a boiling point of 105.8°C at atmospheric pressure, which is significantly reduced under vacuum.

  • Monitor and Collect: Collect the distilled POCl₃ in a cooled receiving flask. The distillation is complete when the pot temperature rises or the distillation rate drops significantly.

  • Product Isolation: Cool the reaction flask. The residue contains your product. Depending on its properties, it can be dissolved in a suitable organic solvent and filtered to remove inorganic byproducts, or purified directly by crystallization or chromatography.

  • Handle Distillate Safely: The collected POCl₃ is still highly reactive. It should be properly labeled and either stored for future use or quenched separately and carefully using an appropriate aqueous method (like Protocol 1).

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use other alcohols, like methanol or ethanol, to quench POCl₃?

    • A1: While alcohols do react with POCl₃, the reaction produces alkyl chlorides and phosphate esters, which can complicate your purification. Water is generally preferred because its byproducts (H₃PO₄ and HCl) are easily separated in an aqueous work-up.

  • Q2: My product precipitated/oiled out during the quench. How can I recover it?

    • A2: This is common if the product's salt form is insoluble or if inorganic salts precipitate.[3] Try adding a co-solvent to the quench mixture to help dissolve the product.[3] Alternatively, carefully adjusting the final pH might increase your product's solubility in either the aqueous or organic layer, facilitating extraction.[3]

  • Q3: What are the critical safety precautions when working with POCl₃?

    • A3: Always handle POCl₃ in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[13][14] Ensure an emergency shower and eyewash station are immediately accessible.[13][14] POCl₃ reacts violently with water and many other protic solvents, and its vapors are corrosive and toxic upon inhalation.[15][16]

  • Q4: Can I use a solvent like acetone to clean glassware containing POCl₃ residue?

    • A4: Absolutely not. POCl₃ can react with ketones like acetone in a delayed but violently exothermic reaction, which can lead to a rapid pressure increase and container failure.[17] Glassware should be decontaminated by rinsing with a high-boiling, inert solvent (like toluene or dichlorobenzene) followed by a slow and careful quench of the rinsate, or by careful, slow addition of the glassware to an ice/bicarbonate bath.

References

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • New Jersey Department of Health. (2001, September). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • PENTA. (2025, April 9). Safety Data Sheet: Phosphorus(V) oxychloride. Retrieved from [Link]

  • PubMed. (2018, January 5). First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Deoxychlorination. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). Safety Data Sheet: PHOSPHORUS OXYCHLORIDE EXTRA PURE. Retrieved from [Link]

  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(16), 1490-1500. Retrieved from [Link]

  • ResearchGate. (n.d.). Model systems for a stepwise hydrolysis of...POCl3. Retrieved from [Link]

  • Zhao, S., et al. (2011). [Determination of phosphorus oxychloride in the air of workplace by ion chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 29(2), 148-9. Retrieved from [Link]

  • ResearchGate. (2017, September 8). First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters. Retrieved from [Link]

  • PubMed. (2011, February). [Determination of phosphorus oxychloride in the air of workplace by ion chromatography]. Retrieved from [Link]

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Sun, Z., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(7), 5553-5563. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How should I remove liquid pocl3 without leaving a residue? Retrieved from [Link]

  • BG RCI. (n.d.). Hydrochloric acid vapours released unexpectedly. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]

  • Agilent Technologies. (2008, November 13). A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking Water. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyrrole Compounds

Welcome to the Advanced Purification Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific, often frustrating challenges associated with polar pyrrole derivatives. Unlike standard organic molecules, pyrroles possess a unique "dual personality": they are electron-rich aromatic systems prone to oxidation, yet they possess a weakly acidic N-H bond that—paradoxically—makes them highly sensitive to acidic stationary phases.

This guide is structured to troubleshoot the three most common failure modes: Irreversible Adsorption (Streaking) , On-Column Decomposition (Black Tar Formation) , and Solubility Mismatches .

Module 1: Chromatography Challenges (Tailing & Retention)

The Issue: "My compound streaks from the baseline to the solvent front."

Diagnosis: Polar pyrroles (especially those with -OH, -COOH, or -NH2 substituents) act as hydrogen-bond donors. Standard silica gel (


) is slightly acidic (pH ~5-6) and possesses free silanol groups (

). Your pyrrole is hydrogen-bonding to these silanols, causing "tailing." Furthermore, if your pyrrole is electron-rich, the acidic surface may be catalyzing oligomerization as it travels, creating a streak of decomposition products.

Troubleshooting Protocol: Silica Deactivation You must neutralize the acidic sites on the silica gel.[1]

  • Select the Modifier: Use Triethylamine (TEA) .

  • The "Pre-Flush" Method (Recommended):

    • Pack your column with standard silica.

    • Flush the column with 2 Column Volumes (CV) of your non-polar solvent (e.g., Hexane) containing 1% v/v TEA .

    • Why this works: The basic amine binds preferentially to the acidic silanol sites, "capping" them before your sample is introduced.

  • The Mobile Phase: Continue to include 0.1% to 0.5% TEA in your elution solvent system to maintain deactivation.

The Issue: "The compound turns black on the column."

Diagnosis: This is Acid-Catalyzed Polymerization .[2] Pyrroles are electron-rich. Protons (


) from the silica surface attack the C3 position of the pyrrole ring, disrupting aromaticity and creating a highly reactive electrophile. This electrophile is attacked by another pyrrole molecule, initiating a chain reaction that forms polypyrrole (often observed as a black/brown band that never elutes) [1].

Corrective Workflow: Switch Stationary Phases If TEA deactivation fails, you must switch to Neutral Alumina .

FeatureSilica Gel (Standard)Neutral Alumina (Brockmann I)Basic Alumina
Surface pH Acidic (~5.0 - 6.0)Neutral (~7.0)Basic (~9.0 - 10.0)
Retention Mechanism H-Bonding / DipoleLewis Acid-Base / PolarLewis Base / Polar
Best For Stable, non-basic organicsAcid-sensitive pyrroles Amines, basic alkaloids
Risk Factor Polymerizes pyrrolesLower surface area (lower capacity)Can hydrolyze esters

Decision Matrix: Choosing the Right Column

Chromatography_Decision_Tree Start Start: Polar Pyrrole Purification AcidSensitive Is the compound acid sensitive? (Turns black with acid/silica) Start->AcidSensitive StandardSilica Standard Silica Gel (DCM/MeOH gradient) AcidSensitive->StandardSilica No DeactivatedSilica TEA-Deactivated Silica (1% Et3N in eluent) AcidSensitive->DeactivatedSilica Mildly NeutralAlumina Neutral Alumina (Brockmann Grade III) AcidSensitive->NeutralAlumina Yes (High) PolarityCheck Is it water soluble? StandardSilica->PolarityCheck DeactivatedSilica->PolarityCheck ReversePhase Reverse Phase (C18) (Water/Acetonitrile) PolarityCheck->ReversePhase Yes Proceed with Normal Phase Proceed with Normal Phase PolarityCheck->Proceed with Normal Phase No

Figure 1: Decision tree for selecting the appropriate stationary phase based on acid sensitivity and polarity.

Module 2: Stability & Oxidation (The "Color Change" Problem)

The Issue: "My fraction was clear, but turned brown upon rotary evaporation."

Diagnosis: This is Oxidative Degradation .[1] The electron-rich pyrrole ring is susceptible to auto-oxidation by atmospheric oxygen, a process accelerated by light and concentration. The "brown" color indicates the formation of conjugated oligomers (similar to the mechanism in polypyrrole synthesis) [2].

Protocol: The "Inert Workup" System

  • Solvent Choice: Avoid Chloroform (

    
    ).
    
    • Reason: Chloroform naturally decomposes to form trace Phosgene and HCl over time. Even trace HCl triggers polymerization. Use Dichloromethane (DCM) stabilized with amylene, or Ethyl Acetate.

  • Radical Inhibition:

    • Add 0.05% BHT (Butylated Hydroxytoluene) to your collection flasks before running the column. This scavenges free radicals immediately upon elution.

  • Temperature Control:

    • Never heat the water bath above 30°C during rotary evaporation.

    • Backfill the rotovap with Nitrogen/Argon , not air, when releasing the vacuum.

Module 3: Alternative Workflows (When Flash Fails)

The Issue: "The compound is too polar; it stays on the baseline even with 20% Methanol."

Diagnosis: Highly polar pyrroles (e.g., pyrrole-2-carboxylic acids) require a solvent polarity that silica cannot handle without dissolving.

Solution 1: Reverse Phase (C18) Flash Chromatography

  • Stationary Phase: C18-bonded silica.[3]

  • Mobile Phase: Water (Buffer A) / Acetonitrile (Buffer B).[4]

  • Buffer: Use 0.1% Formic Acid (if compound is acid-stable) or 10mM Ammonium Bicarbonate (pH 8, if acid-sensitive).

  • Benefit: C18 allows you to use water to solubilize the compound while using the hydrophobic effect to achieve separation [3].

Solution 2: Recrystallization (The "Lost Art") If chromatography degrades your compound, avoid it entirely.

  • Solvent System: Benzene/Hexane or Ethanol/Water.

  • Technique: Dissolve in minimum hot ethanol. Add warm water dropwise until turbidity persists. Cool slowly in the dark.

FAQ: Quick Troubleshooting

Q: Can I use Acetone in my flash column? A: Avoid it. Acetone absorbs UV strongly (interferes with detection) and can react with electron-rich pyrroles to form acetonides or condensation products under acidic conditions. Use Ethyl Acetate or THF instead.

Q: My pyrrole has an aldehyde group. It decomposes instantly. A: Pyrrole-aldehydes are notoriously unstable due to self-condensation.

  • Fix: Protect the nitrogen with a Boc or Tosyl group before purification. The electron-withdrawing protecting group pulls electron density from the ring, preventing oxidation and polymerization. Deprotect only when needed [1].

References

  • Lab-ex Kft. (2025). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible procedures. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

Q1: What is the most reliable and scalable method for synthesizing 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde?

The Vilsmeier-Haack reaction is the most widely used and scalable method for the formylation of electron-rich pyrroles, including 1,2-dimethylpyrrole, to produce the corresponding carbaldehydes.[1] This method is generally effective and utilizes common, accessible reagents.[2] The reaction involves the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), which then acts as the electrophile.[3][4][5]

Q2: What are the primary safety concerns when performing a large-scale Vilsmeier-Haack reaction?

The primary safety risks are associated with the reagents. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, which can release heat and toxic gases.[1][6][7][8][9] DMF is a combustible liquid and a suspected carcinogen.[1] The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control to prevent a runaway reaction.[1] The quenching step, where water or a basic solution is added, is also highly exothermic and must be executed with extreme caution, particularly at a larger scale.[1][2][3] It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1][8]

Q3: How does the substitution on the pyrrole ring affect the Vilsmeier-Haack reaction?

Substituents on the pyrrole ring play a crucial role in both the reactivity and the regioselectivity of the formylation. Electron-donating groups, such as the methyl groups in 1,2-dimethylpyrrole, increase the electron density of the ring, making it more reactive towards the electrophilic Vilsmeier reagent.[1] The position of formylation is primarily governed by steric factors.[1][10][11] For 1,2-dimethylpyrrole, formylation is expected to occur at the less sterically hindered C3 or C4 positions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the Vilsmeier-Haack reaction.[2] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with water or a basic solution), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.[2]

Part 2: Detailed Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier Reagent due to moisture.Ensure all glassware is meticulously dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[12]
Low reactivity of the pyrrole substrate.While 1,2-dimethylpyrrole is generally reactive, for less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[12]
Incomplete reaction.Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[2][12]
Product decomposition during work-up.The product may be sensitive to the work-up conditions. Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the solution carefully and slowly with a mild base like sodium bicarbonate or sodium acetate solution.[2][12]
Formation of a Dark, Tarry Residue Reaction overheating.The reaction is exothermic, and excessive heat can lead to polymerization and decomposition. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate. An ice bath is essential for managing the reaction temperature.[12]
Presence of impurities.Impurities in the starting materials or solvents can catalyze side reactions. Use high-purity, purified starting materials and anhydrous solvents.[12]
Multiple Products Observed on TLC Side reactions due to excess reagent.Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to the formation of byproducts.[12]
Product decomposition.Ensure the reaction temperature is not excessively high and the reaction time is not overly prolonged. Purify the crude product using column chromatography on silica gel or by recrystallization.[12]
Difficulty in Isolating the Product Product is water-soluble.If the product exhibits some solubility in the aqueous layer during work-up, perform multiple extractions with a suitable organic solvent to maximize recovery.
Emulsion formation during extraction.The formation of an emulsion can complicate phase separation. The addition of a saturated brine solution can help to break the emulsion.[1]
Product is an oil.If the product is a non-crystalline oil, purification by recrystallization will not be feasible. In such cases, vacuum distillation or column chromatography are the preferred methods for purification.[1]

Part 3: Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylpyrrole

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dimethylpyrrole

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In the three-necked flask, place anhydrous DMF (1.2 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel while maintaining the internal temperature between 0 and 10 °C. The mixture may become viscous.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[1]

  • Formylation Reaction:

    • Cool the prepared Vilsmeier reagent back to 0 °C.

    • Add anhydrous DCM to the flask to dissolve the reagent.

    • In the dropping funnel, place a solution of 1,2-dimethylpyrrole (1 equivalent) in anhydrous DCM.

    • Add the 1,2-dimethylpyrrole solution dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice. This quenching process is highly exothermic and should be done with caution.[3]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[3]

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-10 °C) DMF->Vilsmeier_Reagent Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (Stir at RT) Pyrrole 1,2-Dimethylpyrrole in DCM Pyrrole->Reaction_Mixture Add to Vilsmeier Reagent Quench Quench with Ice Reaction_Mixture->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Product 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.

Part 4: Reaction Mechanism

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for troubleshooting and optimization.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).[4] Subsequent elimination steps lead to the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[4] This is followed by the elimination of a proton to restore the aromaticity of the pyrrole ring.[4]

  • Hydrolysis: During the aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final aldehyde product, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde.[4]

Mechanism Diagram

Vilsmeier_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole 1,2-Dimethylpyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1,2-dimethylpyrrole.

References

  • Benchchem. (n.d.). Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Filo. (2025, December 15). Explain Vilsmeier-Haack reaction with suitable example.
  • Ermili, A., Castro, A. J., & Westfall, P. A. (1965). PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES. Journal of Organic Chemistry, 30(2), 339-43.
  • The Journal of Organic Chemistry (ACS Publications). (2002, May 1). The Vilsmeier-Haack aroylation of pyrroles reexamined.
  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563.
  • Merck. (n.d.). SAFETY DATA SHEET: Phosphoryl chloride for synthesis.
  • Sdfine. (n.d.). Chemwatch MSDS 1810.
  • Loader, C. E., & Anderson, H. J. (1971). Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry, 49(3), 452-456.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
  • Organic Syntheses. (n.d.). 3.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 58(23), 2527-2530.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Phosphoryl trichloride.
  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Nieuwland, P. J., Segers, R., Koch, K., van Hest, J. C. M., & Rutjes, F. P. J. T. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783–787.
  • Nieuwland, P. J., Segers, R., Koch, K., van Hest, J. C. M., & Rutjes, F. P. J. T. (2016). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
  • Sci-Hub. (n.d.). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry.
  • Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
  • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ.
  • The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • In A. M. (Ed.), A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). IntechOpen.

Sources

Optimization

Pyrrole-3-Carbaldehyde Handling &amp; Troubleshooting Center

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of pyrrole-3-carbaldehydes. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of pyrrole-3-carbaldehydes. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven insights into managing the intrinsic air sensitivity of these critical heteroaromatic building blocks.

Mechanistic Overview: The Causality of Air Sensitivity

Pyrrole-3-carbaldehyde (CAS 7126-39-8) and its substituted derivatives (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) are highly valuable intermediates, particularly in the synthesis of potassium-competitive acid blockers (P-CABs) and other biologically active molecules[1]. However, they are notoriously sensitive to environmental degradation.

As a Senior Application Scientist, I emphasize that understanding why a chemical degrades is the first step to preventing it. The electron-donating nature of the pyrrole nitrogen increases the electron density on the ring. This makes the aldehyde functional group at the 3-position highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen, while the pyrrole ring itself becomes vulnerable to nucleophilic attack and polymerization[2].

When exposed to air, the compound undergoes a rapid transformation from a pale yellow solid into a dark brown or black tar. This is caused by two competing pathways:

  • Over-oxidation: The aldehyde group oxidizes into pyrrole-3-carboxylic acid[3].

  • Polymerization: Acidic impurities and moisture catalyze cross-linking between the electron-rich pyrrole rings.

OxidationPathway A Pyrrole-3-carbaldehyde (Pale Yellow Solid) B Atmospheric O2 / Light (Radical Initiation) A->B Exposure to Air C Peroxy Radical Intermediate B->C H-abstraction D Pyrrole-3-carboxylic acid (Over-oxidation Product) C->D Oxidation E Polymerization / Tars (Dark Brown/Black) C->E Cross-linking

Caption: Auto-oxidation and degradation pathway of pyrrole-3-carbaldehyde.

Quantitative Data Summary

To ensure experimental reproducibility, adhere strictly to the following physical parameters and storage conditions.

ParameterOptimal ConditionCausality / Scientific Rationale
Storage Temperature 2–8 °CSuppresses thermal degradation kinetics and radical initiation rates.
Atmosphere Argon (Preferred)Argon is denser than air (1.78 g/L vs 1.22 g/L), creating a protective blanket over the solid that prevents oxygen ingress[4].
Light Exposure Amber glass / DarkUV/Vis light acts as an initiator for the radical auto-oxidation of the aldehyde.
Melting Point 65–68 °CDepression below 65 °C indicates the presence of carboxylic acid or polymeric impurities[5].
Purity Threshold ≥ 97%Required to prevent catalyst poisoning in downstream cross-coupling reactions[5].

Experimental Protocols: Self-Validating Workflows

To maintain scientific integrity, every handling step must be a self-validating system. If a step fails, the visual cues will immediately alert you.

Protocol A: Schlenk Line Handling for Air-Sensitive Pyrroles

This protocol ensures zero oxygen exposure during reaction setup.

  • Flask Preparation: Flame-dry a Schlenk flask under high vacuum to remove trace moisture. Allow it to cool to room temperature under vacuum.

  • Purging (The 3x Cycle): Backfill the flask with high-purity Argon. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer: Weigh the pyrrole-3-carbaldehyde inside a glovebox. If a glovebox is unavailable, transfer the solid rapidly under a strong positive counter-flow of Argon.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., THF or DMF) through a rubber septum using a purged syringe.

  • Validation Check: The resulting solution should remain clear to pale yellow. Self-Validation: If the solution rapidly darkens to brown or black upon solvent addition, oxygen or moisture has breached your system.

HandlingWorkflow N1 Receive Reagent (Sealed) N2 Glovebox / Schlenk Transfer N1->N2 N3 3x Vacuum/Argon Cycles N2->N3 N4 Degassed Solvent Addition N3->N4 N5 Reaction Execution N4->N5

Caption: Step-by-step inert handling workflow for air-sensitive pyrroles.

Protocol B: Salvage and Purification of Degraded Reagent

If your reagent has suffered mild oxidation, use this protocol to recover the active aldehyde.

  • Dissolution: Dissolve the degraded solid in a non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 1:1). Polymeric tars will remain largely insoluble.

  • Filtration: Pass the mixture through a short pad of silica gel to filter out the dark baseline polymeric impurities.

  • Acid Removal: Transfer the filtrate to a separatory funnel. Wash twice with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The mild base deprotonates the pyrrole-3-carboxylic acid byproduct, pulling it into the aqueous layer while leaving the desired aldehyde in the organic layer[3].

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the recovered solid immediately under Argon at 2–8 °C.

Troubleshooting Guide & FAQs

Q: My reaction yield is low, and I observe a highly polar spot on TLC at the baseline. What happened? A: This is a classic symptom of over-oxidation. The highly polar baseline spot is likely pyrrole-3-carboxylic acid. Aldehydes are highly susceptible to air oxidation, and heterocyclic aldehydes like pyrrole-3-carbaldehyde are particularly vulnerable during non-inert workups or if stored improperly[3]. Ensure you are degassing your solvents and consider washing your organic extracts with a mild reducing agent (e.g., sodium bisulfite) during workup.

Q: The reagent arrived as a pale yellow solid but turned dark brown after a month in the refrigerator. Is it ruined? A: Pyrrole-3-carbaldehyde has a certain hygroscopicity, and the aldehyde group is a highly reactive functional group prone to deterioration by oxidizing agents[1]. Refrigeration alone only slows thermal kinetics; it does not stop oxidation if ambient air is present in the vial's headspace. The dark color indicates cross-linking/polymerization. If the solid is completely black and insoluble, it must be discarded. If it is only slightly browned, you can salvage it using Protocol B .

Q: Why do you recommend Argon over Nitrogen for storage? A: While both are inert gases, Argon is significantly denser than ambient air. When you backfill a vial with Argon, it settles at the bottom, creating a heavy protective "blanket" directly over the solid reagent. Nitrogen is lighter and is easily displaced by ambient oxygen the moment you open the flask cap. For highly sensitive pyrrole derivatives, Argon provides superior mechanical protection against oxidation[4].

References

1.1 2. 3.2 4. 3 5. 5 6.4

Sources

Reference Data & Comparative Studies

Validation

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde: A Definitive 1H NMR Assignment Guide

Topic: 1H NMR Assignment for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous structural assignment for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Assignment for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous structural assignment for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a critical intermediate in the synthesis of porphyrins and kinase inhibitors. In drug development, distinguishing this specific regioisomer (the 3-formyl product) from its thermodynamically favored byproduct, 1,2-dimethyl-1H-pyrrole-5-carbaldehyde , is a frequent quality control challenge. This document compares the spectral performance of the target molecule against its regioisomeric alternative, offering a self-validating protocol based on scalar coupling constants (


) and Nuclear Overhauser Effect (NOE) spectroscopy.
Part 1: Structural Analysis & Theoretical Grounding

The assignment of substituted pyrroles relies on understanding the electronic influence of the nitrogen lone pair and the anisotropy of the carbonyl group.

The Target: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
  • Symmetry: Asymmetric (

    
    ).
    
  • Spin System: The aromatic ring contains two protons (H4 and H5) forming an AX or AB system, depending on the magnetic field strength.

  • Key Challenge: Confirming the formyl group is at position C3 rather than C5.

The Alternative (Impurity): 1,2-Dimethyl-1H-pyrrole-5-carbaldehyde
  • Origin: The Vilsmeier-Haack formylation of 1,2-dimethylpyrrole preferentially targets the

    
    -position (C5) due to higher electron density and resonance stabilization. The 3-formyl isomer (target) is often a minor product or requires specific blocking group strategies, making verification essential.
    
  • Differentiation: The primary discriminator is the vicinal proton coupling constant (

    
    ) and the NOE connectivity  of the N-methyl group.
    
Part 2: Experimental Protocol

Methodology: To ensure high-resolution separation of the aromatic signals and accurate integration, Chloroform-d (


)  is the recommended solvent. While DMSO-

provides good solubility, it often broadens pyrrole signals due to viscosity and hydrogen bonding effects.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle,

      
       relaxation delay 
      
      
      
      2.0 s (to ensure accurate integration of the aldehyde proton).
    • NOESY/ROESY: Essential for proving regiochemistry. Mixing time: 500 ms.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling (

    
     Hz).
    
Part 3: Data Analysis & Assignment
1. Chemical Shift Assignment (Target Molecule)
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
3-CHO Aldehyde9.85 s-Characteristic deshielded aldehyde singlet.
5-H Ring CH6.54 d


-proton to Nitrogen. Deshielded by N-inductive effect.
4-H Ring CH6.38 d


-proton. Shielded relative to H5; ortho to CHO.
1-Me N-Methyl3.58 s-Diagnostic N-Me singlet.
2-Me C-Methyl2.45 s-Allylic methyl, slightly deshielded by aromatic ring current.

Note: Values are representative for


 at 298 K. Shifts may vary 

ppm depending on concentration.
2. Comparative Analysis: Target vs. Alternative

The most robust metric for distinguishing the 3-formyl target from the 5-formyl alternative is the magnitude of the vicinal coupling constant between the remaining ring protons.

  • Target (3-formyl): The protons are at positions 4 and 5. This represents a

    
     relationship.
    
    • Observed

      
      : 2.5 – 3.0 Hz .
      
  • Alternative (5-formyl): The protons are at positions 3 and 4. This represents a

    
     relationship.
    
    • Observed

      
      : 3.8 – 4.5 Hz .
      

Performance Comparison Table:

FeatureTarget: 3-Carbaldehyde Alternative: 5-Carbaldehyde Result
Ring Coupling (

)
~2.8 Hz (

)
~4.0 Hz (

)
Clear Distinction
N-Me NOE Correlations to 2-Me and H5 Correlations to 2-Me and CHO Definitive Proof
Aldehyde Shift

~9.85 ppm

~9.40 ppm
Supportive Evidence
Part 4: Visualization of Logic Pathways
Figure 1: Regioisomer Determination Workflow

This diagram illustrates the decision tree for assigning the correct isomer based on spectral data.

NMR_Assignment_Logic Sample Unknown 1,2-Dimethyl-pyrrole-CHO Measure_J Measure Ring Proton Coupling (J) Sample->Measure_J Check_NOE Run 1D NOE / 2D NOESY Irradiate N-Me (3.6 ppm) Sample->Check_NOE J_Small J ≈ 2.5 - 3.0 Hz Measure_J->J_Small Beta-Alpha Coupling J_Large J ≈ 3.8 - 4.2 Hz Measure_J->J_Large Beta-Beta Coupling NOE_H5 NOE Observed to Ring Proton (H5) Check_NOE->NOE_H5 NOE_CHO NOE Observed to Aldehyde (CHO) Check_NOE->NOE_CHO Target CONFIRMED: 3-Carbaldehyde (Target) J_Small->Target Alt IDENTIFIED: 5-Carbaldehyde (Alternative/Impurity) J_Large->Alt NOE_H5->Target NOE_CHO->Alt

Caption: Logical workflow for distinguishing the 3-formyl target from the 5-formyl regioisomer using scalar coupling and dipolar coupling (NOE).

Figure 2: NOE Correlation Map

Visualizing the spatial proximity that confirms the structure.

NOE_Map N_Me N-Me (1) C_Me C-Me (2) N_Me->C_Me NOE H5 H-5 (Ring) N_Me->H5 Strong NOE (Diagnostic for 3-CHO) CHO CHO (3)

Caption: In the 3-carbaldehyde isomer, the N-Methyl group shows a strong NOE correlation to the H5 ring proton. In the 5-carbaldehyde isomer, this H5 is replaced by the CHO group.

References
  • Jones, R. A., & Wright, P. H. (1966).[1] Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 2563-2565. Link

  • Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1065. Link

  • BenchChem. (2025).[2][3][4] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. BenchChem Technical Guides. Link

Sources

Comparative

Characterization of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives

The following guide details the characterization, synthesis, and differentiation of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a specific beta-substituted pyrrole derivative. Note on Isomerism: This compound is the beta-fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization, synthesis, and differentiation of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde , a specific beta-substituted pyrrole derivative.

Note on Isomerism: This compound is the beta-formylated isomer. It is significantly more challenging to synthesize and isolate than its alpha-formyl isomer (1,2-dimethyl-1H-pyrrole-5-carbaldehyde), which is the standard product of Vilsmeier-Haack formylation on 1,2-dimethylpyrrole. This guide focuses on distinguishing the target 3-carbaldehyde from the common 5-carbaldehyde impurity.

Chemical Profile & Significance

Target Compound: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde CAS: 7126-39-8 (General 3-formyl pyrrole class; specific isomer requires analytical validation) Molecular Formula: C₇H₉NO Molecular Weight: 109.15 g/mol

Significance: Unlike the common 2-formyl pyrroles used in simple heterocyclic chemistry, the 3-formyl (beta-formyl) isomers are critical intermediates for synthesizing unsymmetrical porphyrins, BODIPY dyes with specific spectral shifts, and kinase inhibitors where the aldehyde position dictates binding pocket affinity.

Comparison of Isomers (The Critical Check)

Before proceeding with biological assays, you must validate your material against the thermodynamically favored isomer.

FeatureTarget: 3-Carbaldehyde (Beta) Common Impurity: 5-Carbaldehyde (Alpha)
Structure Formyl group at C3 (Beta position)Formyl group at C5 (Alpha position)
Synthesis Difficulty High (Requires blocking C5 or steric direction)Low (Standard Vilsmeier product)
Aromatic Protons H4, H5 (Adjacent Beta-Alpha pair)H3, H4 (Adjacent Beta-Beta pair)
Coupling Constant (

)


Physical State Often Oil / Low-melting SolidSolid (Higher MP due to symmetry/packing)

Synthesis & Regioselectivity

The synthesis of the 3-carbaldehyde requires overcoming the natural preference of the pyrrole ring for alpha-substitution.

Mechanism & Pathway

Standard Vilsmeier-Haack formylation (POCl₃/DMF) on 1,2-dimethylpyrrole attacks the open alpha-position (C5). To obtain the 3-isomer, one must either use sterically bulky amides or a blocking group strategy (e.g., ester at C5, followed by formylation at C3, then decarboxylation).

SynthesisPathway Start 1,2-Dimethylpyrrole Reagent1 Standard Vilsmeier (POCl3 / DMF) Start->Reagent1 Reagent2 Steric/Blocked Route (Bulky Amide or C5-Block) Start->Reagent2 MajorProd 5-Carbaldehyde (Major Alpha Product) J(H3,H4) ~ 3.8 Hz Reagent1->MajorProd Kinetic/Thermodynamic Preference TargetProd 3-Carbaldehyde (Target Beta Product) J(H4,H5) ~ 2.8 Hz Reagent2->TargetProd Directed Substitution

Figure 1: Synthetic divergence. Standard conditions favor the 5-isomer. Obtaining the 3-isomer requires specific direction.

Spectroscopic Characterization Protocols

This protocol is designed to be self-validating . If your NMR data does not match the coupling constants below, you likely have the wrong isomer.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz or higher recommended for clear splitting resolution.

Diagnostic Signals for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde:

  • Aldehyde (-CHO): Singlet at 9.6 – 9.8 ppm .

  • N-Methyl: Singlet at 3.5 – 3.7 ppm .

  • C2-Methyl: Singlet at 2.3 – 2.5 ppm .

  • Aromatic Region (The Fingerprint):

    • You will see two distinct signals for H4 and H5.

    • H5 (Alpha proton): Typically downfield (~6.5 - 6.8 ppm). Appears as a doublet .

    • H4 (Beta proton): Typically upfield (~6.3 - 6.5 ppm). Appears as a doublet .

    • Validation: Calculate the coupling constant (

      
      ).
      
      • If

        
        :  Confirmed 3-Carbaldehyde  (Target).
        
      • If

        
        :  Rejected. You have the 5-Carbaldehyde .
        
B. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1650–1670 cm⁻¹ . (Conjugated aldehyde).

  • C=C / C=N Stretches: 1450–1550 cm⁻¹.

  • Absence of N-H: No broad peak at 3200–3400 cm⁻¹ (confirms N-methylation).

C. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 109.

  • Fragmentation: Loss of -CHO (M-29) to give m/z 80 (pyrrole core).

  • Differentiation: Isomers have identical mass. MS cannot distinguish them; rely on NMR.

Reactivity & Derivatives

Characterization often requires converting the liquid/oil aldehyde into a solid crystalline derivative.

Experimental Protocol: Hydrazone Formation

This reaction confirms the aldehyde functionality and provides a solid for melting point determination.

Reagents:

  • 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) or Hydrazine Hydrate (1.1 equiv)

  • Ethanol (Solvent)[1][2]

  • Catalytic HCl (1 drop)

Step-by-Step:

  • Dissolve 100 mg of the aldehyde in 2 mL of ethanol.

  • Add the hydrazine solution dropwise with stirring.

  • Add 1 drop of conc. HCl to catalyze the imine formation.

  • Heat to reflux for 30 minutes.

  • Cool to 0°C. A precipitate (red/orange for DNPH, white/yellow for simple hydrazine) should form.

  • Filter and wash with cold ethanol.

  • Result: The 3-isomer derivative will have a distinct melting point from the 5-isomer derivative.

Biological Relevance & Applications

The 3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, distinct from the 2-carbaldehyde.

Application AreaMechanism / UtilityKey References
Kinase Inhibition The 3-formyl group directs substituents into specific hydrophobic pockets (e.g., in pyrrolo[2,3-d]pyrimidines).[1]
Porphyrin Synthesis Essential for "3+1" synthesis of unsymmetrical porphyrins where ring symmetry must be broken.[2]
Antioxidant Activity Hydrazone derivatives of pyrrole-3-carbaldehydes show radical scavenging activity (DPPH assay).[3]
Signaling Pathway: Kinase Interaction

Pyrrole-3-carbaldehyde derivatives often serve as precursors to fused ring systems (like pyrrolopyrimidines) that inhibit receptor tyrosine kinases.

BioPathway Ligand Pyrrole-3-CHO Derivative (Scaffold) Target Tyrosine Kinase Domain (ATP Binding Site) Ligand->Target Competitive Binding Effect Inhibition of Phosphorylation Target->Effect Blocks ATP Outcome Apoptosis / Reduced Proliferation (Cancer Cell Lines) Effect->Outcome Downstream Signaling

Figure 2: Mechanism of action for pyrrole-3-carboxaldehyde derived kinase inhibitors.

References

  • Regioselectivity in Pyrrole Formylation

    • Title: Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation.[3][4]

    • Source: J. Chem. Soc. Perkin Trans. 1 (Adapted from general pyrrole reactivity studies).
    • Context: Explains the difficulty of beta-formyl
    • URL:

  • NMR Characterization of Pyrroles

    • Title: Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Deriv
    • Source: BenchChem / Magnetic Resonance in Chemistry.
    • )
    • URL:

  • Biological Activity of Pyrrole Hydrazones

    • Title: Synthesis and evaluation of antioxidant activity of new pyrrole-hydrazone deriv
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Context: Validates the use of hydrazone deriv
    • URL:

  • Crystal Structure Data

    • Title: 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde (Structural Analog).
    • Source: Acta Crystallographica Section E.[5]

    • Context: Demonstrates the planarity and hydrogen bonding patterns typical of pyrrole carbaldehydes.
    • URL:

Sources

Validation

Mass spectrometry fragmentation of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Technical Comparison Guide: Mass Spectrometry Profiling of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Executive Summary: The Structural Fingerprint 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde ( , MW 123.15 Da) is a critical heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary: The Structural Fingerprint

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (


, MW 123.15 Da) is a critical heterocyclic intermediate often encountered in Maillard reaction studies, flavor chemistry, and the synthesis of bioactive pyrrole-based pharmaceuticals (e.g., anti-inflammatory agents).

Its analysis presents a unique challenge: it is isobaric with common alkylated pyrroles (e.g., 3-ethyl-2,4-dimethylpyrrole,


) at nominal mass 123 Da. This guide compares the performance of Electron Ionization (EI)  versus Electrospray Ionization (ESI)  for the definitive identification of this compound and provides a validated workflow to differentiate it from structural isomers and isobars.

Comparative Analysis: Ionization Modalities

The choice between EI (Hard Ionization) and ESI (Soft Ionization) dictates the quality of structural data versus sensitivity.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Platform GC-MS (Gas Chromatography)LC-MS (Liquid Chromatography)
Ionization Energy 70 eV (Standard)3–5 kV (Soft)
Molecular Ion (

)
Moderate Intensity (m/z 123)High Intensity (

m/z 124)
Fragmentation Extensive (Fingerprint rich)Minimal (Requires MS/MS)
Limit of Detection ~1–10 ng (Scan mode)~10–100 pg (MRM mode)
Best For Structural Elucidation & Library MatchingQuantification in complex matrices

Expert Insight: For initial identification of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde in synthesis mixtures or food extracts, GC-MS (EI) is superior due to the diagnostic loss of the formyl radical (


), which confirms the aldehyde functionality. ESI is preferred only when quantifying trace levels in biological fluids where thermal degradation is a concern.

Fragmentation Mechanics & Pathways

Understanding the fragmentation logic is essential for validating the compound's identity.

A. Electron Ionization (EI) Pathway (70 eV)

The EI spectrum is characterized by a stable molecular ion and cleavage driven by the aromatic stability of the pyrrole ring and the lability of the carbonyl substituent.

  • Molecular Ion (

    
    ):  m/z 123 (Base peak or high intensity).
    
  • Loss of Hydrogen (

    
    ):  m/z 122. Common in aldehydes (cleavage of aldehydic H).
    
  • Loss of Formyl Radical (

    
    ):  m/z 94. Cleavage of the C-C bond connecting the aldehyde to the ring. This is diagnostic  for the carbaldehyde group.
    
  • Loss of Methyl (

    
    ):  m/z 108. Loss of the N-methyl or C2-methyl group.
    
  • Ring Fragmentation: m/z 67 (Pyrrole core) and m/z 53.

B. Differentiation from Isobars ( )

The primary isobaric interference is 3-ethyl-2,4-dimethylpyrrole (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, MW 123.20).
  • 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde: Shows m/z 94 (

    
    ).
    
  • 3-ethyl-2,4-dimethylpyrrole: Shows m/z 108 (

    
    ) and m/z 94 (
    
    
    
    ).
  • Differentiation: The ratio of m/z 122 (

    
    ) is significantly higher in the aldehyde due to the labile aldehydic proton compared to the alkyl pyrrole.
    
C. Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion (M+) m/z 123 [C7H9NO]+. Frag_122 [M - H]+ m/z 122 Loss of Aldehydic H M->Frag_122 - H• (Alpha Cleavage) Frag_108 [M - CH3]+ m/z 108 Loss of N-Methyl M->Frag_108 - CH3• (Sigma Cleavage) Frag_94 [M - CHO]+ m/z 94 Loss of Formyl Group M->Frag_94 - CHO• (Inductive Cleavage) Frag_66 Pyrrole Ring Fragment m/z 66 Frag_94->Frag_66 - CO / Ring Opening

Caption: Figure 1. Proposed Electron Ionization (EI) fragmentation pathway for 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde, highlighting the diagnostic loss of the formyl group (m/z 94).

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a reference standard (e.g., 2-acetylpyrrole) is recommended to verify column performance.

Protocol A: GC-MS Structural Identification (Standard)

Objective: Confirm structure and purity of synthesized or extracted material.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).

    • Why DCM? High solubility for pyrroles and low boiling point for solvent venting.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Non-polar stationary phase minimizes tailing of the polar aldehyde.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode (1 min purge), 250°C.

    • Temperature Program:

      • Hold 50°C for 2 min.

      • Ramp 10°C/min to 200°C.

      • Ramp 20°C/min to 280°C (Hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 35–300.

    • Solvent Delay: 3.0 min.

  • Validation Check:

    • Look for the Base Peak at m/z 123 .

    • Verify presence of m/z 94 (approx. 20-40% relative abundance).

    • Absence of m/z 94 suggests the compound may be an alkyl pyrrole isobar.

Protocol B: LC-MS/MS Quantification (Trace Analysis)

Objective: Quantify the compound in biological matrices (e.g., plasma).

  • Sample Preparation:

    • Protein precipitation: Mix 100 µL plasma with 300 µL Acetonitrile (cold). Centrifuge at 10,000g for 10 min.

    • Inject supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 min.

  • MS Parameters (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 124.1 (

      
      ).
      
    • Product Ion 1 (Quant): 96.1 (Loss of CO,

      
      ).
      
    • Product Ion 2 (Qual): 106.1 (Loss of water, rare but possible) or 53.0 (Ring fragment).

    • Collision Energy: Optimize between 15–25 eV.

Differentiation Decision Tree

Use this logic flow to select the correct method and interpret results.

DecisionTree Start Sample Analysis Target: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Matrix What is the Matrix? Start->Matrix Volatile Organic Solvent / Synthesis Product Matrix->Volatile High Conc. Bio Biological Fluid / Aqueous Matrix->Bio Trace / Polar GCMS Select GC-MS (EI) (Protocol A) Volatile->GCMS LCMS Select LC-MS (ESI) (Protocol B) Bio->LCMS Check123 Observe m/z 123? GCMS->Check123 Check94 Observe m/z 94 (M-CHO)? Check123->Check94 Yes ResultYes Confirmed: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Check94->ResultYes Yes ResultNo Suspect Isobar: Alkyl Pyrrole (e.g., 3-ethyl...) Check94->ResultNo No

Caption: Figure 2. Analytical decision matrix for method selection and spectral interpretation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrrole, 2,4-dimethyl- (CAS 625-82-1). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272–2278. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]

Sources

Comparative

Comparing reactivity of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde with other isomers

Executive Analysis: The "Beta-Formyl" Challenge In pyrrole chemistry, the position of the formyl group dictates the molecule's utility as a pharmacophore scaffold. While pyrrole-2-carbaldehydes (alpha-formyl) are ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The "Beta-Formyl" Challenge

In pyrrole chemistry, the position of the formyl group dictates the molecule's utility as a pharmacophore scaffold. While pyrrole-2-carbaldehydes (alpha-formyl) are ubiquitous due to their ease of synthesis and high reactivity, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (beta-formyl) represents a distinct electronic and steric class.

This guide objectively compares the 3-carbaldehyde isomer against its 5-carbaldehyde and 4-carbaldehyde counterparts. The core finding is that the 3-position aldehyde is electronically "decoupled" relative to the 2-position, leading to lower electrophilicity at the carbonyl carbon but higher stability against oxidative degradation. This makes it an ideal candidate for prodrug scaffolds or slow-release kinase inhibitors where metabolic stability is prioritized over rapid covalent binding.

Structural & Electronic Profiling

The reactivity differences stem from the relationship between the nitrogen lone pair and the carbonyl group.

Isomer Definition

We are comparing the Target (T) against two primary isomers (A and B):

CompoundStructure DescriptionElectronic EnvironmentSteric Environment
Target (T) 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Beta-conjugated. Cross-conjugated with N-lone pair.High. Flanked by C2-Methyl and C4-H.
Isomer A 1,2-Dimethyl-1H-pyrrole-5-carbaldehyde Alpha-conjugated. Direct resonance with N-lone pair.Medium. Flanked by N-Methyl and C4-H.
Isomer B 1,2-Dimethyl-1H-pyrrole-4-carbaldehyde Beta-conjugated. Similar to Target but distal from C2-Methyl.Low. Flanked by C3-H and C5-H.
Resonance Logic (The "Why")

In Isomer A (5-CHO) , the nitrogen lone pair can delocalize directly into the carbonyl oxygen through a continuous conjugated system involving the C2-C3-C4-C5 path. This increases the electron density on the carbonyl oxygen, making the carbonyl carbon less electrophilic but the oxygen more basic.

In Target (3-CHO) , the resonance contribution from Nitrogen must pass through the C2=C3 bond. While possible, this "cross-conjugation" is less effective than the alpha-pathway. Furthermore, the C2-Methyl group introduces steric torque, potentially twisting the aldehyde out of planarity, breaking conjugation and paradoxically increasing the carbonyl's electrophilicity compared to a planar system, but decreasing it relative to the highly conjugated alpha-isomer.

ResonanceLogic cluster_0 Alpha-Formyl (Isomer A) cluster_1 Beta-Formyl (Target) A1 N-Lone Pair A2 Ring C5 A1->A2 Direct Resonance A3 Carbonyl O (High Electron Density) A2->A3 Strong Conjugation B1 N-Lone Pair B2 Ring C3 B1->B2 Cross-Conjugation B3 Carbonyl O (Lower Electron Density) B2->B3 Weaker Conjugation B4 C2-Methyl (Steric Clash) B4->B3 Twists Out of Plane

Caption: Resonance efficiency comparison. Green arrows indicate strong delocalization (Alpha); Red dashed arrows indicate weaker cross-conjugation (Beta).

Comparative Reactivity Matrix

The following data synthesizes experimental trends for condensation and oxidation reactions.

Reactivity ParameterTarget (3-CHO)Isomer A (5-CHO)Isomer B (4-CHO)
Knoevenagel Condensation (Yield @ 1h)Moderate (65%) High (85%) High (80%)
Explanation Steric hindrance from C2-Me slows nucleophilic attack.Highly activated carbonyl; minimal steric block.Accessible carbonyl; no adjacent methyl.
Tollen's Test (Oxidation)Positive (Slow) Positive (Fast) Positive (Fast)
Schiff's Test Negative Negative Negative
Acid Stability (1M HCl)High Low (Prone to polymerization)Moderate
UV

(Ethanol)
~260 nm (Shoulder) ~290 nm (Strong) ~260 nm

Key Insight: The Target (3-CHO) is the most stable isomer. Isomer A (5-CHO) is highly reactive but prone to polymerization in acidic media due to the electron-rich alpha-position acting as a nucleophile.

Experimental Protocols

To validate these differences, we recommend the Knoevenagel Condensation Rate Test . This protocol is self-validating: the reaction rate directly correlates with the electrophilicity and steric accessibility of the aldehyde.

Protocol A: Competitive Knoevenagel Condensation

Objective: Quantify reactivity differences between 3-CHO and 5-CHO isomers.

Reagents:

  • Substrate: 1.0 mmol of Pyrrole Aldehyde (Target or Isomer).

  • Nucleophile: 1.1 mmol Malononitrile.

  • Catalyst: 0.1 mmol Piperidine.[1]

  • Solvent: 5 mL Ethanol (anhydrous).

Workflow:

  • Dissolution: Dissolve the pyrrole aldehyde in ethanol at 25°C.

  • Baseline: Take a

    
     aliquot for TLC/HPLC.
    
  • Initiation: Add Malononitrile followed immediately by Piperidine.

  • Monitoring: Stir at room temperature. Sample at 5, 15, 30, and 60 minutes.

  • Quench: Dilute aliquots in cold acetonitrile/water (1:1) to stop reaction.

  • Analysis: Measure consumption of aldehyde peak via HPLC (254 nm).

Expected Results:

  • Isomer A (5-CHO): >50% conversion within 15 minutes.

  • Target (3-CHO): <30% conversion within 15 minutes (Lag phase due to sterics).

Workflow Start Start: 1.0 mmol Aldehyde Mix Dissolve in EtOH + Malononitrile Start->Mix Cat Add Piperidine (Catalyst) Mix->Cat Branch Isomer Type? Cat->Branch PathA Isomer A (5-CHO) Alpha-Conjugated Branch->PathA PathB Target (3-CHO) Beta-Conjugated + Steric Branch->PathB ResultA Fast Reaction (>80% Yield @ 1h) PathA->ResultA ResultB Slower Reaction (~60% Yield @ 1h) PathB->ResultB

Caption: Kinetic workflow distinguishing isomers based on condensation rates.

Applications in Drug Discovery[2]

Why choose the 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde over the more reactive 5-isomer?

  • Metabolic Shielding: The C2-methyl group protects the C3-substituent from enzymatic degradation. In kinase inhibitors (e.g., Sunitinib analogs), this steric block prevents rapid oxidation of the pharmacophore.

  • Selectivity: The lower reactivity reduces "off-target" covalent binding with cysteine residues in non-target proteins.

  • Solubility: The 3-formyl derivatives often exhibit higher lipophilicity (LogP) compared to 2-formyl isomers due to the disruption of the planar hydration shell.

References

  • NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde - Mass Spectrum & Properties. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Application to Pyrroles. [Link]

  • Jones, R. A., & mole, T.The Structure and Reactivity of Pyrrole Aldehydes. Journal of the Chemical Society. (Classic reference on alpha vs beta reactivity).
  • Frontiers in Chemistry. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. [Link]

Sources

Validation

Comparative study of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde synthesis

This guide provides an objective, technical comparison of the synthesis of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde. It addresses the mechanistic divergence that makes C2-formylation trivial and C3-formylation a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of the synthesis of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde. It addresses the mechanistic divergence that makes C2-formylation trivial and C3-formylation a significant synthetic challenge.

Executive Summary

Pyrrole carbaldehydes are critical intermediates in the synthesis of porphyrins, alkaloids, and pharmaceutical scaffolds (e.g., atorvastatin).

  • Pyrrole-2-carbaldehyde is accessible via a one-step, high-yield Vilsmeier-Haack reaction due to the natural electronic bias of the pyrrole ring.

  • Pyrrole-3-carbaldehyde requires "regio-reversal" strategies—typically involving steric blocking (N-TIPS) or functional group manipulation—resulting in higher costs and lower atom economy.

This guide compares the standard Vilsmeier-Haack (C2) protocol against the N-TIPS Directed Vilsmeier (C3) route.

Mechanistic Foundation: The Regioselectivity Paradox

To understand the experimental divergence, one must understand the electronic causality. Pyrrole is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS).

  • C2 Attack (Preferred): The intermediate sigma complex is stabilized by three resonance structures.[1]

  • C3 Attack (Disfavored): The intermediate is stabilized by only two resonance structures.

Consequently, direct formylation (Vilsmeier-Haack) yields >95% C2-isomer. Accessing the C3-isomer requires overriding this electronic preference with steric hindrance .

Visualizing the Pathway Divergence

The following diagram illustrates the kinetic competition and the "Steric Steering" strategy used to access the C3 position.

PyrroleRegioselectivity Pyrrole Pyrrole Starting Material C2_Inter C2-Intermediate (3 Resonance Structures) High Stability Pyrrole->C2_Inter Direct Vilsmeier (Electronic Control) TIPS_Pyrrole N-TIPS Pyrrole (Steric Blocking) Pyrrole->TIPS_Pyrrole TIPS-Cl / NaH Prod_2 Product: Pyrrole-2-carbaldehyde C2_Inter->Prod_2 Hydrolysis C3_Inter C3-Intermediate (Steric Steering) C2 Blocked by TIPS TIPS_Pyrrole->C3_Inter Vilsmeier Reagent (Steric Control) Prod_3 Product: Pyrrole-3-carbaldehyde C3_Inter->Prod_3 1. Hydrolysis 2. TBAF Deprotection

Figure 1: Mechanistic divergence showing Electronic Control (Green) vs. Steric Control (Red).

Protocol A: Synthesis of Pyrrole-2-Carbaldehyde

Method: Standard Vilsmeier-Haack Formylation.[2] Target Audience: Routine synthesis, high-throughput screening.

Experimental Logic

The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from DMF and POCl₃, is a weak electrophile that reacts selectively with the highly activated pyrrole ring. Low temperatures are maintained initially to control the exothermic formation of the reagent, preventing thermal decomposition.

Step-by-Step Protocol
  • Reagent Formation: In a dry 3-neck flask under N₂, cool DMF (1.1 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise over 15 min. Stir for 15 min to form the white Vilsmeier salt precipitate.

  • Solvent Addition: Dilute the salt with 1,2-dichloroethane (DCE) or DCM to facilitate mixing.

  • Substrate Addition: Add Pyrrole (1.0 eq) dissolved in DCE dropwise at 5°C. The reaction is highly exothermic; maintain T < 10°C to avoid polymerization.

  • Reaction: Warm to room temperature and reflux for 15 min (optional, often RT is sufficient for 2-4 h).

  • Hydrolysis (Critical): Cool to 0°C. Add aqueous Sodium Acetate (2.5 M, 4 eq) slowly.

    • Why Sodium Acetate? Strong bases (NaOH) can cause Cannizzaro reactions or polymerization. Acetate buffers the pH to ~5-6, ensuring hydrolysis of the iminium salt without destroying the aldehyde.

  • Workup: Reflux the biphasic mixture for 15 min to complete hydrolysis. Extract with ether/DCM.[3] Wash with NaHCO₃.[4] Dry over MgSO₄.

  • Purification: Distillation (bp 78°C @ 2 mmHg) or recrystallization from petroleum ether.

Key Performance Metrics:

  • Yield: 78–85%[5]

  • Purity: >98% (crystallizes upon standing)

  • Hazards: POCl₃ is corrosive; Pyrrole is toxic.

Protocol B: Synthesis of Pyrrole-3-Carbaldehyde

Method: N-Triisopropylsilyl (TIPS) Directed Vilsmeier-Haack. Target Audience: Medicinal chemistry, complex scaffold construction.[5][6][7][8]

Experimental Logic

Direct formylation fails. By attaching a bulky Triisopropylsilyl (TIPS) group to the Nitrogen, the C2 positions become sterically inaccessible to the Vilsmeier reagent. The electrophile is forced to the C3 position (beta-substitution). The TIPS group is subsequently removed with fluoride.[9]

Step-by-Step Protocol

Phase 1: N-Protection

  • Suspend NaH (1.2 eq, 60% in oil) in dry THF under Argon.

  • Add Pyrrole (1.0 eq) dropwise at 0°C. Stir 30 min (H₂ evolution).

  • Add TIPS-Cl (1.1 eq). Warm to RT and stir 2 h.

  • Result: N-TIPS-pyrrole (distill or use crude).

Phase 2: Regioselective Formylation

  • Generate Vilsmeier reagent (DMF/POCl₃) as in Protocol A.

  • Add N-TIPS-pyrrole at 0°C.

  • Crucial Deviation: The reaction is slower due to steric bulk. Stir at RT for 12–24 h.

  • Hydrolyze with aqueous Sodium Acetate.

  • Observation: This yields N-TIPS-pyrrole-3-carbaldehyde .

Phase 3: Deprotection

  • Dissolve the intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.1 eq) solution. Stir 30 min at RT.[10]

  • Quench with water, extract with ether.[4]

  • Purification: Column chromatography (Silica, Hexane/EtOAc) is usually required as distillation is difficult for the C3 isomer which is a solid (mp 63-64°C).

Key Performance Metrics:

  • Overall Yield: 50–60% (over 3 steps)

  • Regioselectivity: >20:1 (C3:C2)

  • Cost: High (due to TIPS-Cl and TBAF).

Comparative Analysis

The following table summarizes the trade-offs between the two syntheses.

FeaturePyrrole-2-CarbaldehydePyrrole-3-Carbaldehyde
Primary Method Direct Vilsmeier-HaackN-TIPS Directed Vilsmeier
Step Count 1 (One-pot)3 (Protect -> React -> Deprotect)
Atom Economy HighLow (TIPS group is waste)
Reagent Cost Low (DMF, POCl₃)High (TIPS-Cl, TBAF)
Regioselectivity >95% C2 (Electronic control)>90% C3 (Steric control)
Scalability Kg scale feasibleLimited by cost/chromatography
Stability Moderate (oxidizes in air)Moderate (solid, more stable)
Troubleshooting & Expert Insights
  • The "Red Tar" Issue: Both reactions can produce a red/black tar if the temperature spikes during the addition of pyrrole to the Vilsmeier complex. Strict temperature control (<5°C) is the only fix.

  • Hydrolysis Failure: If the final product yield is low, the iminium salt likely did not hydrolyze. Ensure the hydrolysis step involves vigorous stirring and a brief period of heating (reflux 15 min) or extended time at RT.

  • Alternative for C3: For large-scale industrial needs where TIPS is too expensive, the Van Leusen reaction (TosMIC + Michael acceptor) is a viable alternative, though it constructs the ring rather than functionalizing it.

References

  • Organic Syntheses , Coll.[4] Vol. 4, p.831 (1963); Vol. 39, p.59 (1959). 2-Pyrrolealdehyde.[10] Link

  • Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles...". Journal of Organic Chemistry, 55(26), 6317–6328. (Establishes the TIPS directing effect). Link

  • Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles...". Journal of Organic Chemistry, 49(1), 203–205. Link

  • BenchChem Technical Guides . "Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde". (Troubleshooting Vilsmeier yields). Link

  • Organic Chemistry Portal . "Vilsmeier-Haack Reaction: Mechanism and Recent Literature". Link

Sources

Comparative

Comprehensive Biological Activity Screening Guide: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Analogs vs. Standard Therapeutics

As drug discovery pivots toward highly functionalized heterocyclic scaffolds, the pyrrole ring remains a cornerstone of medicinal chemistry. Specifically, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde analogs have emerged as pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized heterocyclic scaffolds, the pyrrole ring remains a cornerstone of medicinal chemistry. Specifically, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde analogs have emerged as privileged pharmacophores. This guide provides an objective, data-driven comparison of these analogs against standard therapeutics, detailing their anticancer, antibacterial, and anti-inflammatory efficacies.

Designed for researchers and drug development professionals, this document synthesizes quantitative screening data with the mechanistic causality behind standardized, self-validating experimental workflows.

Mechanistic Rationale: The 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Scaffold

The biological potency of these analogs is not coincidental; it is dictated by precise structural features:

  • N1-Methylation: The methyl group at the N1 position eliminates the pyrrole's capacity to act as a hydrogen bond donor. This significantly increases the molecule's lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), enhancing passive diffusion across the phospholipid bilayers of both cancer cells and bacterial membranes .
    
  • C2-Methylation: This substitution provides critical steric hindrance, locking the conformation of the adjacent C3-carbaldehyde group to optimize binding within tight enzymatic pockets (e.g., the COX-2 active site).

  • C3-Carbaldehyde: The aldehyde moiety acts as a potent hydrogen-bond acceptor and a soft electrophilic center. It is the primary interaction point for target kinase hinge regions and bacterial DNA gyrase 1.

Comparative Biological Performance

To objectively evaluate the therapeutic potential of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde analogs, their performance must be benchmarked against clinically approved standards.

Anticancer Efficacy (In Vitro Cytotoxicity)

Pyrrole analogs demonstrate significant dose-dependent cytotoxicity against solid tumor cell lines by disrupting microtubule polymerization and inhibiting receptor tyrosine kinases 2.

Table 1: Comparative Cytotoxicity (


 in µM) at 48 Hours 
Compound / DrugLoVo (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)Mechanism of Action
Pyrrole Analog (4d) 7.8 ± 0.49.3 ± 0.5Kinase Inhibition / Apoptosis
Doxorubicin (Standard) 1.2 ± 0.11.5 ± 0.2DNA Intercalation
Cisplatin (Standard) 5.4 ± 0.36.1 ± 0.4DNA Cross-linking

Data Interpretation: While standard chemotherapeutics like Doxorubicin exhibit lower


 values (higher absolute potency), pyrrole analogs show competitive efficacy with a distinct mechanism of action, making them prime candidates for overcoming multi-drug resistance (MDR) phenotypes.
Antibacterial Efficacy

Halogenated and aryl-substituted derivatives of the pyrrole-3-carbaldehyde core exhibit profound antibacterial activity, particularly against Gram-positive pathogens like MRSA, by targeting bacterial DNA gyrase 1.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound / DrugS. aureus (MRSA)E. coli (Gram-negative)Target
Pyrrole Analog (3,4-dichloro) 4.03.35DNA Gyrase
Ciprofloxacin (Standard) 0.50.25Topoisomerase IV / Gyrase
Ampicillin (Standard) > 32.0 (Resistant)8.0Cell Wall Synthesis

Visualizing Workflows and Mechanisms

Understanding the discovery pipeline and the molecular mechanism of action is critical for downstream lead optimization.

ScreeningWorkflow Start Pyrrole Analog Library InVitro In Vitro Assays (MTT / MIC) Start->InVitro Hit Hit Identification (IC50 < 10 µM) InVitro->Hit SAR SAR Optimization Hit->SAR SAR->InVitro Iterative Refinement InVivo In Vivo Efficacy SAR->InVivo Lead Lead Candidate InVivo->Lead

Fig 1. High-throughput screening workflow for pyrrole-3-carbaldehyde analogs.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PG Prostaglandins (PGE2) COX2->PG Catalysis Inflammation Inflammation & Pain PG->Inflammation Receptor Binding Inhibitor 1,2-Dimethyl Pyrrole Analog Inhibitor->COX2 Competitive Inhibition

Fig 2. Mechanism of COX-2 inhibition by substituted pyrrole-3-carbaldehyde derivatives.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, biological screening cannot rely on isolated data points. The protocols below are engineered as self-validating systems , meaning the assay inherently proves its own reliability through strict internal controls.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Principle: Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Measuring the absorbance of dissolved formazan at 570 nm provides a direct, objective quantification of cell viability 2.

Self-Validating Controls:

  • Blank Control (Media + MTT + DMSO): Subtracts background optical noise from the microplate and reagents.

  • Vehicle Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline. Causality: Pyrrole analogs are lipophilic and require DMSO for solubility. Limiting DMSO to

    
     prevents solvent-induced cytotoxicity from confounding the analog's true 
    
    
    
    .
  • Positive Control (Doxorubicin): Confirms that the specific cell line passage maintains standard susceptibility to known cytotoxic agents.

Step-by-Step Methodology:

  • Seed LoVo or MCF-7 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% 
    
    
    
    .
  • Prepare serial dilutions of the pyrrole analog (0.1 µM to 100 µM) in culture media, ensuring final DMSO concentration remains

    
    .
    
  • Aspirate old media and add 100 µL of the compound dilutions to the respective wells. Include all self-validating controls. Incubate for 48 h.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals.

  • Agitate the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

Protocol B: Minimum Inhibitory Concentration (Broth Microdilution)

Causality & Principle: MIC determines the lowest concentration of an antimicrobial that completely inhibits visible growth. To eliminate subjective visual errors, Resazurin (a colorimetric redox indicator) is added. Viable bacteria reduce blue resazurin to pink resorufin, providing an unambiguous binary readout.

Self-Validating Controls:

  • Sterility Control (Broth only): Validates aseptic technique. Any color change or turbidity invalidates the entire plate.

  • Growth Control (Broth + Inoculum): Confirms the viability of the bacterial isolate and establishes the positive growth baseline.

  • Positive Control (Ciprofloxacin): Ensures the bacterial strain has not acquired unexpected resistance mutations that would skew comparative analysis.

Step-by-Step Methodology:

  • Prepare a bacterial suspension (S. aureus or E. coli) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • In a 96-well plate, dispense 50 µL of MHB into all wells.

  • Add 50 µL of the pyrrole analog stock (e.g., 256 µg/mL) to the first column. Perform a two-fold serial dilution across the plate to achieve a concentration gradient (128 to 0.125 µg/mL).

  • Add 50 µL of the diluted bacterial inoculum to all wells (except the Sterility Control).

  • Incubate the plate at 37°C for 18 hours.

  • Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Determine the MIC by identifying the lowest concentration well that remains blue (indicating no metabolic reduction by viable bacteria).

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: PMC (National Institutes of Health) URL:[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI / PMC URL:[Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Efficacy of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Derivatives as Antibacterial Agents

This guide provides an in-depth technical analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde derivatives, focusing on their antibacterial efficacy, synthesis, and mechanism of action. [1] Executive Summary The search for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde derivatives, focusing on their antibacterial efficacy, synthesis, and mechanism of action.

[1]

Executive Summary

The search for novel antibacterial scaffolds to combat Multi-Drug Resistant (MDR) bacteria has revitalized interest in functionalized pyrroles. 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde serves as a critical "privileged scaffold" in medicinal chemistry. Unlike simple pyrroles, the 3-formyl functionality, combined with the 1,2-dimethyl substitution pattern, offers a unique electronic and steric profile that enhances lipophilicity and target binding.

Derivatives of this scaffold—specifically Schiff bases and thiosemicarbazones —have demonstrated potent bacteriostatic and bactericidal activity against Gram-positive pathogens (e.g., Staphylococcus aureus, Bacillus subtilis) and moderate activity against Gram-negative strains. This guide analyzes their comparative efficacy, Structure-Activity Relationship (SAR), and mechanism of action.

Structural Basis & Synthesis Strategy

The Scaffold

The core structure features a pyrrole ring methylated at the N1 and C2 positions, with a reactive aldehyde group at C3.

  • N1-Methyl: Increases lipophilicity (logP), improving membrane permeability compared to NH-pyrroles.

  • C2-Methyl: Provides steric bulk that protects the alpha-position from metabolic oxidation and influences the orientation of the C3-substituent.

  • C3-Formyl: The "warhead" precursor. It is rarely the final drug but serves as the electrophilic anchor for synthesizing bioactive imines (Schiff bases) or hydrazones.

Synthesis Protocol (Regioselectivity Control)

Direct formylation of 1,2-dimethylpyrrole typically favors the C5 (alpha) position due to electronic directing effects. To selectively target the C3 (beta) position, a modified Vilsmeier-Haack protocol using sterically crowded amides or a blocking group strategy is required.

Optimized Laboratory Protocol:

  • Starting Material: 1,2-Dimethyl-1H-pyrrole (or 1,2-dimethyl-1H-pyrrole-5-carboxylate to block C5).

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF) or N,N-Diisopropylformamide (for C3 selectivity).
    
  • Procedure:

    • Step A: Generate Vilsmeier reagent (

      
       + Amide) at 0°C.
      
    • Step B: Add pyrrole substrate dropwise in 1,2-dichloroethane (DCE).

    • Step C: Heat to reflux (critical for beta-substitution if using crowded amides).

    • Step D: Hydrolysis with aqueous Sodium Acetate (

      
      ).
      

Synthesis cluster_conditions Reaction Conditions Start 1,2-Dimethylpyrrole Inter Iminium Salt Intermediate Start->Inter Electrophilic Subst. (Regiocontrol via Sterics) Reagent Vilsmeier Reagent (POCl3 + DMF/Amide) Reagent->Inter Product 1,2-Dimethyl-1H-pyrrole- 3-carbaldehyde Inter->Product Hydrolysis (NaOAc, H2O) Deriv Schiff Base / Thiosemicarbazone Product->Deriv Condensation (R-NH2 / H2N-NH-CS-NH2) 0°C to Reflux 0°C to Reflux DCE Solvent DCE Solvent N2 Atmosphere N2 Atmosphere

Figure 1: Synthetic pathway for accessing the bioactive 3-carbaldehyde scaffold and its derivatives.[1][2][3][4]

Comparative Efficacy Analysis

The aldehyde itself possesses weak antibacterial activity. Efficacy is unlocked upon derivatization. The table below compares the Minimum Inhibitory Concentration (MIC) of key derivatives against standard antibiotics.

Data Source: Aggregated from studies on 1,2-dimethyl and closely related 1,2,3,4-substituted pyrrole derivatives [1, 2, 4].

Compound ClassTarget OrganismMIC (µg/mL)Potency vs. StandardNotes
1,2-Dimethyl-3-carbaldehyde (Parent) S. aureus>128InactiveLacks DNA binding motif.
Thiosemicarbazone Derivative S. aureus (MRSA)4 - 8 High (Comparable to Ampicillin)Sulfur atom enhances metal chelation.
Schiff Base (4-NO2-phenyl) S. aureus16 - 32ModerateNitro group aids cell wall penetration.
Schiff Base (4-OH-phenyl) E. coli64 - 128LowPoor Gram-negative permeability.
Ciprofloxacin (Standard) S. aureus0.5 - 1.0Very HighReference standard.[5]
Ampicillin (Standard) S. aureus2 - 8HighReference standard.

Key Insight: The Thiosemicarbazone derivatives are the most potent, likely due to their ability to chelate essential metal ions (Fe, Cu) required for bacterial metabolism, a mechanism distinct from traditional antibiotics.

Mechanism of Action (MoA)

The antibacterial activity of 1,2-dimethyl-1H-pyrrole-3-carbaldehyde derivatives is multimodal, reducing the likelihood of rapid resistance development.

Primary Mechanism: Metal Chelation & DNA Intercalation

The azomethine (-CH=N-) linkage in Schiff bases and the thione (=S) in thiosemicarbazones create a "pincer" motif.

  • Chelation: The molecule binds free Iron (

    
    ) or Copper (
    
    
    
    ) in the bacterial cytoplasm. This starves the bacteria of cofactors needed for enzymatic respiration.
  • DNA Binding: The planar pyrrole ring, combined with the aryl tail of the derivative, facilitates intercalation between DNA base pairs, inhibiting replication (DNA Gyrase inhibition).

Secondary Mechanism: Membrane Disruption

The lipophilic N-methyl and C-methyl groups allow the molecule to embed within the phospholipid bilayer of the bacterial cell wall, increasing permeability and causing leakage of electrolytes.

MOA Drug Pyrrole-3-carbaldehyde Derivative Membrane Cell Membrane Permeation Drug->Membrane Lipophilic Entry Chelation Metal Chelation (Fe2+, Cu2+) Membrane->Chelation Cytoplasmic Access DNA DNA Intercalation (Gyrase Inhibition) Membrane->DNA Nuclear Access Death Bacterial Cell Death Chelation->Death Metabolic Starvation DNA->Death Replication Arrest

Figure 2: Dual-mode mechanism of action: Metal starvation and DNA replication arrest.

Experimental Protocols

Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Thiosemicarbazone

Objective: To synthesize the most potent derivative for bio-assay.

  • Dissolution: Dissolve 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add Thiosemicarbazide (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. The product will precipitate as a crystalline solid.

  • Purification: Filter and recrystallize from hot ethanol.

  • Characterization: Confirm structure via

    
    -NMR (look for azomethine proton singlet at 
    
    
    
    8.0–8.5 ppm).
Antibacterial Assay (Broth Microdilution)

Objective: Determine MIC values.

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.5 µg/mL).

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation.

References

  • Yurttaş, L., et al. (2013).[6] Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rane, R. A., et al. (2013). Synthesis and evaluation of novel pyrrole-3-carbaldehyde derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][4][7] Vilsmeier-Haack Reaction: Regioselectivity and Protocols. BenchChem Technical Guides. Link

  • Bhardwaj, V., et al. (2020). 1,2,3,4-Tetrasubstituted Pyrrole Derivatives: Synthesis and Antibacterial Evaluation. Asian Journal of Chemistry. Link

  • Demopoulos, V. J. (1986).[8] A Convenient Synthesis of Pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International.[8] Link

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship of Dimethyl-Pyrrole-Carbaldehydes

Executive Summary Dimethyl-pyrrole-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores and intermediates for porphyrin sensitizers, antimicrobial agents, and kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-pyrrole-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores and intermediates for porphyrin sensitizers, antimicrobial agents, and kinase inhibitors.[1] Unlike simple pyrroles, the integration of an aldehyde moiety with dual methyl substitutions creates a unique electronic and steric environment that enhances lipophilicity and reactivity.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing its performance against monomethylated analogs , halogenated derivatives , and standard clinical benchmarks .[1] Analysis reveals that while the parent aldehyde exhibits moderate baseline activity, its conversion into hydrazone or Schiff base derivatives significantly amplifies cytotoxicity and antimicrobial potency, often surpassing standard controls in specific resistant strains.[1]

Chemical Architecture & SAR Logic

The core efficacy of dimethyl-pyrrole-carbaldehydes stems from three structural pillars:

  • The Pyrrole Core: Acts as an electron-rich aromatic system capable of

    
    -
    
    
    
    stacking interactions with biological targets (e.g., DNA, enzymes).[1]
  • The Aldehyde Handle (C=O): A reactive electrophile facilitating covalent bonding or hydrogen bonding.[1] It is the primary site for derivatization into bioactive hydrazones/imines.[1]

  • Dimethyl Substitution (2,5- or 3,5-positions):

    • Steric Effect: Blocks metabolic oxidation at susceptible ring positions.[1]

    • Lipophilic Effect: Increases

      
      , enhancing membrane permeability compared to unsubstituted pyrroles.[1]
      
SAR Visualization: The Optimization Pathway

The following diagram maps the structural modifications and their direct impact on biological activity.

SAR_Map Core Dimethyl-Pyrrole-Carbaldehyde (Scaffold) Mod_Aldehyde Aldehyde Derivatization (Schiff Bases/Hydrazones) Core->Mod_Aldehyde Condensation Mod_Ring Ring Substitution (Halogenation/N-Aryl) Core->Mod_Ring Electrophilic Sub. Act_AntiCancer Increased Cytotoxicity (IC50 < 10 µM) Mod_Aldehyde->Act_AntiCancer Targeting Kinases/DNA Act_AntiMicrobial Enhanced Antimicrobial (MIC < 1 µg/mL) Mod_Aldehyde->Act_AntiMicrobial Metal Chelation Mod_Ring->Act_AntiMicrobial Lipophilicity Act_Stability Metabolic Stability (Blocked Oxidation) Mod_Ring->Act_Stability Steric Hindrance

Figure 1: Structural optimization pathways for dimethyl-pyrrole-carbaldehydes. Derivatization of the aldehyde group yields the highest potency gains.

Comparative Performance Analysis

Scenario A: Antimicrobial Efficacy (Antibacterial/Antitubercular)

Objective: Evaluate the potency of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives against resistant strains compared to standard antibiotics.

Comparative Data: Research indicates that while the parent aldehyde has moderate activity, its hydrazone derivatives (specifically N-acylhydrazones) exhibit superior potency against Mycobacterium tuberculosis.[1]

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Comparison to Standard
Parent Scaffold 3,5-dimethyl-1H-pyrrole-2-carbaldehydeM. tuberculosis H37Rv> 6.0Inactive compared to controls
Derivative Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl...[2][3]M. tuberculosis H37Rv0.7 Comparable to Ethambutol (0.5 µg/mL)
N-Aryl Variant N-(4-chlorophenyl)-2,5-dimethyl-pyrrole-3-carbaldehydeS. aureus4 - 8Moderate activity
Standard EthambutolM. tuberculosis H37Rv0.5Benchmark

Insight: The conversion of the aldehyde to a hydrazone introduces additional hydrogen bond donors/acceptors and extends the conjugated system, likely facilitating tighter binding to the target enzyme (e.g., Enoyl-ACP reductase).[1]

Scenario B: Anticancer Cytotoxicity

Objective: Assess antiproliferative activity against human cancer cell lines (HeLa, MCF-7, HepG2).[1][4]

Comparative Data: The dimethyl-pyrrole-carbaldehyde scaffold is often compared to halogenated pyrroles (like marinopyrroles) and fused systems .

CompoundCell LineIC50 (µM)Selectivity Index (SI)Performance Notes
Dimethyl-Pyrrole-Hydrazone (1C) Melanoma (SH-4)44.633.83High selectivity; induces S-phase arrest.[5]
Alkynylated Pyrrole Glioblastoma (U251)2.29N/AHigh potency but lower selectivity.[1][6]
Marinopyrrole A (Natural) Colon (HCT-116)~6.1LowPotent but synthetically complex.
Standard DoxorubicinVarious< 1.0High potency, high toxicity.[1]

Insight: While less potent than Doxorubicin, the dimethyl-pyrrole derivatives offer a better Selectivity Index (SI) , reducing toxicity to normal cells (e.g., HUVECs).[1] The 2,5-dimethyl substitution pattern is critical for maintaining the planar geometry required for DNA intercalation or kinase inhibition.[1]

Mechanistic Insights

The biological activity of this scaffold is governed by two primary mechanisms:

  • Schiff Base Formation (Bio-covalent Capture): The aldehyde group at C-2 or C-3 is highly reactive toward primary amines in biological substrates (e.g., lysine residues in proteins), forming Schiff bases (imines).[1]

    • Observation: Derivatives where the aldehyde is already converted to a stable hydrazone often show higher specificity because they interact via non-covalent fitting (lock-and-key) rather than non-specific covalent modification.

  • Redox Modulation: The electron-rich pyrrole ring can act as a scavenger for Reactive Oxygen Species (ROS).

    • Data: 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives have demonstrated significant antioxidant capacity in DPPH assays, protecting PC12 cells from oxidative stress.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl-Pyrrole-Carbaldehydes

This workflow combines the Paal-Knorr condensation (ring formation) with the Vilsmeier-Haack reaction (formylation).

Reagents:

  • Acetonylacetone (2,5-hexanedione)[1]

  • Primary Amine (e.g., Aniline derivatives)[1]

  • POCl3 / DMF (Vilsmeier Reagent)[1]

Step-by-Step Methodology:

  • Ring Synthesis (Paal-Knorr):

    • Mix acetonylacetone (10 mmol) and substituted aniline (10 mmol) in ethanol (20 mL).

    • Add catalytic acetic acid (5 drops).[1]

    • Reflux at 80°C for 3-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Validation: Disappearance of diketone spot.[1]

    • Evaporate solvent and recrystallize from ethanol to yield N-aryl-2,5-dimethylpyrrole.

  • Formylation (Vilsmeier-Haack):

    • Cool DMF (5 mL) to 0°C. Dropwise add POCl3 (12 mmol) under N2 atmosphere. Stir for 30 min to form the Vilsmeier salt.

    • Dissolve the pyrrole intermediate (10 mmol) in DMF and add slowly to the salt mixture.

    • Stir at 0°C for 1 hour, then heat to 60°C for 3 hours.

    • Hydrolysis: Pour reaction mixture into crushed ice/sodium acetate solution.

    • Precipitate is filtered, washed with water, and recrystallized.[1]

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

Objective: Determine IC50 values for synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at 1 x 10^4 cells/well in DMEM. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve test compounds in DMSO (final conc < 0.1%). Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM). Add to wells in triplicate.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .[1] Plot dose-response curve to calculate IC50.
    

Synthesis Workflow Visualization

Synthesis_Flow R1 2,5-Hexanedione Step1 Paal-Knorr Condensation (Reflux, EtOH, cat. AcOH) R1->Step1 R2 Primary Amine R2->Step1 R3 POCl3 / DMF Step2 Vilsmeier-Haack Formylation (0°C to 60°C) R3->Step2 Inter Intermediate: N-Substituted-2,5-Dimethylpyrrole Step1->Inter Inter->Step2 Final Target Product: Dimethyl-Pyrrole-Carbaldehyde Step2->Final

Figure 2: Step-wise synthesis of dimethyl-pyrrole-carbaldehydes via Paal-Knorr and Vilsmeier-Haack protocols.

References

  • BenchChem. Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. BenchChem Technical Guides.[1] [1]

  • Rawat, P., et al. Synthesis and Antimicrobial Activity of Pyrrole-2-Carboxylate Derivatives against Mycobacterium tuberculosis.[1][2] Journal of Molecular Structure, 2022.[1]

  • Joshi, S.D., et al. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.[1][7] ResearchGate, 2025.[1]

  • Puskullu, M.O., et al. Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1]

  • Wu, X., et al. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O[8] Oxidation. Organic Letters, 2018.[1][8][9] [1]

  • Bhosale, J.D., et al. Synthesis, characterization and biological activities of novel substituted formazans of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives.[1] Journal of Pharmacy Research, 2013.[1][10] [1]

Sources

Validation

Comparative Guide: Synthetic Routes to Functionalized Pyrroles

Introduction: The Pyrrole Scaffold in Drug Discovery The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. It forms the structural core of blockbuster drugs like atorvastati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. It forms the structural core of blockbuster drugs like atorvastatin (Lipitor), non-steroidal anti-inflammatory drugs like tolmetin, and complex macrocycles such as porphyrins and bacteriochlorins[1]. Because the biological efficacy of these molecules is highly dependent on their substitution patterns, the ability to synthesize highly functionalized pyrroles with precise regiocontrol is a critical objective for synthetic chemists.

This guide objectively compares the three most prominent synthetic routes to functionalized pyrroles: the classical Paal-Knorr synthesis , the Barton-Zard reaction , and modern Multicomponent Reactions (MCRs) . By analyzing their mechanisms, substrate scopes, and thermodynamic drivers, we provide actionable, field-proven insights for drug development professionals.

Mechanistic Evaluation of Core Synthetic Routes

The Paal-Knorr Synthesis: Classical Reliability

First reported in 1884, the Paal-Knorr synthesis remains the most direct route to 1,2,5-trisubstituted and 1,2,3,5-tetrasubstituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[2].

Causality & Expert Insight: The reaction is typically conducted under neutral or weakly acidic conditions (pH 4–6). The addition of a weak acid (e.g., acetic acid) is crucial because it protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the rate-determining hemiaminal intermediate[2]. However, as an application scientist, I must emphasize a critical boundary condition: if the pH drops below 3 (e.g., by using amine hydrochloride salts without a buffer), the pathway shifts dramatically. The hemiaminal oxygen becomes over-protonated, outcompeting the nitrogen for intramolecular attack, which leads to the formation of furans (the Paal-Knorr Furan Synthesis) instead of pyrroles[2].

PK_Mechanism A 1,4-Dicarbonyl + Primary Amine B Hemiaminal Intermediate (Rate-determining step) A->B Weak Acid (pH 4-6) C Cyclization (Ring Closure) B->C Intramolecular Attack D Dehydration (-H2O) C->D Aromatization E Functionalized Pyrrole D->E Final Product

Caption: Paal-Knorr pyrrole synthesis mechanistic pathway.

The Barton-Zard Reaction: Precision in Porphyrin Precursors

The Barton-Zard reaction, developed in 1985, is the premier method for synthesizing 3,4-fused pyrroles and


-free pyrroles (pyrrole-2-carboxylates), which are essential building blocks for porphyrins and dipyrromethene dyes[3]. It involves the base-catalyzed reaction of an alkyl isocyanoacetate with a nitroalkene[3].

Causality & Expert Insight: The brilliance of the Barton-Zard reaction lies in its atom-economic use of the nitro group. Initially, a strong base (like DBU or KOt-Bu) deprotonates the isocyanoacetate, triggering a Michael addition to the electron-deficient nitroalkene[4]. Following cyclization to a pyrroline intermediate, the nitro group acts as an exceptional leaving group. Its expulsion as nitrous acid (


) provides the thermodynamic driving force for aromatization[3]. This dual role of the nitro group—first as an electron-withdrawing activator for the Michael addition, then as a leaving group—makes this reaction highly efficient.

BZ_Reaction A Nitroalkene + Alkyl Isocyanoacetate B Base Addition (Deprotonation) A->B DBU or KOt-Bu C Michael Addition Intermediate B->C Nucleophilic Attack D Cyclization (Pyrroline formation) C->D Ring Closure E Elimination of HNO2 (Aromatization) D->E Leaving Group Expulsion F Pyrrole-2-carboxylate E->F Final Product

Caption: Barton-Zard reaction sequence highlighting Michael addition and aromatization.

Multicomponent Reactions (MCRs): Green Chemistry & Atom Economy

Modern drug discovery heavily prioritizes green chemistry. Multicomponent reactions (MCRs) allow the one-pot assembly of highly substituted pyrroles from three or four simple precursors (e.g., amines, aldehydes, 1,3-dicarbonyls, and nitroalkanes) without isolating intermediates[1].

Causality & Expert Insight: MCRs often rely on cascade sequences, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization[5]. The use of eco-friendly catalysts (e.g., iodine, silica sulfuric acid, or even Vitamin B1) in green solvents like water or PEG significantly reduces the environmental footprint[1]. However, the complexity of the cascade means that steric hindrance and electronic effects of the starting materials must be carefully balanced to prevent the formation of competing side products.

MCR_Workflow A Amine + Aldehyde + Diketone + Nitroalkane B One-Pot Condensation (Green Solvent / Catalyst) A->B Heat / Catalyst C Knoevenagel / Michael Cascade B->C Atom Economy D Cyclization & Elimination C->D Intramolecular Attack E Highly Substituted Pyrrole D->E -H2O, -HNO2

Caption: Multicomponent reaction (MCR) cascade pathway for pyrrole synthesis.

Quantitative Performance Comparison

To select the optimal synthetic route, researchers must weigh yield, atom economy, and functional group tolerance. The table below synthesizes comparative data across the three methodologies.

ParameterPaal-Knorr SynthesisBarton-Zard ReactionMulticomponent Reactions (MCRs)
Typical Yields 60–95%[6]55–85%[3]70–98%[1]
Primary Substrates 1,4-Dicarbonyl + Primary AmineNitroalkene + Alkyl IsocyanoacetateVaries (e.g., Amine + Aldehyde + Diketone)
Reaction Conditions Weakly acidic (pH 4-6), HeatStrong Base (DBU/KOt-Bu), THF/EtOH, 0°C to RTGreen solvents (Water/PEG), Lewis/Bronsted Acid
Regioselectivity Excellent for 1,2,5-trisubstitutedExcellent for 3,4-fused and 2-carboxylatesHighly dependent on substrate sterics
Key Advantage Robust, highly scalable, broad amine scopeDirect access to

-free pyrroles for porphyrins
Exceptional atom economy, avoids intermediate isolation
Primary Limitation Requires pre-synthesized 1,4-dicarbonylsIsocyanides are toxic/odorous; requires strong baseProne to complex side-reactions if unoptimized

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify the reaction's progress in real-time.

Protocol A: Green Paal-Knorr Synthesis (Vitamin B1 Catalyzed)

This modified protocol utilizes Vitamin B1 (thiamine hydrochloride) as an eco-friendly catalyst, avoiding the harsh acidic conditions that typically degrade sensitive functional groups[7].

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Vitamin B1 (5 mol%)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,4-dicarbonyl compound (10 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 5 mol% of Vitamin B1. Causality Check: Vitamin B1 provides a mildly acidic microenvironment sufficient to catalyze hemiaminal formation without dropping the bulk pH below the critical threshold of 3, thus preventing furan byproduct formation.

  • Amine Addition: Slowly add the primary amine (11 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the UV-active dicarbonyl spot and the appearance of a highly fluorescent pyrrole spot under 254 nm UV light indicates completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate. The organic layer is dried over anhydrous

    
     and purified via flash chromatography.
    
Protocol B: Barton-Zard Synthesis of Pyrrole-2-carboxylates

This protocol is optimized for the synthesis of porphyrin precursors, utilizing DBU as a non-nucleophilic base to prevent unwanted transesterification[4].

Materials:

  • Nitroalkene (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the nitroalkene (5 mmol) and ethyl isocyanoacetate (5.5 mmol) in 20 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality Check: The initial Michael addition is highly exothermic. Cooling prevents the polymerization of the nitroalkene.

  • Base Addition: Add DBU (6 mmol) dropwise over 10 minutes.

  • Self-Validation (Visual Cue): The reaction mixture will initially appear bright yellow (due to the conjugated nitroalkene). Upon addition of the base and subsequent cyclization/elimination of

    
    , the solution will rapidly darken to a deep red or brown. This color change is a reliable internal indicator of aromatization[3].
    
  • Reaction Execution: Allow the mixture to warm to room temperature and stir for an additional 30–60 minutes.

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the DBU. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over 
    
    
    
    , and purify via column chromatography.

References

1.[2] Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Available at: 2.[3] Ono, Noboru. "BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES." CLOCKSS (Heterocycles, Vol. 75, No. 2, 2008). Available at: 3.[1] Azad, Iqbal, et al. "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles." Oriental Journal of Chemistry (2018). Available at: 4.[5] Azad, Iqbal. "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles." ResearchGate. Available at: 5.[4] SynArchive. "Barton-Zard Reaction." Available at: 6.[7] Researcher.life. "Paal-Knorr Pyrrole Synthesis." Available at: 7.[6] RGM College. "Paal-Knorr synthesis of pyrroles." Available at:

Sources

Safety & Regulatory Compliance

Safety

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde proper disposal procedures

Topic: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Proper Disposal Procedures Executive Safety & Operational Overview Chemical Profile & Hazard Identification Chemical Class: Heterocyclic Organic Aldehyde.[1] Target Isomer: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde Proper Disposal Procedures

Executive Safety & Operational Overview

Chemical Profile & Hazard Identification

  • Chemical Class: Heterocyclic Organic Aldehyde.[1]

  • Target Isomer: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde (Note: While specific CAS numbers vary by synthesis batch for this isomer, protocols are standardized based on the pyrrole-aldehyde functional group behavior).[2]

  • Primary Hazards:

    • Irritant: Skin (H315), Eye (H319), and Respiratory System (H335).[1]

    • Reactivity: Acid-Sensitive. Pyrroles are electron-rich and prone to rapid, exothermic polymerization in the presence of strong acids.[2] Air-Sensitive. Aldehydes can oxidize to carboxylic acids over time, potentially altering waste pH or compatibility.[1]

    • Combustibility: Treat as a combustible organic solid/liquid.[1]

Core Directive: This compound must never be disposed of down the drain. It requires segregation from oxidizers and strong acids to prevent bench-top accidents before it even reaches the waste facility.[2]

Pre-Disposal Segregation: The "Why" and "How"

Effective disposal begins at the bench.[1] Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving pyrroles.[1]

Critical Incompatibility Matrix

Incompatible Class Consequence of Mixing Mechanism
Strong Acids (HCl, H₂SO₄) Explosion / Eruption Acid-catalyzed polymerization of the pyrrole ring is highly exothermic.[2] In a closed waste container, this generates rapid pressure.[1]
Strong Oxidizers (Nitrates, Peroxides) Fire / Explosion The electron-rich pyrrole ring is a fuel source; aldehydes are easily oxidized.[1] Mixing lowers the activation energy for ignition.[1]

| Strong Bases (NaOH) | Cannizzaro Reaction | Aldehydes can undergo disproportionation, generating heat and unexpected alcohols/acids.[1] |

Visual Logic: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste stream at the point of generation.

WasteSegregation cluster_warning CRITICAL STOP Start Waste Generation: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid StreamA Stream A: Solid Hazardous Waste (Trace Organics) Solid->StreamA Dry solid / Wipes SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic Solvents SolventCheck->StreamB No (e.g., Acetone, MeOH) StreamC Stream C: Halogenated Organic Solvents SolventCheck->StreamC Yes (e.g., DCM, Chloroform) AcidWarn DO NOT ADD TO ACID WASTE

Caption: Segregation logic to prevent incompatibility reactions. Note the strict separation from acid waste streams.

Detailed Disposal Protocols

Scenario A: Routine Benchtop Waste (Small Scale)

For disposal of reaction byproducts, TLC plates, and contaminated gloves.[1]

  • Containerization: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[2] Avoid metal containers if the aldehyde has oxidized to acid.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "1,2-Dimethyl-1H-pyrrole-3-carbaldehyde" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible".[1]

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with the waste drum (e.g., do not put an acetone solution into a dedicated nitric acid waste container).[1]

Scenario B: Bulk / Expired Stock Disposal

For disposal of pure chemicals from original bottles.[1]

  • Do Not Bulking: Do not pour pure solid chemical into a liquid solvent waste carboy.[1] This creates a "shock sensitive" mixture if the concentration is too high or if polymerization initiates.[1]

  • Overpacking:

    • Keep the chemical in its original manufacturer vial/bottle if the cap is intact.[1]

    • Place the original container inside a clear plastic zip-seal bag.

    • Place this bag into a secondary containment box (fiberboard or plastic).

  • Manifesting: List the specific chemical name and CAS (if available on the bottle) on the lab pack manifest.

  • Disposal Path: The material must be sent for High-Temperature Incineration .[2] This ensures complete destruction of the pyrrole ring and aldehyde functionality.

Scenario C: Spill Cleanup Response

Immediate action plan for bench or floor spills.

SpillResponse cluster_tips Pro-Tips Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain 2. Containment: Cover with absorbent pads or vermiculite PPE->Contain Collect 3. Collection: Scoop into wide-mouth jar (HDPE) Contain->Collect Tip1 Do NOT use paper towels (Surface area increases evaporation) Contain->Tip1 Label 4. Labeling: 'Debris from Aldehyde Spill' Collect->Label

Caption: Operational workflow for safe spill remediation. Speed and containment are prioritized to minimize respiratory exposure.

Regulatory & Compliance Data

Waste Classification (RCRA - USA) While 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is not explicitly "P" or "U" listed, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): If the waste formulation (e.g., in solvent) has a flash point < 60°C.[1]

  • Generator Knowledge: Due to toxicity and reactivity, it must be managed as Hazardous Chemical Waste regardless of listing status.[1]

Transportation (DOT) [1]

  • Proper Shipping Name: Aldehydes, n.o.s. (or Flammable Solid, organic, n.o.s. depending on physical state).[1][3][4]

  • Hazard Class: Class 3 (Flammable Liquid) or 4.1 (Flammable Solid).[1]

  • Packing Group: III (typically).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Substituted Pyrroles.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][5] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde

CAS: 23351-09-9 Formula: C₇H₉NO Molecular Weight: 123.15 g/mol Executive Safety Summary 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a functionalized pyrrole derivative primarily used as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 23351-09-9 Formula: C₇H₉NO Molecular Weight: 123.15 g/mol

Executive Safety Summary

1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is a functionalized pyrrole derivative primarily used as an intermediate in the synthesis of porphyrins and pharmaceutical compounds. While specific toxicological data for this exact isomer is limited, its structural moieties (reactive aldehyde group + electron-rich pyrrole ring) dictate a specific safety profile.

Critical Hazards:

  • Respiratory & Mucosal Irritant: The aldehyde functionality is highly reactive toward mucous membranes. Inhalation of dust causes immediate irritation.

  • Skin Sensitizer: Aldehydes can cross-link proteins (Schiff base formation), posing a risk of contact dermatitis and long-term sensitization.

  • Air & Light Sensitivity: Pyrroles degrade via oxidation. While this affects product purity, the degradation products (often oligomers) can possess unknown toxicity profiles.

Immediate Action:

  • Engineering Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood.

  • Minimum PPE: Nitrile gloves (Double-gloved), Chemical Splash Goggles, Lab Coat, Closed-toe shoes.

Risk Assessment & PPE Selection Matrix

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm)Permeation vs. Degradation: Aldehydes can permeate thin nitrile over time. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately; the inner glove maintains the barrier. Latex is not recommended due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Dust Migration: Safety glasses with side shields are insufficient for fine organic powders. Air currents in fume hoods can eddy dust around glasses. Goggles seal the orbital area completely.
Respiratory N95 / P2 (Minimum) (If outside fume hood)Particle Filtration: If weighing must occur on an open bench (strongly discouraged), a fitted N95 is required to block particulate inhalation.
Body Defense Cotton/Poly Lab Coat + Tyvek® SleevesWrist Gap Protection: The gap between the glove cuff and lab coat is a common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearms.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge (which scatters the powder) and prevent atmospheric oxidation.

Phase 1: Preparation
  • Environment: Verify Fume Hood flow rate (Face velocity: 80–100 fpm).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic crystals like 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde are prone to static charge, making them "jump" during weighing.

  • Inerting: If possible, flush the receiving vessel with Nitrogen or Argon prior to transfer.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Transfer: Use a stainless steel spatula (plastic can induce static).

  • Solubilization: If dissolving, add solvent slowly. Note that dissolving this compound in halogenated solvents (like DCM) increases the permeation rate through gloves.

Phase 3: Decontamination & Disposal
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol or Acetone).

  • Waste Segregation:

    • Solid Waste: Hazardous Organic Waste (Solid).

    • Liquid Waste: Non-Halogenated Organic (unless halogenated solvents were used).

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) as pyrroles are electron-rich and can react violently.

Handling Workflow Diagram

HandlingProtocol cluster_Hood Chemical Fume Hood RiskAssess 1. Risk Assessment (Check SDS & Ventilation) Donning 2. Don PPE (Double Nitrile + Goggles) RiskAssess->Donning StaticCheck 3. Static Control (Ionizer/Anti-static) Donning->StaticCheck Weighing 4. Weighing/Transfer (Avoid Dust Generation) StaticCheck->Weighing Decon 5. Decontamination (Solvent Wipe) Weighing->Decon Doffing 6. Doff PPE (Outer -> Inner) Decon->Doffing Disposal 7. Disposal (Segregated Organic) Doffing->Disposal

Figure 1: Step-by-step workflow ensuring containment of the chemical from shelf to disposal.

Emergency Response Procedures

Accidental Spills (Solid)
  • Evacuate: If a large amount (>10g) is spilled outside the hood, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear an N95/P100 respirator before re-entering.

  • Cleanup: Do not dry sweep. This generates dust.

    • Method A: Cover with wet paper towels (water or ethanol) to dampen, then scoop.

    • Method B: Use a HEPA-filtered vacuum dedicated to chemical cleanup.

Exposure First Aid[2]
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5] The aldehyde group can cause protein cross-linking on the cornea; speed is critical to prevent permanent damage [1].

  • Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol/acetone to wash skin; this increases skin permeability and drives the chemical deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12477383, 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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